SKF-82958 hydrobromide
Description
Properties
IUPAC Name |
9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2.BrH/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13;/h2-7,11,16,22-23H,1,8-10,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGFAVTAAQOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017951 | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-01-8 | |
| Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-phenyl-3-(2-propen-1-yl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+/-)-Chloro-APB hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401017951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SKF-82958 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-82958 hydrobromide is a potent and selective synthetic benzazepine derivative that has been instrumental in the study of the dopamine (B1211576) D1 receptor. As a full agonist, it has been widely used as a pharmacological tool to elucidate the physiological and pathological roles of D1 receptor signaling in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of SKF-82958, detailing its receptor binding profile, downstream signaling pathways, and the experimental protocols used for its characterization.
Receptor Binding and Selectivity Profile
SKF-82958 exhibits high affinity and full agonistic activity primarily at the dopamine D1 receptor. Its selectivity for the D1 receptor over the D2 receptor is a key characteristic that has made it a valuable research tool.
Quantitative Binding Affinity Data
The following table summarizes the binding affinity and functional potency of SKF-82958 at dopamine D1 and D2 receptors.
| Receptor | Parameter | Value (nM) | Reference |
| Dopamine D1 | K₀.₅ | 4 | [1][2] |
| Dopamine D2 | K₀.₅ | 73 | [1][2] |
| Dopamine D1 | EC₅₀ (Adenylyl Cyclase Activation) | 491 | [1][2] |
K₀.₅ represents the concentration of the drug that occupies 50% of the receptors. EC₅₀ represents the concentration of the drug that produces 50% of its maximal effect.
Signaling Pathways
The primary mechanism of action of SKF-82958 is the activation of the dopamine D1 receptor, a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gαs/olf family of G proteins.
Canonical Gαs-Adenylyl Cyclase Pathway
Activation of the D1 receptor by SKF-82958 leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] This increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates numerous downstream targets, leading to a cascade of cellular responses. These responses include the regulation of gene expression, such as the induction of neuropeptide and immediate early gene expression in striatonigral neurons.
Downstream ERK Signaling
Studies have also indicated that SKF-82958 can induce the phosphorylation of extracellular signal-regulated kinase (ERK). This suggests that the signaling cascade initiated by D1 receptor activation extends to the MAPK/ERK pathway, a critical regulator of various cellular processes including cell growth and differentiation.
Experimental Protocols
The characterization of SKF-82958's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.
Radioligand Binding Assays
These assays are used to determine the affinity of SKF-82958 for its target receptors.
Objective: To determine the binding affinity (Kᵢ) of SKF-82958 for dopamine D1 and D2 receptors.
Methodology:
-
Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to isolate the membrane fraction containing the dopamine receptors.
-
Competition Binding: Incubate the membrane preparation with a constant concentration of a specific radioligand (e.g., [³H]SCH23390 for D1 receptors or [³H]raclopride for D2 receptors) and varying concentrations of unlabeled SKF-82958.
-
Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of SKF-82958 that inhibits 50% of the specific binding of the radioligand) and calculate the Kᵢ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assays
These functional assays measure the ability of SKF-82958 to stimulate the production of cAMP.
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of SKF-82958 in activating adenylyl cyclase.
Methodology:
-
Membrane Preparation: Prepare membranes from rat striatum as described for the radioligand binding assay.
-
Assay Reaction: Incubate the membranes with varying concentrations of SKF-82958 in the presence of ATP, an ATP-regenerating system (e.g., creatine (B1669601) phosphokinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Perform the incubation at 37°C for a specified time (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA and a detergent).
-
cAMP Quantification: Measure the amount of cAMP produced using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the concentration-response curve and determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a well-characterized, potent, and selective full agonist of the dopamine D1 receptor. Its primary mechanism of action involves the activation of the Gαs-adenylyl cyclase-cAMP-PKA signaling cascade, leading to diverse downstream cellular effects. The quantitative data on its receptor binding and functional activity, coupled with detailed experimental protocols, provide a solid foundation for its use in neuroscience research and drug discovery. Further investigation into its downstream signaling pathways, such as the ERK pathway, and its potential for biased agonism will continue to refine our understanding of D1 receptor pharmacology and its therapeutic potential.
References
SKF-82958 Hydrobromide: A Technical Guide for Researchers
An In-depth Examination of a Potent D1-like Dopamine (B1211576) Receptor Agonist in Preclinical Research
SKF-82958 hydrobromide is a potent and selective full agonist for the D1-like dopamine receptor family, making it a valuable tool in neuroscience research.[1][2][3] Its ability to selectively activate these receptors allows for the precise investigation of their role in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, key research applications, experimental protocols, and associated signaling pathways. The hydrobromide salt form of SKF-82958 is noted for its enhanced water solubility and stability compared to the free base, without altering its biological activity at equivalent molar concentrations.[1]
Pharmacological Profile
SKF-82958 displays a high affinity and selectivity for the D1-like dopamine receptors (D1 and D5) over the D2-like receptors. This selectivity is crucial for isolating and studying the specific functions of the D1-like receptor system. The compound's agonistic activity at the D1 receptor stimulates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase.
Quantitative Pharmacological Data
The following table summarizes the key in vitro pharmacological parameters of SKF-82958. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Receptor/System | Species | Reference |
| K0.5 | 4 nM | Dopamine D1 Receptor | [1][2][3] | |
| K0.5 | 73 nM | Dopamine D2 Receptor | [1][2][3] | |
| EC50 | 491 nM | Adenylate Cyclase Activity | Rat (striatal membranes) | [1][2][3] |
Research Applications
The selective activation of D1-like dopamine receptors by SKF-82958 has led to its use in a wide range of research areas, including:
-
Parkinson's Disease: Research has explored the potential of D1 receptor agonists like SKF-82958 to alleviate motor symptoms. Studies in animal models of Parkinson's disease have shown that SKF-82958 can induce rotational behavior, a common measure of anti-parkinsonian efficacy.[4] For instance, in a study with hemiparkinsonian monkeys, SKF-82958 was shown to potentiate contraversive circling, indicating a potential therapeutic effect.[4] Furthermore, it has been shown to suppress pilocarpine-induced tremulous jaw movements in rats, a model relevant to parkinsonian tremors.[1][2][3]
-
Addiction and Reward: The dopamine system is central to reward and reinforcement, and D1 receptors play a critical role. SKF-82958 has been used to investigate the involvement of D1 receptors in the reinforcing effects of drugs of abuse. Studies have demonstrated that rats will self-administer SKF-82958, suggesting it has rewarding properties mediated by D1 receptor activation.[5][6] Furthermore, research has shown that SKF-82958 can induce a conditioned place preference, further supporting its role in reward-related learning.[7]
-
Autism Spectrum Disorder (ASD): Recent research has implicated dopaminergic signaling dysfunction in ASD. In a mouse model with a Shank3 deficiency, which exhibits ASD-like behaviors, administration of SKF-82958 was found to restore social behaviors, synaptic function, and signaling deficits.[8] This suggests that D1 receptor agonism could be a potential therapeutic strategy for certain forms of ASD.[8]
-
Cognitive Function: D1 receptors in the prefrontal cortex are known to be involved in working memory and executive functions. While not the primary focus of the provided search results, the role of SKF-82958 in modulating these cognitive processes is an active area of investigation.
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently conducted using SKF-82958.
In Vivo Behavioral Assessment: Drug Discrimination in Rats
This protocol is used to assess the subjective effects of a drug.
Objective: To determine if rats can discriminate SKF-82958 from a vehicle control.
Methodology:
-
Subjects: Male Wistar rats are typically used.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats are trained to press one lever after an injection of SKF-82958 (e.g., 0.03 mg/kg, intraperitoneally) and the other lever after a vehicle injection to receive a food reward.[9]
-
Testing: Once trained, the ability of other compounds to substitute for the SKF-82958 cue is tested. The number of presses on the drug-appropriate lever is measured.
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated. Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.
In Vivo Behavioral Assessment: Conditioned Place Preference in Rats
This protocol is used to assess the rewarding or aversive properties of a drug.
Objective: To determine if SKF-82958 induces a preference for a drug-paired environment.
Methodology:
-
Subjects: Male Wistar rats are commonly used.
-
Apparatus: A three-chamber apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-conditioning: On the first day, rats are allowed to freely explore the entire apparatus to determine any initial preference for one side.
-
Conditioning: Over several days, rats receive an injection of SKF-82958 (e.g., 0.05 mg/kg, subcutaneously or intraperitoneally) and are confined to one of the outer chambers.[7] On alternate days, they receive a vehicle injection and are confined to the other outer chamber.
-
Post-conditioning (Test): On the final day, drug-free rats are allowed to freely explore the entire apparatus. The time spent in each of the three chambers is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.
In Vitro Assay: Adenylate Cyclase Activity in Rat Striatal Membranes
This assay measures the functional consequence of D1 receptor activation.
Objective: To determine the potency of SKF-82958 in stimulating adenylate cyclase activity.
Methodology:
-
Tissue Preparation: Striatal tissue is dissected from rat brains and homogenized. The membrane fraction is isolated by centrifugation.
-
Assay: The membranes are incubated with various concentrations of SKF-82958 in the presence of ATP and other necessary co-factors.
-
Measurement: The amount of cyclic AMP (cAMP) produced is quantified, typically using radioimmunoassay or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of SKF-82958 that produces 50% of the maximal stimulation of adenylate cyclase (EC50) is calculated.[1][2][3]
Signaling Pathways and Visualizations
SKF-82958, as a D1 receptor agonist, primarily signals through the Gαs/olf-coupled pathway, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).
In some contexts, such as in Shank3-deficient mouse models of autism, SKF-82958 has been shown to restore ERK-CREB signaling and the expression of Brain-Derived Neurotrophic Factor (BDNF).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Trihexyphenidyl interactions with the dopamine D1-selective receptor agonist SKF-82958 and the D2-selective receptor agonist N-0923 in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced hemiparkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Dopamine D1 Receptor Binding Affinity of SKF-82958 Hydrobromide
This technical guide provides a comprehensive overview of the binding affinity of SKF-82958 hydrobromide for the dopamine (B1211576) D1 receptor, tailored for researchers, scientists, and drug development professionals. The document summarizes key binding parameters, details experimental methodologies for receptor binding assays, and illustrates the associated signaling pathways.
Core Data Presentation: Binding Affinity of SKF-82958
SKF-82958 is a full agonist at the dopamine D1 receptor with a notable selectivity over the D2 receptor subtype. The binding affinity and functional potency have been characterized through various in vitro assays. The following table summarizes the key quantitative data for SKF-82958.
| Parameter | Value | Receptor/System | Comments |
| K₀.₅ | 4 nM | Dopamine D1 Receptor | K₀.₅ represents the concentration at which 50% of the receptors are occupied. This value indicates a high affinity of SKF-82958 for the D1 receptor.[1] |
| K₀.₅ | 73 nM | Dopamine D2 Receptor | Demonstrates an approximately 18-fold selectivity for the D1 receptor over the D2 receptor.[1] |
| EC₅₀ | 491 nM | Adenylate Cyclase Activity (Rat Striatal Membranes) | This value indicates the concentration of SKF-82958 required to elicit a half-maximal response in a functional assay measuring the downstream signaling of the D1 receptor (activation of adenylate cyclase).[1] |
Experimental Protocols: Radioligand Competition Binding Assay
The determination of the binding affinity of an unlabeled compound like SKF-82958 is typically achieved through a competitive radioligand binding assay. This involves measuring the displacement of a radiolabeled ligand with known affinity for the receptor by increasing concentrations of the unlabeled test compound. Below is a detailed, representative protocol for such an assay using rat striatal tissue, a region rich in dopamine D1 receptors.
Membrane Preparation from Rat Striatum
This protocol outlines the preparation of crude membrane fractions from rat brain tissue, which serve as a rich source of dopamine D1 receptors.
-
Tissue Dissection: Male Wistar rats are euthanized, and the striata are rapidly dissected on ice.
-
Homogenization: The tissue is homogenized in 20 volumes of ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail, using a Dounce or Polytron homogenizer.
-
Centrifugation: The homogenate undergoes a low-speed centrifugation (1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then centrifuged at high speed (20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Washing: The membrane pellet is resuspended in fresh lysis buffer and centrifuged again under the same conditions to wash away endogenous substances.
-
Final Preparation and Storage: The final pellet is resuspended in a buffer containing 10% sucrose (B13894) (as a cryoprotectant), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the Pierce® BCA assay.
Competitive Binding Assay Protocol
This protocol is designed to determine the binding affinity (Ki) of SKF-82958 by measuring its ability to compete with a fixed concentration of a radiolabeled D1 antagonist, such as [³H]SCH23390.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]SCH23390, a selective D1 receptor antagonist, is used at a concentration close to its Kd (typically ~1-3 nM).
-
Reaction Setup: The assay is performed in 96-well plates with a final volume of 250 µL per well.
-
Total Binding: 150 µL of the membrane preparation (50-120 µg of protein), 50 µL of [³H]SCH23390 solution, and 50 µL of assay buffer.
-
Non-specific Binding: 150 µL of the membrane preparation, 50 µL of [³H]SCH23390 solution, and 50 µL of a high concentration of a non-radiolabeled D1 antagonist (e.g., 10 µM (+)-butaclamol).
-
Competition Binding: 150 µL of the membrane preparation, 50 µL of [³H]SCH23390 solution, and 50 µL of varying concentrations of this compound.
-
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a 96-well cell harvester. This separates the bound radioligand from the unbound.
-
Washing: The filters are washed three to four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competition binding experiment (specific binding at different concentrations of SKF-82958) is fitted to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism). This analysis yields the IC₅₀ value for SKF-82958, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mandatory Visualizations
Dopamine D1 Receptor Signaling Pathway
The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs/olf G-protein. Upon activation by an agonist such as SKF-82958, it initiates a signaling cascade that leads to the stimulation of adenylyl cyclase.
Caption: Dopamine D1 receptor signaling cascade initiated by SKF-82958.
Radioligand Competition Binding Assay Workflow
The following diagram illustrates the logical workflow of the competitive binding assay used to determine the binding affinity of SKF-82958.
Caption: Workflow for a competitive radioligand binding assay.
References
SKF-82958 Hydrobromide: A Technical Guide to its Dopamine D1 vs. D2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the dopamine (B1211576) D1 receptor agonist, SKF-82958 hydrobromide, with a specific focus on its selectivity for the D1 versus the D2 dopamine receptor subtype. This document consolidates key binding affinity and functional potency data, details the experimental methodologies used for these determinations, and visualizes the relevant biological and experimental processes.
Core Findings: Receptor Binding and Functional Potency
This compound demonstrates a significant and functionally relevant selectivity for the dopamine D1 receptor over the D2 receptor. This selectivity is evident in both radioligand binding assays and functional assays measuring downstream signaling.
Quantitative Data Summary
The following table summarizes the key quantitative metrics that define the selectivity profile of SKF-82958.
| Parameter | D1 Receptor | D2 Receptor | Selectivity (D2/D1) | Reference |
| Binding Affinity (K0.5, nM) | 4 | 73 | 18.25 | [1] |
| Functional Potency (EC50, nM) | 491 (Adenylate Cyclase Activation) | Not Reported (Lack of Agonist Activity) | - | [1] |
K0.5 is the concentration of the ligand that occupies 50% of the receptors. A lower value indicates higher binding affinity. EC50 is the concentration of the agonist that produces 50% of the maximal response. For D1, the response is the activation of adenylate cyclase. A lack of reported D2 agonist activity in functional assays is a key indicator of its selectivity.
Experimental Protocols
The data presented in this guide are derived from standard and robust in vitro pharmacological assays. The following sections detail the methodologies for these key experiments.
Radioligand Binding Assay for a Competitive Inhibition Curve (Determination of Ki)
This protocol outlines a typical procedure for determining the binding affinity (Ki) of an unlabeled test compound, such as SKF-82958, for dopamine D1 and D2 receptors through competitive displacement of a radiolabeled ligand.
1. Membrane Preparation:
-
Tissues or cells expressing the target dopamine receptor (D1 or D2) are homogenized in a cold buffer solution.
-
The homogenate is centrifuged at a low speed to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
A constant concentration of a specific radioligand for the target receptor is used (e.g., [3H]-SCH23390 for D1 receptors, or [3H]-Spiperone for D2 receptors).
-
Increasing concentrations of the unlabeled test compound (SKF-82958) are added to a series of assay tubes containing the cell membranes and the radioligand.
-
A set of tubes containing a high concentration of a known, potent unlabeled ligand is used to determine non-specific binding.
-
The mixture is incubated at a specific temperature for a set period to allow the binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylate Cyclase Functional Assay (Determination of EC50)
This protocol describes a method to determine the functional potency (EC50) of a D1 receptor agonist by measuring its ability to stimulate the production of cyclic AMP (cAMP).
1. Cell Culture and Preparation:
-
Cells expressing the D1 dopamine receptor are cultured to an appropriate density.
-
On the day of the assay, the cells are harvested and resuspended in an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
2. Agonist Stimulation:
-
The cell suspension is incubated with increasing concentrations of the D1 agonist (SKF-82958).
-
The reaction is initiated by the addition of ATP, the substrate for adenylate cyclase.
-
The incubation is carried out for a specific time at a controlled temperature.
3. cAMP Measurement:
-
The reaction is terminated, and the cells are lysed to release the intracellular cAMP.
-
The concentration of cAMP is quantified using a variety of methods, such as competitive enzyme immunoassays (EIA) or homogeneous time-resolved fluorescence (HTRF) assays.
4. Data Analysis:
-
A dose-response curve is generated by plotting the measured cAMP concentration against the logarithm of the agonist concentration.
-
The EC50 value, which is the concentration of the agonist that produces 50% of the maximal cAMP production, is determined using non-linear regression analysis of the curve.
For D2 receptors, which are Gi-coupled and inhibit adenylate cyclase, a similar assay is performed, but with the addition of a stimulator of adenylate cyclase, such as forskolin. The ability of a D2 agonist to inhibit the forskolin-stimulated cAMP production would be measured. In the case of SKF-82958, it does not demonstrate significant agonist activity in this type of assay, further confirming its D1 selectivity.
Visualizations: Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathway
The canonical signaling pathway for the D1 dopamine receptor involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).
Caption: D1 receptor activation by SKF-82958 leads to the Gs protein-mediated stimulation of adenylyl cyclase.
Experimental Workflow for Determining Receptor Binding Selectivity
The following diagram illustrates the logical flow of experiments to determine the selectivity of a compound for D1 versus D2 receptors.
Caption: Workflow for assessing the D1 vs. D2 receptor selectivity of a test compound.
Conclusion
The available in vitro data strongly support the classification of this compound as a selective dopamine D1 receptor agonist. Its significantly higher binding affinity and potent functional agonism at the D1 receptor, coupled with its much weaker interaction and lack of agonistic activity at the D2 receptor, make it a valuable pharmacological tool for investigating D1 receptor-mediated processes. This selectivity is crucial for researchers in neuroscience and drug development who require precise modulation of the dopaminergic system. Further studies directly comparing the Ki values in the same experimental setup would provide an even more refined quantitative understanding of its selectivity profile.
References
An In-depth Technical Guide to the Chemical and Pharmacological Properties of SKF-82958 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-82958 hydrobromide is a potent and selective full agonist for the dopamine (B1211576) D1 and D5 receptors.[1][2] As a member of the benzazepine chemical class, it has been instrumental in elucidating the physiological roles of the D1-like receptor family and exploring their therapeutic potential in a variety of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound, including its mechanism of action, key experimental data, and detailed protocols for its characterization.
Chemical Properties
This compound is the hydrobromide salt of the racemic compound (±)-6-chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine.[1] The hydrobromide salt form generally offers enhanced water solubility and stability compared to the free base.[3]
| Property | Value | Reference |
| IUPAC Name | 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol;hydrobromide | [4] |
| Synonyms | (±)-SKF-82958 hydrobromide; Chloro-APB hydrobromide | [5] |
| CAS Number | 74115-01-8 | [6] |
| Molecular Formula | C₁₉H₂₁BrClNO₂ | [4] |
| Molecular Weight | 410.73 g/mol | [4] |
| Appearance | A solid | [6] |
| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming. | [6] |
| Storage | Store at room temperature. | |
| Purity | ≥98% |
Pharmacological Profile
This compound is a high-efficacy full agonist at dopamine D1-like receptors (D1 and D5).[1] Its pharmacological activity has been characterized through a variety of in vitro and in vivo studies.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of SKF-82958 for dopamine receptor subtypes. The compound exhibits a high affinity for the D1 receptor and a lower affinity for the D2 receptor, demonstrating its selectivity.
| Receptor Subtype | Binding Affinity (K₀.₅) | Reference |
| Dopamine D1 Receptor | 4 nM | [3][5][6] |
| Dopamine D2 Receptor | 73 nM | [3][5][6] |
Functional Activity
This compound's agonism at the D1 receptor leads to the stimulation of adenylyl cyclase, a key enzyme in the Gs protein-coupled receptor signaling cascade.
| Assay | Parameter | Value | Reference |
| Adenylyl Cyclase Activity | EC₅₀ | 491 nM | [3][5][6] |
Mechanism of Action and Signaling Pathways
As a D1/D5 receptor agonist, this compound activates the Gαs/olf family of G proteins. This initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of target genes, such as brain-derived neurotrophic factor (BDNF). The BDNF-TrkB signaling pathway is known to play a crucial role in neuronal survival, differentiation, and synaptic plasticity.
Furthermore, evidence suggests an interaction between D1 receptor activation and NMDA receptor function, as the NMDA receptor antagonist MK-801 has been shown to block SKF-82958-induced Fos expression in the striatum.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor.
Materials:
-
HEK-293 cells stably expressing the human dopamine D1 receptor
-
This compound
-
[³H]-SCH23390 (radioligand)
-
SCH23390 (unlabeled)
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/C)
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the D1 receptor to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH23390 (final concentration ~0.5 nM), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH23390, and 50 µL of unlabeled SCH23390 (final concentration ~1 µM).
-
Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]-SCH23390, and 50 µL of this compound at various concentrations.
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of this compound from the competitive binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Activity Assay
This protocol describes an assay to measure the functional potency (EC₅₀) of this compound in stimulating adenylyl cyclase activity.
Materials:
-
Rat striatal membranes
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 1 mM IBMX (a phosphodiesterase inhibitor), 0.1% BSA, pH 7.4
-
ATP
-
cAMP standard
-
cAMP enzyme immunoassay (EIA) kit
Procedure:
-
Membrane Preparation:
-
Dissect rat striata and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the pellet in assay buffer and determine the protein concentration.
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the striatal membrane preparation (50-100 µg of protein) with varying concentrations of this compound.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate for 15 minutes at 30°C.
-
Terminate the reaction by boiling for 3 minutes.
-
-
cAMP Quantification:
-
Centrifuge the tubes to pellet the denatured protein.
-
Collect the supernatant and quantify the amount of cAMP produced using a competitive cAMP EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Calculate the concentration of cAMP produced at each concentration of this compound.
-
Plot the cAMP concentration against the log of the this compound concentration and determine the EC₅₀ value from the resulting dose-response curve.
-
In Vivo Contralateral Rotation Test in a Rat Model of Parkinson's Disease
This protocol details a behavioral assay to assess the in vivo efficacy of this compound in a unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
This compound
-
Saline solution
-
Automated rotometer system or observation chamber with video recording
Procedure:
-
Unilateral 6-OHDA Lesioning:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection.
-
Inject 6-OHDA into the medial forebrain bundle of one hemisphere to create a unilateral lesion of the nigrostriatal dopamine pathway.
-
Allow the animals to recover for at least 2 weeks.
-
-
Behavioral Testing:
-
Habituate the lesioned rats to the testing environment.
-
Administer this compound (e.g., 0.05 - 0.5 mg/kg, i.p. or s.c.).
-
Place the rat in the rotometer and record the number of full 360° turns in both the contralateral (away from the lesion) and ipsilateral (towards the lesion) directions for a period of 60-90 minutes.
-
-
Data Analysis:
-
Calculate the net contralateral rotations by subtracting the number of ipsilateral rotations from the contralateral rotations.
-
Analyze the dose-response relationship of this compound on rotational behavior.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the function of the dopamine D1/D5 receptor system. Its high affinity, selectivity, and full agonist activity make it an ideal compound for both in vitro and in vivo studies. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug development.
References
- 1. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SKF-82958 (hydrobromide) | C19H21BrClNO2 | CID 9909521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. MK-801 reverses Fos expression induced by the full dopamine D1 receptor agonist SKF-82958 in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
SKF-82958 Hydrobromide: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SKF-82958 hydrobromide, a potent and selective dopamine (B1211576) D1/D5 receptor full agonist. This document consolidates key chemical properties, pharmacological data, detailed experimental protocols, and a comprehensive understanding of its mechanism of action for professionals engaged in neuroscience research and drug development.
Core Compound Data
This compound is a valuable tool for investigating the role of the dopamine D1 receptor system in various physiological and pathological processes. The following table summarizes its essential quantitative data.
| Property | Value |
| CAS Number | 74115-01-8 |
| Molecular Formula | C₁₉H₂₁BrClNO₂ |
| Molecular Weight | 410.73 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and water |
| Purity | ≥98% |
| Storage | Store at -20°C for long-term stability |
Pharmacological Profile and Mechanism of Action
SKF-82958 is a high-efficacy full agonist at dopamine D1 and D5 receptors, demonstrating significant selectivity over D2 receptors.[1] Its primary mechanism of action involves the activation of these Gαs/olf-coupled receptors, which subsequently stimulates the membrane-bound enzyme adenylyl cyclase.[2] This leads to an increase in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2]
The elevation in cAMP levels initiates a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA). Activated PKA phosphorylates a multitude of substrate proteins, including the Dopamine- and cAMP-regulated phosphoprotein, 32 kDa (DARPP-32), and various transcription factors such as cAMP response element-binding protein (CREB). The phosphorylation of DARPP-32 leads to the inhibition of protein phosphatase 1 (PP1), thereby amplifying the signaling cascade. Furthermore, D1 receptor activation can also modulate the activity of other signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and influence gene expression, leading to long-term changes in neuronal function.[3]
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the principal signaling cascade initiated by the activation of the dopamine D1 receptor by an agonist such as SKF-82958.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Dopamine-Sensitive Adenylyl Cyclase Assay in Rat Striatal Membranes
This protocol details the measurement of adenylyl cyclase activity in response to SKF-82958 in rat striatal membranes.
Materials:
-
Rat striatal tissue
-
Homogenization buffer (50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM ATP, 0.2 mM EGTA, 10 mM phosphocreatine, 50 U/mL creatine (B1669601) phosphokinase, 0.1 mM GTP)
-
This compound stock solution (in water or DMSO)
-
[α-³²P]ATP
-
Dowex and alumina (B75360) columns
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize rat striatal tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in homogenization buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Adenylyl Cyclase Assay:
-
In a reaction tube, combine the striatal membrane preparation (50-100 µg of protein) with varying concentrations of this compound.
-
Initiate the reaction by adding [α-³²P]ATP to the assay buffer.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Terminate the reaction by adding a stop solution (e.g., 100 mM Tris-HCl, 2% SDS, 10 mM ATP, 1 mM cAMP).
-
Boil the samples for 3 minutes.
-
-
cAMP Quantification:
-
Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Elute the [³²P]cAMP and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the adenylyl cyclase activity as picomoles of cAMP formed per minute per milligram of protein.
-
Assessment of Locomotor Activity in Rodents
This protocol describes a method to evaluate the effect of SKF-82958 on spontaneous locomotor activity in rats.
Materials:
-
Adult male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Open-field activity chambers equipped with infrared beams
-
Data acquisition software
Procedure:
-
Acclimation:
-
Habituate the rats to the testing room for at least 60 minutes before the experiment.
-
Allow each rat to explore the open-field chamber for 30-60 minutes on the day prior to testing to reduce novelty-induced hyperactivity.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
-
Locomotor Activity Recording:
-
Immediately after injection, place the rat in the center of the open-field chamber.
-
Record locomotor activity for a period of 60-120 minutes using the automated activity monitoring system.
-
Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.
-
-
Data Analysis:
-
Analyze the collected data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
-
Compare the locomotor activity of the SKF-82958-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol outlines the procedure for in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of freely moving rats following SKF-82958 administration.
Materials:
-
Adult male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Guide cannulae
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
HPLC system with electrochemical detection (HPLC-ED)
-
Fraction collector
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Implant a guide cannula targeting the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.5 mm).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours to obtain a stable baseline of dopamine levels.
-
Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Administer this compound (e.g., systemic or local perfusion through the probe).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Dopamine Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Quantify dopamine levels by comparing the peak areas to a standard curve of known dopamine concentrations.
-
-
Data Analysis:
-
Express the post-injection dopamine levels as a percentage of the baseline levels for each animal.
-
Use appropriate statistical analysis to determine the significance of the changes in dopamine release.
-
Experimental Workflow for In Vivo Microdialysis
The following diagram outlines the general workflow for the in vivo microdialysis experiment.
This comprehensive technical guide provides essential information and detailed protocols for the effective use of this compound in neuroscience research. By understanding its chemical properties, mechanism of action, and appropriate experimental application, researchers can leverage this powerful pharmacological tool to advance our understanding of the dopamine system and its role in health and disease.
References
The Genesis and Pharmacological Profile of SKF-82958: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery, historical development, and pharmacological characterization of SKF-82958, a potent and selective full agonist for the dopamine (B1211576) D1 receptor. Developed by Smith, Kline & French (SKF) as part of a broader investigation into the therapeutic potential of benzazepine derivatives, SKF-82958 has become a valuable tool in neuroscience research for elucidating the roles of the D1 receptor in motor control, cognition, and reward pathways. This document details the key experimental methodologies used to characterize its binding affinity and functional activity, presents a summary of its quantitative pharmacological data, and illustrates its primary signaling cascade.
Discovery and Historical Development
The development of SKF-82958 is rooted in the pioneering work on benzazepine compounds by Smith, Kline & French in the latter half of the 20th century. The initial breakthrough in this chemical class was the synthesis of SKF-38393, the first selective dopamine D1 receptor partial agonist. While a crucial tool, the partial agonism of SKF-38393 limited its efficacy in fully activating D1 receptor-mediated signaling pathways.
This prompted further structure-activity relationship (SAR) studies to develop analogs with enhanced efficacy. Researchers at SKF systematically modified the benzazepine scaffold, leading to the synthesis of a series of compounds with varying potencies and activities. A significant advancement came with the introduction of a 6-chloro substituent and a 3-allyl group to the 1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine core. This strategic molecular modification resulted in the creation of (±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, which was designated SKF-82958.
Early pharmacological evaluations revealed that SKF-82958 possessed the desired profile of a high-affinity, selective, and, most importantly, a full agonist at the dopamine D1 receptor. This distinguished it from its predecessor, SKF-38393, and established it as a more robust pharmacological tool for investigating the maximal response achievable through D1 receptor stimulation. Its development has been instrumental in advancing the understanding of the central and peripheral effects of D1 receptor activation.
Pharmacological Profile
SKF-82958 is characterized by its high affinity and selectivity for the dopamine D1 receptor over the D2 receptor subtype. Its full agonist activity at the D1 receptor leads to the robust stimulation of adenylyl cyclase and subsequent downstream signaling cascades.
Quantitative Pharmacological Data
The following tables summarize the key binding affinity and functional efficacy parameters of SKF-82958 reported in the literature.
| Receptor Binding Affinity | |
| Parameter | Value |
| Dopamine D1 Receptor (K₀.₅) | 4 nM[1] |
| Dopamine D2 Receptor (K₀.₅) | 73 nM[1] |
| Selectivity (D2/D1) | ~18-fold |
| Functional Efficacy | |
| Parameter | Value |
| Adenylyl Cyclase Stimulation (EC₅₀) | 491 nM (in rat striatal membranes)[1] |
| Agonist Type | Full Agonist |
Key Experimental Protocols
The characterization of SKF-82958 has relied on a suite of standard and specialized experimental techniques. The following sections provide detailed methodologies for three key assays used to determine its pharmacological profile.
Dopamine D1 Receptor Radioligand Binding Assay
This assay quantifies the affinity of SKF-82958 for the dopamine D1 receptor by measuring its ability to compete with a radiolabeled antagonist, typically [³H]SCH-23390.
Workflow for Radioligand Binding Assay
Caption: Workflow for a typical dopamine D1 receptor radioligand binding assay.
Methodology:
-
Membrane Preparation:
-
Rat striatal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
The final pellet is resuspended in fresh buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand [³H]SCH-23390 (typically near its Kd, ~0.3-0.7 nM).
-
Varying concentrations of SKF-82958 are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled D1 antagonist (e.g., 1 µM SCH-23390).
-
The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25-30°C).
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.
-
The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of SKF-82958 that inhibits 50% of the specific binding of [³H]SCH-23390 (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of SKF-82958 to stimulate the production of cyclic AMP (cAMP), the second messenger generated upon D1 receptor activation.
Workflow for Adenylyl Cyclase Assay
Caption: General workflow for an adenylyl cyclase activity assay.
Methodology:
-
Reaction Setup:
-
Rat striatal membranes are prepared as described for the binding assay.
-
The membranes are incubated in an assay buffer containing ATP (the substrate for adenylyl cyclase), MgCl₂ (a cofactor), GTP (for G-protein coupling), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Stimulation:
-
Varying concentrations of SKF-82958 are added to the reaction mixture to stimulate adenylyl cyclase activity.
-
The reaction is incubated for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Termination and cAMP Quantification:
-
The reaction is terminated, often by boiling or the addition of an acidic solution.
-
The amount of cAMP produced is then quantified using a variety of methods, such as a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
The concentration of SKF-82958 that produces 50% of the maximal stimulation of cAMP production (EC₅₀) and the maximum effect (Emax) are determined by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Locomotor Activity Assessment
This behavioral assay assesses the central effects of SKF-82958 by measuring changes in the spontaneous locomotor activity of rodents in an open-field arena.
Workflow for Locomotor Activity Assessment
Caption: A typical workflow for assessing locomotor activity in rodents.
Methodology:
-
Animal Habituation:
-
Rodents (e.g., rats or mice) are habituated to the testing room for at least 60 minutes before the experiment to reduce stress-induced behavioral changes.
-
-
Drug Administration:
-
Animals are administered SKF-82958 (at various doses, e.g., 0.1-3.0 mg/kg) or a vehicle control, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
-
Open-Field Testing:
-
Following a pre-treatment period (e.g., 15-30 minutes), each animal is placed individually into an open-field arena.
-
The arena is equipped with a grid of infrared beams or a video tracking system to automatically record the animal's movements.
-
-
Data Acquisition and Analysis:
-
Locomotor activity is recorded for a set duration (e.g., 60-120 minutes).
-
Key parameters analyzed include total distance traveled, horizontal activity (beam breaks), vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).
-
The effects of different doses of SKF-82958 on these parameters are compared to the vehicle control group.
-
Signaling Pathway of SKF-82958
As a full D1 receptor agonist, SKF-82958 initiates a well-characterized intracellular signaling cascade.
Dopamine D1 Receptor Signaling Pathway
Caption: The canonical Gs-coupled signaling pathway activated by SKF-82958.
Upon binding to the D1 receptor, SKF-82958 induces a conformational change that activates the coupled heterotrimeric G-protein, specifically the Gαs or Gαolf subunit.[2] This activated G-protein then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[2]
PKA has numerous downstream targets, including the phosphorylation of the transcription factor cAMP response element-binding protein (CREB) and the phosphoprotein DARPP-32 (dopamine- and cAMP-regulated phosphoprotein, 32 kDa).[3][4] Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1), leading to an amplification of PKA-mediated signaling.[4] The phosphorylation of CREB promotes its binding to cAMP response elements in the promoter regions of target genes, thereby regulating gene transcription and inducing long-term changes in neuronal function.[3]
Conclusion
SKF-82958 stands as a landmark compound in the study of dopamine D1 receptor pharmacology. Its development from earlier benzazepine scaffolds provided the scientific community with a potent and selective full D1 agonist, enabling a more complete understanding of D1 receptor-mediated signaling and its physiological consequences. The experimental protocols detailed herein represent the foundational methods used to elucidate its pharmacological profile. As research into the complexities of dopaminergic systems continues, SKF-82958 remains an indispensable tool for dissecting the roles of the D1 receptor in health and disease.
References
The Dopamine D1 Receptor Agonist SKF-82958: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-82958 is a potent and selective full agonist of the dopamine (B1211576) D1 receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Its pharmacological profile has made it a valuable tool in neuroscience research for elucidating the role of the D1 receptor in various physiological and pathological processes, including motor control, reward, and cognition. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of SKF-82958, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental applications. While extensive pharmacodynamic data are available, a notable gap exists in the publicly accessible literature regarding the comprehensive pharmacokinetic profile of this compound.
Pharmacodynamics
Receptor Binding Affinity
SKF-82958 exhibits high affinity and selectivity for the dopamine D1 receptor over the D2 receptor subtype. The binding affinities are summarized in the table below.
| Receptor Subtype | Binding Affinity (K₀.₅) |
| Dopamine D1 Receptor | 4 nM |
| Dopamine D2 Receptor | 73 nM |
Table 1: Receptor Binding Affinities of SKF-82958. Data derived from in vitro radioligand binding assays.[1]
Functional Activity
As a full agonist, SKF-82958 effectively stimulates D1 receptor-mediated signaling pathways. A primary downstream effect is the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
| Functional Assay | Parameter | Value |
| Adenylyl Cyclase Activity | EC₅₀ | 491 nM |
Table 2: Functional Potency of SKF-82958. Data obtained from rat striatal membranes.[1]
In Vivo Pharmacology
Numerous in vivo studies in animal models have characterized the behavioral effects of SKF-82958, providing insights into the functional consequences of D1 receptor activation.
| Animal Model | Behavioral Test | Doses Administered | Key Findings |
| Rats | Self-Administration | Not specified | Readily self-administered, suggesting reinforcing properties mediated by D1 receptors.[2] |
| Rats | Drug Discrimination | 0.03 mg/kg (training dose), 0.003-0.1 mg/kg (test doses) | Serves as an effective discriminative stimulus, with effects mediated by D1-like receptors.[3] |
| Rats | Neuropeptide Gene Expression | Not specified | Induces preprodynorphin and substance P gene expression in striatal neurons.[4] |
| Mice | Locomotor Activity | 1 mg/kg i.p. | Induces stereotypies and alters locomotor activity.[5] |
| Rats | Conditioned Place Preference | 0.05 mg/kg s.c./i.p. | Induces a significant conditioned place preference.[6] |
| Common Marmosets | Eye Blinking | Not specified | Significantly increases the eye blinking count.[7] |
Table 3: Summary of In Vivo Behavioral Effects of SKF-82958.
Pharmacokinetics
A comprehensive search of the available scientific literature did not yield specific quantitative data on the pharmacokinetic parameters of SKF-82958, including its half-life (t₁/₂), volume of distribution (Vd), clearance (CL), and oral bioavailability. While some benzazepine-based dopamine D1 antagonists are known to have poor oral bioavailability due to extensive first-pass metabolism, it is unclear if this applies to the agonist SKF-82958. Further studies are required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Signaling Pathway
SKF-82958 exerts its effects by activating the dopamine D1 receptor, a Gs-coupled receptor. This initiates a well-defined intracellular signaling cascade.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol describes a general method for determining the binding affinity of SKF-82958 to dopamine receptors. Specific parameters may vary between studies.
Objective: To determine the K₀.₅ of SKF-82958 for dopamine D1 and D2 receptors.
Materials:
-
Rat striatal tissue homogenates (source of receptors)
-
Radioligand (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2)
-
SKF-82958 (unlabeled competitor)
-
Incubation buffer (e.g., Tris-HCl buffer with physiological salts)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare rat striatal membranes by homogenization and centrifugation.
-
In a series of tubes, add a fixed concentration of the radioligand and varying concentrations of SKF-82958 to the membrane preparation.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a non-radiolabeled antagonist (e.g., unlabeled SCH23390 or spiperone).
-
Incubate the tubes at a specific temperature (e.g., 25°C) for a defined period to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SKF-82958 concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Convert the IC₅₀ to a K₀.₅ value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activity Assay (General Protocol)
This protocol outlines a general method for assessing the functional agonism of SKF-82958 at the D1 receptor.
Objective: To determine the EC₅₀ of SKF-82958 for the stimulation of adenylyl cyclase.
Materials:
-
Rat striatal membranes
-
SKF-82958 at various concentrations
-
ATP (substrate for adenylyl cyclase)
-
GTP (for G-protein activation)
-
Assay buffer containing Mg²⁺
-
cAMP detection kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay)
Procedure:
-
Prepare rat striatal membranes.
-
Incubate the membranes with varying concentrations of SKF-82958 in the presence of ATP and GTP.
-
Incubate at 37°C for a specified time to allow for cAMP production.
-
Terminate the reaction (e.g., by boiling or adding acid).
-
Measure the amount of cAMP produced using a suitable detection method.
-
Plot the amount of cAMP produced against the logarithm of the SKF-82958 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
In Vivo Self-Administration in Rats (Representative Workflow)
This workflow illustrates a typical experimental design to assess the reinforcing properties of SKF-82958.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D1 receptor agonist SKF-82958 effectively increases eye blinking count in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effect of SKF-82958 Hydrobromide on cAMP Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of SKF-82958 hydrobromide on cyclic adenosine (B11128) monophosphate (cAMP) formation. SKF-82958 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR). Activation of the D1 receptor by agonists like SKF-82958 initiates a signaling cascade that leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This second messenger plays a crucial role in various physiological processes within the central nervous system and other tissues.
Quantitative Analysis of SKF-82958-Induced cAMP Formation
The stimulatory effect of SKF-82958 on cAMP formation has been quantified in various experimental systems. The following tables summarize the key pharmacological parameters, providing a comparative view of its potency and efficacy.
| Parameter | Value | Experimental System | Reference |
| EC50 | 491 nM | Rat striatal membranes | [1] |
Table 1: Potency of SKF-82958 in Stimulating Adenylyl Cyclase Activity. The EC50 value represents the concentration of SKF-82958 that elicits half of its maximal effect on adenylyl cyclase activity, the enzyme responsible for cAMP synthesis.
A study by Nergårdh et al. (2005) compared the potency of SKF-82958 with another D1 agonist, A 68930, in stimulating cAMP formation in cells transfected with the dopamine D1 receptor. The findings indicated a correlation between the agonists' potencies in cAMP stimulation and their affinities for the D1 receptor.[2] While the full text of this study was not available to extract specific EC50 and Emax values for a detailed table, the abstract confirms the direct effect of SKF-82958 on cAMP production in a D1 receptor-dependent manner.
Signaling Pathway of SKF-82958-Mediated cAMP Formation
The binding of SKF-82958 to the dopamine D1 receptor initiates a well-defined signaling cascade. The following diagram illustrates the key molecular events leading to the formation of cAMP.
References
SKF-82958: A Comprehensive Technical Guide for the Study of Dopaminergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKF-82958, a substituted benzazepine, is a potent and widely utilized pharmacological tool in the study of dopamine (B1211576) neurotransmission. It primarily functions as a high-efficacy full agonist at the D1-like dopamine receptors (D1 and D5 subtypes), exhibiting a degree of selectivity over D2-like receptors. This compound has been instrumental in elucidating the role of D1 receptor activation in a multitude of physiological and pathological processes, including motor control, reward, learning and memory, and the pathophysiology of disorders such as Parkinson's disease and addiction. This in-depth technical guide provides a comprehensive overview of SKF-82958, including its pharmacological profile, its complex signaling mechanisms, and detailed protocols for its application in key experimental paradigms. The guide is intended to serve as a valuable resource for researchers employing SKF-82958 to investigate the intricacies of dopaminergic pathways.
Pharmacological Profile
SKF-82958 is a synthetic compound that acts as a full agonist at D1/D5 receptors.[1] Its pharmacological activity is not limited to the dopaminergic system, as it has also been found to be a subtype-selective agonist of the estrogen receptor α (ERα).[1][2]
Receptor Binding and Functional Potency
SKF-82958 displays a high affinity for the D1 receptor and is selective for D1 over D2 receptors.[3][4][5][6][7][8][9] The compound's agonistic action at the D1 receptor leads to the stimulation of adenylyl cyclase activity.[3][4][5][6][7][8][9]
| Parameter | Value | Receptor/System | Reference |
| K₀.₅ (Binding Affinity) | 4 nM | Dopamine D1 Receptor | [3][4][5][6][7][8][9] |
| K₀.₅ (Binding Affinity) | 73 nM | Dopamine D2 Receptor | [3][4][5][6][7][8][9] |
| EC₅₀ (Functional Potency) | 491 nM | D1 Receptor-dependent Adenylyl Cyclase Activity (rat striatal membranes) | [3][4][5][6][7][8][9] |
Signaling Pathways
The activation of D1 receptors by SKF-82958 initiates a cascade of intracellular signaling events. While the canonical pathway involves the coupling to Gs/olf proteins and subsequent activation of adenylyl cyclase, evidence also suggests coupling to Gq proteins.
Gs/olf-Adenylyl Cyclase Pathway
The primary signaling mechanism of D1 receptors involves their coupling to the stimulatory G proteins, Gs and/or Golf. This interaction leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32), leading to the modulation of gene expression and neuronal excitability.
Gq/Phospholipase C Pathway
In addition to the canonical Gs/olf pathway, studies have indicated that D1 receptors, when stimulated by agonists like SKF-82958, can also couple to Gq proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively.
Experimental Protocols
The following protocols provide a framework for utilizing SKF-82958 in common experimental paradigms. Researchers should optimize these protocols based on their specific experimental conditions and institutional guidelines.
Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of SKF-82958 to D1 dopamine receptors using [³H]-SCH23390 as the radioligand.
Materials:
-
Tissue homogenates (e.g., rat striatum) expressing D1 receptors
-
[³H]-SCH23390 (radioligand)
-
SKF-82958 (unlabeled competitor)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue (e.g., striatum) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In test tubes, combine tissue homogenate, [³H]-SCH23390 (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of unlabeled SKF-82958 (for competition binding) or buffer (for total binding). For non-specific binding, add a high concentration of a non-radioactive D1 antagonist (e.g., 1 µM butaclamol or unlabeled SCH23390).
-
Incubation: Incubate the tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the competition binding data using non-linear regression to determine the IC₅₀ of SKF-82958, which can then be converted to a Ki value.
In Vivo Microdialysis
This protocol describes the measurement of extracellular dopamine levels in the brain of a freely moving animal following the administration of SKF-82958.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4
-
SKF-82958 solution for administration
Procedure:
-
Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or nucleus accumbens).
-
Recovery: Allow the animal to recover from surgery.
-
Probe Perfusion: On the day of the experiment, connect the probe to a perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples into a fraction collector before drug administration.
-
Drug Administration: Administer SKF-82958 (e.g., via intraperitoneal injection or local infusion through the probe).
-
Post-treatment Collection: Continue to collect dialysate samples for a defined period after drug administration.
-
Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.
Behavioral Pharmacology: Conditioned Place Preference (CPP)
This protocol is used to assess the rewarding or aversive properties of SKF-82958.
Apparatus:
-
A two- or three-compartment apparatus with distinct visual and tactile cues in each compartment.
Procedure:
-
Pre-conditioning (Habituation): For one or more days, allow the animal to freely explore all compartments of the apparatus to establish a baseline preference.
-
Conditioning:
-
On drug conditioning days, administer SKF-82958 and confine the animal to one of the compartments for a set period (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other compartment for the same duration.
-
Alternate drug and vehicle conditioning days for several sessions.
-
-
Test Day: On the test day, the animal is drug-free and allowed to freely explore all compartments.
-
Data Analysis: Record the time spent in each compartment. A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline or a control group indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
In Vivo Applications and Effects
SKF-82958 has been extensively used in vivo to probe the functions of the D1 receptor in various physiological and behavioral contexts.
Behavioral Effects
-
Locomotor Activity: Systemic administration of SKF-82958 generally increases locomotor activity and rearing behavior in rodents.[7]
-
Reward and Reinforcement: SKF-82958 can serve as a discriminative stimulus and can be self-administered by animals, indicating its rewarding properties.[10] It also potentiates the rewarding effects of brain stimulation.[11]
-
Cognitive Function: Activation of D1 receptors by SKF-82958 has been shown to enhance cholinergic transmission in the frontal cortex and hippocampus, and to ameliorate cognitive deficits in animal models.[12]
-
Sensorimotor Gating: Local infusion of SKF-82958 into the nucleus accumbens and medial prefrontal cortex has been shown to disrupt prepulse inhibition, a measure of sensorimotor gating.[13]
Neuromodulatory Effects
-
Gene Expression: SKF-82958 can induce the expression of neuropeptide mRNAs, such as preprodynorphin and substance P, in striatal neurons.[14] This effect can be modulated by interactions with D2 and muscarinic receptors.[14]
-
Synaptic Plasticity: SKF-82958 has been shown to restore synaptic function and ameliorate behavioral deficits in mouse models of Autism Spectrum Disorder.[15]
-
Neuronal Firing: In the ventral tegmental area, SKF-82958 can augment GABA-B inhibitory post-synaptic potentials.[16]
Conclusion
SKF-82958 remains an invaluable tool for the investigation of dopaminergic pathways. Its properties as a potent, high-efficacy D1-like receptor full agonist have enabled significant advances in our understanding of the multifaceted roles of D1 receptor signaling in brain function and disease. The detailed pharmacological profile and experimental protocols provided in this guide are intended to facilitate its effective use in future research, ultimately contributing to the development of novel therapeutic strategies for dopamine-related disorders. Researchers should, however, remain mindful of its activity at other receptors, such as D2 and ERα, when interpreting experimental results.
References
- 1. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. besjournal.com [besjournal.com]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 5. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 6. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dramatically Decreased Cocaine Self-Administration in Dopamine But Not Serotonin Transporter Knock-Out Mice | Journal of Neuroscience [jneurosci.org]
- 9. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Rapid determination of dopamine and its metabolites during in vivo cerebral microdialysis by routine high performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of human D1, D2(long), D2(short), D3 and D4 dopamine receptors by amiloride and amiloride analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Astrocyte D1/D5 Dopamine Receptors Govern Non-Hebbian Long-Term Potentiation at Sensory Synapses onto Lamina I Spinoparabrachial Neurons - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Neuroprotective Effects of SKF-82958 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SKF-82958 hydrobromide, a full and selective dopamine (B1211576) D1 receptor agonist, is emerging as a compound of significant interest for its potential neuroprotective properties. This document provides a comprehensive technical overview of the mechanisms, experimental validation, and signaling pathways associated with the neuroprotective effects of SKF-82958. While direct, comprehensive studies on its neuroprotective capacity against specific toxins like 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenylpyridinium (MPP+) are still developing, this guide synthesizes the current understanding of D1 receptor-mediated neuroprotection to provide a robust framework for future research and drug development. This whitepaper details the core signaling cascades, proposes experimental designs for validation, and presents data in a structured format to facilitate comparative analysis.
Introduction
Neurodegenerative diseases such as Parkinson's disease are characterized by the progressive loss of specific neuronal populations. A key pathological feature of Parkinson's is the degeneration of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on symptomatic relief. The development of neuroprotective agents that can slow or halt the degenerative process is a critical unmet need. Dopamine D1 receptor agonists, like SKF-82958, represent a promising therapeutic avenue due to their role in crucial neuronal signaling pathways that govern cell survival, plasticity, and resilience to stress.
SKF-82958 is a potent D1 receptor agonist with a binding affinity (K₀.₅) of 4 nM, exhibiting selectivity over the D2 receptor (K₀.₅ = 73 nM).[1] Its activation of the D1 receptor stimulates adenylyl cyclase with an EC₅₀ of 491 nM, initiating a cascade of downstream signaling events.[1] This guide explores the neuroprotective potential of SKF-82958, focusing on its mechanisms of action against oxidative stress and apoptosis, and provides detailed experimental protocols for its investigation.
Putative Neuroprotective Mechanisms of SKF-82958
The neuroprotective effects of SKF-82958 are believed to be mediated through the activation of several interconnected signaling pathways upon binding to the dopamine D1 receptor. These pathways converge to enhance neuronal survival, combat oxidative stress, and inhibit apoptotic cell death.
Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a major contributor to neuronal damage in neurodegenerative diseases. Activation of the D1 receptor by agonists has been shown to upregulate antioxidant defense mechanisms. A key pathway implicated is the Nrf2/HO-1 signaling cascade. While not directly demonstrated for SKF-82958, other D1 agonists have been shown to confer neuroprotection through this pathway.
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is a critical process in the elimination of damaged neurons. The anti-apoptotic effects of SKF-82958 are likely mediated by the modulation of pro- and anti-apoptotic proteins. Activation of D1 receptor signaling can lead to the upregulation of anti-apoptotic proteins like Bcl-2 and the downregulation of pro-apoptotic proteins such as Bax, thereby preventing the activation of executioner caspases like caspase-3.
Promotion of Pro-Survival Signaling
SKF-82958-induced activation of the D1 receptor stimulates the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2] This canonical pathway can then activate the transcription factor cAMP response element-binding protein (CREB), a key regulator of genes involved in neuronal survival and plasticity. Furthermore, D1 receptor activation can modulate other critical pro-survival pathways, including the ERK1/2 and PI3K/Akt pathways.[3][4][5] The crosstalk between these pathways is crucial for the overall neuroprotective effect.
Upregulation of Neurotrophic Factors
Dopamine D1 receptor activation has been linked to increased expression of brain-derived neurotrophic factor (BDNF), a potent neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[3] Increased BDNF levels can further activate pro-survival signaling cascades, creating a positive feedback loop that enhances neuroprotection.
Signaling Pathways
The binding of SKF-82958 to the dopamine D1 receptor initiates a complex network of intracellular signaling events. The primary and interconnected pathways are illustrated below.
References
- 1. Measurement of Mitochondrial Membrane Potential In Vivo using a Genetically Encoded Voltage Indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine D1 and Glutamate Receptors Co-operate With Brain-Derived Neurotrophic Factor (BDNF) and TrkB to Modulate ERK Signaling in Adult Striatal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 5. scienceopen.com [scienceopen.com]
The Role of SKF-82958 Hydrobromide in Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-82958 hydrobromide, a potent and selective full agonist of the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors), has emerged as a critical pharmacological tool for investigating the role of dopamine in synaptic plasticity. This technical guide provides an in-depth analysis of the mechanisms by which SKF-82958 modulates synaptic strength, focusing on its impact on long-term potentiation (LTP) and long-term depression (LTD). The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in this domain.
Core Mechanism of Action
SKF-82958 exerts its effects by binding to and activating D1-like receptors, which are Gs-protein coupled receptors. This activation initiates a cascade of intracellular signaling events, primarily through the adenylyl cyclase/cyclic AMP (cAMP)/protein kinase A (PKA) pathway. The downstream consequences of this activation are multifaceted, influencing ion channel function, receptor trafficking, and gene expression, all of which are fundamental to the induction and maintenance of synaptic plasticity.
Modulation of Long-Term Potentiation (LTP)
SKF-82958 has been shown to be a significant modulator of LTP, a cellular correlate of learning and memory. Its primary role is to facilitate the induction and enhance the magnitude of LTP, particularly in brain regions rich in dopamine innervation, such as the hippocampus and striatum.
Quantitative Data on SKF-82958 and Synaptic Transmission
| Experimental Model | Brain Region | Effect of SKF-82958 | Quantitative Change | Citation |
| Shank3-deficient mice | Cortico-striatal synapses | Restoration of synaptic transmission | ~10% increase | [1][2] |
Experimental Protocol: Induction of LTP in Hippocampal Slices
This protocol describes a general method for inducing LTP in rodent hippocampal slices, incorporating the application of SKF-82958.
-
Slice Preparation:
-
Anesthetize and decapitate an adult rodent (e.g., Wistar rat or C57BL/6 mouse).
-
Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a recovery chamber with standard aCSF at 32-34°C for at least 1 hour before recording.
-
-
Electrophysiological Recording:
-
Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline recording of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
LTP Induction and SKF-82958 Application:
-
Following baseline recording, apply this compound (typically 1-10 µM) to the bath for a pre-incubation period of 10-20 minutes.
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the potentiation.
-
Signaling Pathways in SKF-82958-Mediated LTP
The facilitation of LTP by SKF-82958 is a multi-step process involving the coordinated action of several signaling molecules. The activation of D1 receptors by SKF-82958 is often contingent on the co-activation of NMDA receptors, highlighting a crucial interplay between dopaminergic and glutamatergic systems.[3]
Modulation of Long-Term Depression (LTD)
The role of SKF-82958 in LTD is more complex and appears to be highly dependent on the specific brain region and the induction protocol used. In the striatum, D1 receptor activation is often associated with the gating of LTD, meaning it can either permit or prevent its induction under certain conditions.
Experimental Protocol: Induction of Striatal LTD
The following protocol outlines a method for inducing endocannabinoid-mediated LTD (eCB-LTD) in the striatum, a process that can be modulated by D1 receptor activity.[4]
-
Slice Preparation:
-
Prepare coronal slices (250-300 µm) containing the dorsal striatum from a rodent brain in ice-cold, oxygenated aCSF.
-
Allow slices to recover in standard aCSF at 32-34°C for at least 1 hour.
-
-
Electrophysiological Recording:
-
In a submerged recording chamber, perform whole-cell voltage-clamp recordings from medium spiny neurons (MSNs).
-
Evoke excitatory postsynaptic currents (EPSCs) by stimulating corticostriatal afferents.
-
Establish a stable baseline of EPSC amplitudes for 15-20 minutes.
-
-
LTD Induction and SKF-82958 Application:
-
To investigate the modulatory role of D1 receptors, SKF-82958 (1-10 µM) can be bath-applied during the baseline period.
-
Induce LTD by pairing high-frequency stimulation (e.g., four trains of 100 Hz for 1 second, repeated every 10 seconds) with postsynaptic depolarization (e.g., to 0 mV).
-
Alternatively, a low-frequency stimulation (LFS) protocol (e.g., 1 Hz for 15 minutes) can be used.
-
Continue recording EPSCs for at least 40-60 minutes following the induction protocol to assess the presence and magnitude of LTD.
-
Signaling Pathways in SKF-82958-Modulated LTD
The influence of SKF-82958 on striatal LTD often involves an interaction with other signaling systems, such as the endocannabinoid system. D1 receptor activation can modulate the threshold for eCB release, thereby influencing the induction of LTD.
Conclusion
This compound is an invaluable tool for dissecting the intricate role of D1-like receptor signaling in synaptic plasticity. Its ability to facilitate LTP and modulate LTD underscores the critical contribution of dopamine to the dynamic regulation of synaptic strength. The detailed protocols and signaling pathways presented in this guide provide a framework for future investigations aimed at elucidating the full spectrum of SKF-82958's effects on neuronal function and its potential as a therapeutic agent for neurological and psychiatric disorders characterized by aberrant synaptic plasticity. Further research is warranted to expand the quantitative understanding of its dose-dependent effects and to explore its impact on different forms of plasticity across various brain circuits.
References
- 1. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Modulation of State-Dependent Endocannabinoid Release and Long-Term Depression in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
The Dopamine D1 Receptor Agonist SKF-82958: A Technical Guide to its Effects on the ERK-CREB Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms through which the potent and selective dopamine (B1211576) D1 receptor agonist, SKF-82958, modulates the critical ERK-CREB signaling pathway. Understanding these interactions is paramount for the development of novel therapeutics targeting a range of neurological and psychiatric disorders. This document provides a comprehensive overview of the signaling cascade, quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying processes.
Introduction: SKF-82958 and the ERK-CREB Signaling Axis
SKF-82958 is a high-efficacy agonist for the dopamine D1-like receptor family, demonstrating a significant functional selectivity. The ERK-CREB signaling pathway is a cornerstone of neuronal plasticity, learning, memory, and cell survival. The activation of this pathway by SKF-82958 is initiated by its binding to the D1 receptor, a G-protein coupled receptor (GPCR), triggering a cascade of intracellular events that culminate in the phosphorylation and activation of the transcription factor CREB (cAMP response element-binding protein). Activated CREB then modulates the expression of genes crucial for synaptic function and neuronal adaptation.
The Molecular Signaling Cascade
The activation of the ERK-CREB pathway by SKF-82958 is a multi-faceted process involving several key intracellular players. The primary mechanism is initiated by the binding of SKF-82958 to the dopamine D1 receptor, which is canonically coupled to the stimulatory G-protein, Gαs/olf.
Canonical cAMP-PKA Pathway
Upon activation by SKF-82958, the D1 receptor facilitates the exchange of GDP for GTP on the α-subunit of Gαs/olf. This activated Gαs/olf subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, can directly phosphorylate CREB at its serine-133 residue, a critical step for its activation and the recruitment of transcriptional co-activators.
Involvement of the MEK-ERK Pathway
In addition to the direct PKA-mediated phosphorylation of CREB, the signaling cascade initiated by SKF-82958 also involves the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK). The activation of ERK is mediated by upstream kinases, with MEK (MAPK/ERK kinase) being the direct kinase that phosphorylates and activates ERK. Activated ERK can then translocate to the nucleus and phosphorylate CREB at serine-133, providing a parallel and potentially synergistic mechanism for CREB activation.
Crosstalk with NMDA Receptors and Calcium Signaling
Evidence suggests a significant interplay between D1 receptor signaling and the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and calcium influx. Activation of D1 receptors by agonists such as SKF-82958 can potentiate NMDA receptor function, leading to an increase in intracellular calcium (Ca2+) levels. This elevation in Ca2+ can further activate calcium/calmodulin-dependent protein kinases (CaMKs), which can also phosphorylate CREB. This crosstalk highlights a mechanism for the integration of dopaminergic and glutamatergic signaling pathways in modulating neuronal function.
Quantitative Data
The following tables summarize key quantitative parameters of SKF-82958 and its effects on the ERK-CREB signaling pathway, compiled from various studies.
Table 1: Receptor Binding and Functional Activity of SKF-82958
| Parameter | Value | Receptor/System | Reference |
| Binding Affinity (Ki) | 4 nM | Dopamine D1 Receptor | [1] |
| 73 nM | Dopamine D2 Receptor | [1] | |
| Functional Activity (EC50) | 491 nM | Adenylate Cyclase Activity (rat striatal membranes) | [1] |
Table 2: Effective Concentrations of SKF-82958 in In Vitro Studies
| Application | Concentration | Cell Type/System | Observed Effect | Reference |
| CREB Phosphorylation | 50 µM | Primary Striatal Cultures | Induction of Ser-133 CREB phosphorylation | [2][3] |
| CRE-mediated Gene Expression | 50 µM | Primary Striatal Cultures | Two to threefold increase in CRE-luciferase activity | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of SKF-82958 on the ERK-CREB signaling pathway.
Western Blotting for Phosphorylated ERK and CREB
This protocol is designed to quantify the levels of phosphorylated ERK (p-ERK) and phosphorylated CREB (p-CREB) in response to SKF-82958 treatment in primary striatal neurons.
1. Cell Culture and Treatment:
- Culture primary striatal neurons on poly-D-lysine coated plates in appropriate neuronal culture medium.
- Prior to treatment, starve the cells in serum-free medium for 4-12 hours to reduce basal signaling.
- Treat the cells with various concentrations of SKF-82958 (e.g., 0.1, 1, 10, 50 µM) for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle control.
2. Cell Lysis:
- After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA (bicinchoninic acid) protein assay kit.
4. SDS-PAGE and Western Blotting:
- Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF (polyvinylidene difluoride) membrane.
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and p-CREB (Ser133) overnight at 4°C. Use appropriate dilutions as recommended by the manufacturer.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
- To normalize the data, strip the membrane and re-probe with antibodies against total ERK and total CREB.
5. Densitometric Analysis:
- Quantify the band intensities using image analysis software (e.g., ImageJ).
- Express the levels of p-ERK and p-CREB as a ratio to total ERK and total CREB, respectively.
CRE-Luciferase Reporter Assay
This assay measures the transcriptional activity of CREB in response to SKF-82958.
1. Cell Culture and Transfection:
- Plate HEK293 cells or a similar cell line in a 96-well plate.
- Co-transfect the cells with a CRE-luciferase reporter plasmid (containing multiple CRE sites upstream of a luciferase gene) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
2. Cell Treatment:
- Approximately 24 hours after transfection, replace the medium with serum-free medium and starve the cells for 4-6 hours.
- Treat the cells with a dose-range of SKF-82958 for 6 hours.
3. Luciferase Assay:
- Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
- Express the results as fold induction over the vehicle-treated control group.
Calcium Imaging in Primary Striatal Neurons
This protocol allows for the visualization of intracellular calcium dynamics in response to SKF-82958.
1. Cell Preparation:
- Culture primary striatal neurons on glass coverslips.
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
2. Imaging:
- Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.
- Continuously perfuse the cells with a physiological salt solution.
- Acquire baseline fluorescence images.
- Apply SKF-82958 (e.g., 50 µM) via the perfusion system and record the changes in fluorescence intensity over time.
3. Data Analysis:
- Calculate the ratio of fluorescence intensities at the excitation wavelengths for ratiometric dyes like Fura-2, or the change in fluorescence intensity (ΔF/F0) for single-wavelength dyes like Fluo-4.
- Plot the change in intracellular calcium concentration over time.
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Conclusion
SKF-82958 serves as a powerful pharmacological tool to dissect the intricacies of dopamine D1 receptor signaling. Its robust activation of the ERK-CREB pathway underscores the critical role of this signaling axis in mediating the effects of dopamine in the central nervous system. The convergence of the canonical cAMP/PKA pathway, the MEK/ERK cascade, and the modulatory influence of NMDA receptor-mediated calcium signaling provides a framework for understanding how D1 receptor activation can lead to profound and lasting changes in neuronal function. The experimental protocols and data presented herein offer a guide for researchers and drug development professionals to further explore the therapeutic potential of targeting this pathway.
References
The Dopamine D1 Receptor Agonist SKF-82958 Hydrobromide and its Impact on Striatal BDNF Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the relationship between the selective dopamine (B1211576) D1 receptor agonist, SKF-82958 hydrobromide, and the expression of Brain-Derived Neurotrophic Factor (BDNF) within the striatum. This document synthesizes findings from preclinical research, detailing the molecular pathways, experimental methodologies, and available quantitative data to support further investigation and drug development efforts targeting neurotrophic signaling in the central nervous system.
Introduction: The Dopamine-BDNF Axis in the Striatum
The striatum, a key component of the basal ganglia, is integral to motor control, learning, and reward processing. Its function is heavily modulated by dopamine, primarily through the D1 and D2 receptor families. Brain-Derived Neurotrophic Factor (BDNF) is a crucial neurotrophin that supports neuronal survival, differentiation, and synaptic plasticity.[1] A growing body of evidence points to a functional link between dopamine D1 receptor activation and the regulation of BDNF expression and signaling, forming a critical axis for striatal neuron health and function.
SKF-82958 is a high-efficacy, selective agonist for the D1-like dopamine receptor family.[2][3] Its utility as a pharmacological tool has enabled researchers to dissect the downstream consequences of D1 receptor stimulation. Recent studies have implicated SKF-82958 in the modulation of the BDNF-TrkB signaling pathway, suggesting its potential as a therapeutic agent in conditions associated with compromised striatal function and neurotrophic support, such as in certain neurodevelopmental and neurodegenerative disorders.[4][5]
Quantitative Data Summary
While the literature qualitatively supports the induction of BDNF by D1 receptor agonists, specific quantitative data for SKF-82958's effect on striatal BDNF expression is limited. The following table summarizes the available data from a key study in a Shank3-deficient mouse model of autism, which demonstrated that SKF-82958 can rescue impaired D1 receptor signaling and upregulate Bdnf mRNA.
| Animal Model | Treatment Group | Analyte | Fold Change vs. Vehicle | Statistical Significance | Reference |
| Shank3-/- Mice (Striatum) | SKF-82958 | Bdnf mRNA | ~1.5-fold increase | p < 0.05 | [4] |
Note: The quantitative value is an estimation based on the graphical data presented in the cited literature. The study highlights that SKF-82958 administration restored D1 receptor-mediated signaling and activated the BDNF-TrkB pathway, leading to this upregulation.[4]
Signaling Pathways
The activation of the dopamine D1 receptor by SKF-82958 initiates a cascade of intracellular events that culminates in the increased expression of BDNF. This is primarily mediated through the canonical Gs-protein coupled receptor pathway involving adenylyl cyclase and protein kinase A (PKA).
D1 Receptor-Mediated BDNF Transcription
The binding of SKF-82958 to the D1 receptor leads to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP). Elevated cAMP levels activate PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter region of the Bdnf gene, thereby initiating its transcription.
BDNF-TrkB Signaling Pathway
Once synthesized and released, BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This binding induces receptor dimerization and autophosphorylation, activating downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways are critical for mediating the neurotrophic effects of BDNF, such as promoting neuronal survival, growth, and synaptic plasticity. Evidence suggests that SKF-82958 administration activates this BDNF-TrkB signaling pathway in the striatum.[4]
Experimental Protocols
The following sections detail synthesized methodologies for assessing the impact of SKF-82958 on striatal BDNF expression, based on protocols described across multiple peer-reviewed studies.
Animal Model and Drug Administration
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. For specific disease models, transgenic lines such as Shank3-/- mice can be utilized.[4] Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Drug: this compound is dissolved in sterile 0.9% saline.
-
Administration: SKF-82958 is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Doses in the literature range from 0.02 mg/kg to 0.32 mg/kg.[4][6] A control group receives an equivalent volume of saline vehicle.
-
Time Course: Animals are typically euthanized at various time points post-injection (e.g., 1, 6, 24 hours) to assess changes in mRNA and protein expression.
Tissue Processing
-
Following euthanasia by an approved method (e.g., cervical dislocation or CO2 asphyxiation), the brain is rapidly excised.
-
The brain is placed in an ice-cold brain matrix for slicing.
-
The striatum is dissected from coronal sections, immediately flash-frozen in liquid nitrogen, and stored at -80°C until further analysis.
Western Blotting for BDNF Protein Quantification
-
Tissue Lysis (Acid Extraction Method): To release BDNF from its receptors, an acid-extraction protocol is recommended.[5]
-
Homogenize frozen striatal tissue in ~10 volumes of ice-cold acid-extraction buffer (50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, pH 4.0, supplemented with protease inhibitors).
-
Sonicate the homogenate on ice in short bursts.
-
Incubate on ice for 30 minutes, then repeat sonication.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification: Determine the total protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 12-15% SDS-polyacrylamide gel. Due to the small size of mature BDNF (~14 kDa), care must be taken to prevent it from running off the gel.[7]
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate with a primary antibody against mature BDNF (e.g., rabbit anti-BDNF, 1:1000) overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., mouse anti-β-actin, 1:5000) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the BDNF band intensity to the corresponding β-actin band intensity.
-
Quantitative PCR (qPCR) for Bdnf mRNA Quantification
-
RNA Extraction:
-
Homogenize frozen striatal tissue in a lysis buffer (e.g., TRIzol).
-
Extract total RNA using a standard phenol-chloroform extraction method or a commercial RNA isolation kit.
-
Treat the RNA with DNase I to remove any genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for Bdnf, and a SYBR Green or TaqMan master mix.
-
Use primers that span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Run the reaction on a real-time PCR cycler.
-
Include primers for at least two stable housekeeping genes (e.g., Gapdh, Actb, Hprt1) for normalization.[8][9]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Bdnf and the housekeeping genes.
-
Calculate the relative expression of Bdnf mRNA using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.
-
Experimental and Logical Workflow
The following diagram illustrates the typical workflow for investigating the effects of SKF-82958 on striatal BDNF expression.
Conclusion and Future Directions
The dopamine D1 receptor agonist this compound modulates striatal neurotrophic factor expression, specifically by upregulating Bdnf mRNA and activating the BDNF-TrkB signaling pathway. This action is rooted in the fundamental D1-cAMP-PKA-CREB signaling cascade. While the qualitative link is established, there is a clear need for more comprehensive quantitative studies to determine the dose-response and time-course effects of SKF-82958 on both BDNF mRNA and protein levels in the striatum of wild-type animals.
For drug development professionals, these findings suggest that D1 receptor agonists could be explored for therapeutic applications where striatal BDNF signaling is compromised. Future research should focus on:
-
Conducting detailed dose-response and time-course studies of SKF-82958 on striatal BDNF protein and mRNA expression.
-
Investigating the long-term effects of chronic SKF-82958 administration on striatal plasticity and function.
-
Evaluating the therapeutic efficacy of SKF-82958 in preclinical models of neurodegenerative diseases characterized by striatal pathology and reduced BDNF levels.
This technical guide provides a foundational understanding and a practical framework for researchers to build upon in their exploration of the D1 receptor-BDNF axis as a target for novel therapeutic strategies.
References
- 1. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of BDNF/TrkB protein and mRNA in cortical and striatal neurons using α-tubulin as a normalization factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biosensis.com [biosensis.com]
- 6. researchgate.net [researchgate.net]
- 7. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 8. Endogenous BDNF in the Dorsolateral Striatum Gates Alcohol Drinking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medsci.org [medsci.org]
Methodological & Application
Application Notes and Protocols: SKF-82958 Hydrobromide for In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of SKF-82958 hydrobromide, a full and selective dopamine (B1211576) D1 receptor agonist, in rat models. The information compiled herein is intended to guide researchers in designing and executing experiments for studying dopaminergic signaling, motor function, and behavior.
Overview of this compound
SKF-82958 is a potent and selective full agonist for the dopamine D1 receptor (K₀.₅ = 4 nM), exhibiting significantly lower affinity for the D2 receptor (K₀.₅ = 73 nM).[1][2] Its hydrobromide salt form is often used in research due to its enhanced water solubility and stability.[1] In vivo, SKF-82958 has been demonstrated to induce D1 receptor-dependent effects, making it a valuable tool for investigating the role of D1 receptor signaling in various physiological and pathological processes.
Quantitative Data Summary: In Vivo Dosages in Rats
The effective dosage of this compound in rats is highly dependent on the experimental paradigm and the specific research question. The following tables summarize dosages reported in the literature for various applications.
Table 1: Behavioral Studies
| Application | Rat Strain | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Drug Discrimination | Sprague-Dawley | 0.003 - 0.1 | Intraperitoneal (i.p.) | Dose-dependent increases in drug-appropriate lever responding. | [1][2][3][4] |
| Drug Self-Administration | Not Specified | 0.032 - 0.32 | Not Specified | Readily self-administered, producing an inverted U-shaped dose-response curve. | [5] |
| Locomotor Activity | Sprague-Dawley | 0.01 - 3.2 | Not Specified | Increased locomotor activity. | [6] |
| Locomotor Activity (in combination with cocaine) | Swiss-Webster mice* | 1 - 10 | Intraperitoneal (i.p.) | Dose-related decrease in cocaine-induced locomotor activity. | [7] |
| Prepulse Inhibition (PPI) | Not Specified | 0.1 | Not Specified | Did not potentiate ivermectin-mediated PPI disruption. | [8] |
*Note: While this study was conducted in mice, the dosage range may serve as a reference for initiating studies in rats.
Table 2: Parkinson's Disease Models and Motor Function
| Application | Rat Strain | Dosage Range (mg/kg) | Route of Administration | Observed Effects | Reference |
| Suppression of Pilocarpine-Induced Tremulous Jaw Movements | Male Sprague-Dawley | 0.5 - 2.0 | Intraperitoneal (i.p.) | Significantly reduced the number of tremulous jaw movements. | [1][2][4][9] |
| Induction of Fos Protein Expression in Striatum | Not Specified | 1 - 3 | Intraperitoneal (i.p.) | Dose-dependent induction of Fos protein. | [10] |
| Rotational Behavior (in 6-OHDA lesioned rats) | Not Specified | Not Specified | Subcutaneous (s.c.) | Induced rotational behavior. | [11] |
Experimental Protocols
Drug Preparation and Administration
Vehicle Selection and Solubility:
This compound has good water solubility.[1] However, for in vivo preparations, various solvents and vehicles have been reported to ensure stability and bioavailability.
-
Saline: For straightforward aqueous solutions.
-
DMSO-based vehicles:
Administration Routes:
The choice of administration route depends on the desired pharmacokinetic profile and experimental goal.
-
Intraperitoneal (i.p.) Injection: The most commonly reported route for systemic administration in rats, providing rapid absorption.[1][2][4][9]
-
Subcutaneous (s.c.) Injection: Another option for systemic delivery.
-
Intracranial Injection: For site-specific investigations, direct injection into brain regions like the ventrolateral striatum or substantia nigra pars reticulata can be performed.[9]
Protocol for Assessing Antiparkinsonian Effects (Tremulous Jaw Movement Model)
This protocol is adapted from studies investigating the effects of SKF-82958 on a rat model of parkinsonian tremor.[9]
-
Animals: Male Sprague-Dawley rats are commonly used.
-
Induction of Jaw Movements: Administer the muscarinic agonist pilocarpine (B147212) (e.g., 4.0 mg/kg, i.p.) to induce tremulous jaw movements.
-
SKF-82958 Administration: Administer this compound (0.5 - 2.0 mg/kg, i.p.) prior to or following pilocarpine administration.
-
Behavioral Observation: Record the number of tremulous jaw movements over a specified period.
-
Data Analysis: Compare the frequency of jaw movements between vehicle-treated and SKF-82958-treated groups.
Protocol for Drug Discrimination Studies
This protocol is based on a two-lever food-reinforced drug discrimination task.[3]
-
Animals and Training: Rats are trained to discriminate between an injection of SKF-82958 (e.g., 0.03 mg/kg) and vehicle. Pressing one lever after SKF-82958 administration is reinforced with food, while pressing a different lever after vehicle administration is reinforced.
-
Test Sessions: Once trained, test sessions are conducted with a range of SKF-82958 doses (e.g., 0.003 - 0.1 mg/kg, i.p.).
-
Data Collection: The percentage of responses on the drug-appropriate lever is recorded.
-
Data Analysis: A dose-response curve is generated to determine the discriminative stimulus effects of SKF-82958.
Signaling Pathways and Experimental Workflows
SKF-82958-Induced D1 Receptor Signaling Pathway
Caption: Simplified D1 receptor signaling cascade activated by SKF-82958.
Experimental Workflow for In Vivo Rat Studies
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Striatal and nigral D1 mechanisms involved in the antiparkinsonian effects of SKF 82958 (APB): studies of tremulous jaw movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MK-801 reverses Fos expression induced by the full dopamine D1 receptor agonist SKF-82958 in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intranigral injections of SCH 23390 inhibit SKF 82958-induced rotational behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Dissolving SKF-82958 Hydrobromide for Injection
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. SKF 82958 (hydrobromide) | CAS 74115-01-8 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - CAS:74115-01-8 - KKL Med Inc. [m.kklmed.com]
Application Notes and Protocols for SKF-82958 Hydrobromide Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of SKF-82958 hydrobromide, a full and selective dopamine (B1211576) D1 receptor agonist. This document outlines detailed protocols for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration in rodents, supported by quantitative data from preclinical studies. Additionally, it includes visualizations of the D1 receptor signaling pathway and experimental workflows to aid in experimental design and execution.
Introduction
SKF-82958 is a valuable pharmacological tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its effects are mediated through the activation of D1 receptors, which are coupled to Gαs/olf proteins and stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Understanding the appropriate route of administration is critical for achieving desired experimental outcomes, as the pharmacokinetic and pharmacodynamic profiles can vary significantly. This document compares the intravenous, intraperitoneal, and subcutaneous routes of administration.
Quantitative Data Summary
Table 1: Intraperitoneal (IP) Administration of this compound in Rodents
| Species | Dose Range (mg/kg) | Vehicle | Observed Effects | Reference |
| Rat | 0.003 - 0.1 | Not Specified | Dose-dependent increases in drug-appropriate lever responding in a drug discrimination task. | [1] |
| Rat | 0.05 | Not Specified | Induced a significant conditioned place preference. | [2] |
| Rat | 0.5 - 2.0 | Not Specified | Significantly suppressed pilocarpine-induced tremulous jaw movements. | |
| Mouse | Not Specified | Not Specified | Disrupted prepulse inhibition. | [3] |
Table 2: Subcutaneous (SC) Administration of this compound in Rodents
| Species | Dose Range (mg/kg) | Vehicle | Observed Effects | Reference |
| Rat | 0.05 | Not Specified | Induced a significant conditioned place preference. | [2] |
| Rat | Not Specified | Not Specified | Pretreatment with a D1 antagonist increased self-administration of SKF-82958, suggesting mediation by D1 receptors. | [4] |
Table 3: Intravenous (IV) Administration of this compound in Rodents
| Species | Dose (per infusion) | Vehicle | Experimental Paradigm | Reference |
| Rat | Not Specified | Not Specified | Readily self-administered, producing an inverted U-shaped dose-response curve. | [5] |
Signaling Pathway of SKF-82958
SKF-82958 acts as a full agonist at the dopamine D1 receptor, initiating a well-characterized signaling cascade. The diagram below illustrates the key steps in this pathway.
Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF-82958.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound via intravenous, intraperitoneal, and subcutaneous routes in rodents. These protocols are based on established guidelines and practices.[6][7][8][9][10][11][12][13]
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., 0.9% sterile saline, phosphate-buffered saline, or a solution containing DMSO and/or Tween for compounds with low water solubility)
-
Sterile vials
-
Sterile syringes and needles (appropriate gauge for the administration route)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder accurately using an analytical balance under sterile conditions.
-
Dissolve the powder in the chosen sterile vehicle. If using a vehicle with multiple components (e.g., DMSO, Tween, saline), add the components sequentially, ensuring complete dissolution at each step. Vortex as needed.
-
Ensure the final solution is clear and free of particulates. If necessary, filter the solution through a sterile 0.22 µm syringe filter.
-
Store the prepared solution appropriately. For short-term storage, keep on ice. For longer-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing in aliquots.
Intravenous (IV) Injection Protocol (Tail Vein in Rats/Mice)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with small gauge needles (e.g., 27-30G for mice, 25-27G for rats)
-
Restraining device for rodents
-
Heat lamp or warming pad
-
70% ethanol (B145695) or isopropanol (B130326) wipes
Procedure:
-
Warm the animal's tail using a heat lamp or warming pad to induce vasodilation, making the lateral tail veins more visible and accessible.
-
Place the animal in a restraining device to minimize movement and stress.
-
Wipe the tail with a 70% alcohol wipe to clean the injection site.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the calculated volume of the SKF-82958 solution. The maximum bolus injection volume is typically around 5 mL/kg.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Monitor the animal for any adverse reactions post-injection.
Caption: Experimental Workflow for Intravenous Administration.
Intraperitoneal (IP) Injection Protocol (Rats/Mice)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1-3 mL) with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)
-
70% ethanol or isopropanol wipes
Procedure:
-
Manually restrain the animal in a supine position, tilting the head downwards. This allows the abdominal organs to shift cranially.
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure that no blood or urine is drawn into the syringe, which would indicate entry into a blood vessel or the bladder.
-
Inject the calculated volume of the SKF-82958 solution. The maximum recommended volume is typically up to 10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Caption: Experimental Workflow for Intraperitoneal Administration.
Subcutaneous (SC) Injection Protocol (Rats/Mice)
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27G)
-
70% ethanol or isopropanol wipes
Procedure:
-
Manually restrain the animal.
-
Lift a fold of loose skin over the dorsal midline (scruff) or flank area to form a "tent".
-
Wipe the injection site with a 70% alcohol wipe.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.
-
Aspirate gently to ensure a blood vessel has not been entered.
-
Inject the calculated volume of the SKF-82958 solution. The maximum recommended volume per site is around 5-10 mL/kg.
-
Withdraw the needle and gently massage the area to aid in dispersal of the solution.
-
Return the animal to its cage and monitor for any local reactions.
Caption: Experimental Workflow for Subcutaneous Administration.
Logical Relationships of Administration Routes
The choice of administration route has significant implications for the onset, duration, and magnitude of the pharmacological effect of SKF-82958.
Caption: Relationship between Administration Route and Pharmacological Effect.
Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental needs and performed in accordance with institutional animal care and use committee (IACUC) regulations. Researchers should always consult relevant literature and safety data sheets before handling and administering any chemical compound.
References
- 1. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SKF82958, a dopamine D1 receptor agonist, disrupts prepulse inhibition in the medial prefrontal cortex and nucleus accumbens in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 9. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research-support.uq.edu.au [research-support.uq.edu.au]
- 13. depts.ttu.edu [depts.ttu.edu]
Application Notes and Protocols for SKF-82958 Hydrobromide in Rodent Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SKF-82958 hydrobromide, a full and selective dopamine (B1211576) D1 receptor agonist, in various rodent behavioral models. This document outlines its mechanism of action, detailed experimental protocols, and expected quantitative outcomes, facilitating the design and execution of robust preclinical studies.
Introduction
SKF-82958 is a potent tool for investigating the role of the dopamine D1 receptor in a range of physiological and pathological processes. Its selectivity for the D1 receptor over the D2 receptor makes it a valuable pharmacological agent for dissecting the contributions of different dopamine receptor subtypes to behavior.[1] In rodent models, SKF-82958 has been instrumental in studying motor function, reward pathways, learning and memory, and the pathophysiology of neurological and psychiatric disorders.
Mechanism of Action: SKF-82958 acts as a full agonist at the dopamine D1 receptor.[1] This Gs-protein coupled receptor, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This initiates a signaling cascade that includes the activation of Protein Kinase A (PKA), which in turn can modulate downstream targets such as the ERK-CREB and BDNF signaling pathways.[2] This signaling is crucial for neuronal function and plasticity.
Pre-experimental Preparation
This compound Solution Preparation
For in vivo rodent studies, this compound can be prepared for intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A common vehicle for i.p. injection involves a multi-solvent system to ensure solubility.[3]
Example Protocol for a 1 mg/mL Solution:
-
Dissolve in DMSO: Begin by dissolving the required amount of this compound in 10% of the final volume with DMSO.
-
Add PEG300: Add 40% of the final volume with PEG300 and mix thoroughly.
-
Add Tween-80: Add 5% of the final volume with Tween-80 and ensure the solution is homogenous.
-
Final Volume with Saline: Bring the solution to the final desired volume with 45% saline.[3]
Note: Always prepare fresh solutions on the day of the experiment. The final concentration should be adjusted based on the desired dose and the weight of the animal.
Rodent Behavioral Models and Protocols
Locomotor Activity and Stereotypy
SKF-82958 administration typically induces a biphasic effect on locomotor activity, with lower doses sometimes causing a transient decrease followed by a dose-dependent increase in horizontal movement and rearing.[4] At higher doses, stereotyped behaviors, such as repetitive, non-goal-directed movements, become more prominent.
-
Apparatus: A standard open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically track movement.
-
Animals: Male mice or rats are commonly used.
-
Habituation: Place the animal in the open-field arena for a 30-60 minute habituation period to allow exploration and for initial activity levels to decline.[5]
-
Administration: Following habituation, administer this compound or vehicle via i.p. or s.c. injection. A typical dose range for locomotor activity studies is 0.1 - 10.0 mg/kg.[4]
-
Data Collection: Immediately after injection, return the animal to the arena and record locomotor activity for a period of 60-120 minutes. Key parameters to measure include:
| Behavioral Parameter | Species | Dose (mg/kg) | Route | Observed Effect | Reference |
| Locomotor Activity | Rat | 0.01 - 10.0 | s.c. | Biphasic: initial attenuation followed by potentiation of horizontal movement and rearing. | [4] |
| Locomotor Activity | Mouse | 1.0 | i.p. | Significant increase in horizontal locomotor activity. | [5] |
| Stereotypy | Mouse | 1.0 | i.p. | Elicits oral stereotypies (licking and nibbling). | [5] |
| Stereotypy | Rat | >1.0 | s.c. | Increased stereotypy time. | [4] |
Reward and Reinforcement: Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding properties of a substance. SKF-82958 has been shown to induce a conditioned place preference, indicating its rewarding effects.[7]
-
Apparatus: A two-chamber CPP box with distinct visual and tactile cues in each chamber.
-
Pre-Conditioning (Baseline Preference): On day 1, place the animal in the apparatus with free access to both chambers for 15 minutes to determine its initial preference for either chamber.
-
Conditioning: This phase typically lasts for 6-8 days and consists of alternating injections of SKF-82958 and vehicle.
-
Drug Pairing: On specified days, administer SKF-82958 (e.g., 0.05 mg/kg, s.c.) and confine the animal to its initially non-preferred chamber for 30-45 minutes.[7]
-
Vehicle Pairing: On alternate days, administer the vehicle and confine the animal to its preferred chamber for the same duration.
-
-
Post-Conditioning (Preference Test): On the test day, place the animal in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for 15 minutes.[8] An increase in time spent in the drug-paired chamber indicates a conditioned place preference.
| Species | Dose (mg/kg) | Route | Outcome | Reference |
| Rat | 0.05 | s.c./i.p. | Significant increase in time spent on the drug-paired side. | [7] |
| Rat | 0.01, 0.025, 0.075, 0.10 | s.c./i.p. | No significant place preference. | [7] |
Drug Discrimination
This paradigm assesses the subjective effects of a drug. Animals are trained to recognize the interoceptive cues of a specific drug to receive a reward. SKF-82958 can serve as an effective discriminative stimulus.[9]
-
Apparatus: A standard operant conditioning chamber with two levers and a food dispenser.
-
Training:
-
Testing:
-
Once the animals have learned to discriminate between the drug and vehicle, test sessions are conducted with various doses of SKF-82958 or other compounds to assess for substitution.
-
Full substitution is observed when the animal predominantly presses the drug-appropriate lever after administration of a test drug.
-
| Species | Training Dose (mg/kg) | Test Doses (mg/kg) | Outcome | Reference |
| Rat | 0.03 | 0.003 - 0.1 | Dose-dependent increase in responding on the SKF-82958 appropriate lever, with full substitution at the training dose. | [1] |
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by SKF-82958.
Caption: SKF-82958 activates the D1 receptor, leading to downstream signaling cascades.
Experimental Workflow for a Locomotor Activity Study
The following diagram outlines a typical workflow for a rodent behavioral study using SKF-82958.
Caption: A standard workflow for assessing the behavioral effects of SKF-82958 in rodents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of rodent stereotyped behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF-82958 in Murine Locomotor Activity Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-82958 is a potent and selective full agonist for the dopamine (B1211576) D1-like receptor family (D1 and D5 receptors).[1][2] It is a valuable pharmacological tool for investigating the role of D1-like receptor signaling in various physiological and pathological processes, particularly in the central nervous system. One of its primary applications is in the study of motor function, where it has been shown to modulate locomotor activity in rodents.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for utilizing SKF-82958 to study locomotor activity in mice.
Mechanism of Action
SKF-82958 exerts its effects by binding to and activating dopamine D1-like receptors.[1] These receptors are G-protein coupled receptors that, upon activation, stimulate adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1] This signaling cascade ultimately modulates neuronal excitability and gene expression in brain regions critical for motor control, such as the striatum.[3][5] The activation of D1 receptors by SKF-82958 has been shown to restore impaired signaling in certain neurological models.[5]
Applications in Locomotor Activity Research
-
Assessment of D1 Receptor Function: SKF-82958 is used to probe the functional status of the dopamine D1 system. An increase in locomotor activity following administration is indicative of a functional D1 receptor pathway.[4]
-
Disease Model Characterization: In mouse models of neurological and psychiatric disorders, such as Parkinson's disease or schizophrenia, SKF-82958 can be used to assess alterations in dopamine signaling.
-
Drug Screening and Development: The compound serves as a reference agonist in the screening of novel compounds targeting the D1 receptor. Its effects on locomotion can be used as a behavioral endpoint to evaluate the efficacy of potential therapeutics.
-
Interaction Studies: SKF-82958 is employed to study the interaction between the dopamine D1 system and other neurotransmitter systems or pharmacological agents. For instance, studies have investigated its interactions with cocaine.[6]
Data Presentation: Quantitative Summary of SKF-82958 Effects on Locomotor Activity in Mice
| Parameter | Value | Species/Strain | Notes | Reference |
| Effective Dose Range (i.p.) | 0.1 - 2.0 mg/kg | Rats | Induced hyperactivity. | [7] |
| 1 - 10 mg/kg | Swiss-Webster Mice | Used in interaction studies with cocaine. | [6] | |
| 0.3 mg/kg | C57BL/6 Mice | Increased locomotor activity. | [4] | |
| 1 mg/kg | Wild-type, D2, D3, and D2/D3 mutant mice | Elicited stereotypies and increased locomotor activity. | [8] | |
| Administration Route | Intraperitoneal (i.p.) | Mice and Rats | Common route for systemic administration. | [1][4][6][8] |
| Time to Effect | ~15 minutes | C57BL/6 Mice | Significant hyperlocomotive effect observed. | [4] |
| ~10 minutes | Wild-type mice | Onset of oral stereotypies. | [8] | |
| Duration of Monitoring | 30 minutes | Swiss-Webster Mice | Post-injection monitoring period. | [6] |
| 60 minutes | C57BL/6 Mice | Post-injection monitoring period. | [4] |
Experimental Protocols
Protocol 1: Assessment of SKF-82958-Induced Hyperlocomotion in an Open Field Arena
This protocol outlines the procedure for measuring the effect of SKF-82958 on spontaneous locomotor activity in mice using an open field test.
Materials:
-
SKF-82958 hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Mouse scale
-
Syringes and needles (e.g., 27-gauge)
-
Open field arena (e.g., 42 x 42 x 42 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking).[9][10][11]
-
Ethanol (B145695) (70%) for cleaning
Procedure:
-
Animal Acclimation:
-
House mice in the testing facility for at least one week prior to the experiment to acclimate them to the environment.
-
Handle the mice for several days leading up to the experiment to reduce stress-induced responses.
-
-
Drug Preparation:
-
On the day of the experiment, prepare a fresh solution of SKF-82958 in sterile saline. The concentration should be calculated based on the desired dose and the average weight of the mice, with an injection volume typically around 10 ml/kg.
-
-
Experimental Setup:
-
Clean the open field arena thoroughly with 70% ethanol and then water, and dry completely between each trial to eliminate olfactory cues.
-
Ensure the testing room has consistent, dim lighting (e.g., around 280 lux) and minimal ambient noise.[12]
-
-
Habituation:
-
Place each mouse individually into the center of the open field arena.
-
Allow the mouse to habituate to the new environment for 30-60 minutes.[8] During this period, locomotor activity should decrease to a stable baseline.
-
-
Drug Administration:
-
After the habituation period, briefly remove the mouse from the arena.
-
Administer either vehicle (saline) or the prepared SKF-82958 solution via intraperitoneal (i.p.) injection.
-
Immediately return the mouse to the center of the open field arena.
-
-
Data Collection:
-
Record locomotor activity for a predefined period, typically 30 to 60 minutes, immediately following the injection.[4][6][8]
-
Key parameters to measure include:
-
Total distance traveled
-
Horizontal activity (e.g., beam breaks)
-
Vertical activity (rearing)
-
Time spent in the center versus the periphery of the arena
-
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the locomotor activity between the vehicle-treated and SKF-82958-treated groups.
-
Visualizations
Signaling Pathway of SKF-82958
Caption: SKF-82958 activates the D1 receptor, leading to cAMP production.
Experimental Workflow for Locomotor Activity Assessment
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 5α-reductase attenuates behavioral effects of D1-, but not D2-like receptor agonists in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 11. What is the Locomotor Activity Test? [sandiegoinstruments.com]
- 12. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols: Drug Discrimination Studies with SKF-82958 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-82958 hydrobromide is a potent and selective full agonist for the dopamine (B1211576) D1-like receptor family. Drug discrimination studies are a cornerstone of in vivo pharmacology, providing critical insights into the subjective effects of centrally acting drugs. In these studies, animals are trained to recognize the interoceptive cues associated with a specific drug and to signal its presence through a learned behavioral response. This document provides detailed application notes and protocols for conducting drug discrimination studies using SKF-82958 as a training drug, enabling researchers to characterize the in vivo pharmacological profile of novel compounds and their potential interactions with the dopamine D1 receptor system. The discriminative stimulus effects of SKF-82958 are primarily mediated by the dopamine D1 receptor, as they can be blocked by D1 receptor antagonists but not by D2 receptor antagonists.[1]
Data Presentation
Table 1: Discriminative Stimulus Properties of SKF-82958
| Parameter | Value | Animal Model | Reference |
| Training Dose | 0.03 mg/kg | Rat | [1] |
| Effect at Training Dose | Full Substitution | Rat | [1] |
| ED50 for Discriminative Stimulus Effects | Not explicitly stated, but full substitution at 0.03 mg/kg | Rat | [1] |
Table 2: Substitution for the SKF-82958 Discriminative Stimulus
| Compound | Class | Dose Range Tested | Outcome | Animal Model | Reference |
| SKF-81297 | High-efficacy D1 agonist | Not specified | Full Substitution | Rat | [1] |
| SKF-38393 | Low-efficacy D1 agonist | Not specified | Partial Substitution | Rat | [1] |
| Quinpirole | D2 agonist | Not specified | No Substitution | Rat | [1] |
| Cocaine | Indirect dopamine agonist | Not specified | No Full Substitution | Rat | [1] |
Table 3: Antagonism of the SKF-82958 Discriminative Stimulus
| Antagonist | Class | Pretreatment Dose | Effect on SKF-82958 Cue | Animal Model | Reference |
| SCH-39166 | D1/D5 antagonist | 0.01 mg/kg | Attenuated discriminative stimulus effects | Rat | [1] |
| Raclopride | D2 antagonist | 0.03 mg/kg | No effect | Rat | [1] |
Experimental Protocols
Protocol 1: Two-Lever Drug Discrimination in Rats
This protocol details the procedure for establishing SKF-82958 as a discriminative stimulus in rats.
1. Animals:
-
Male Sprague-Dawley rats, weighing 250-300g at the start of the experiment.
-
Housing in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food is restricted to maintain approximately 85% of their free-feeding body weight to motivate responding for food reinforcement. Water is available ad libitum in the home cage.
2. Apparatus:
-
Standard two-lever operant conditioning chambers.[2]
-
Each chamber is equipped with two response levers, a food pellet dispenser that delivers 45-mg sucrose (B13894) pellets into a recessed cup, and a stimulus light above each lever.[2]
-
The chamber is housed within a sound-attenuating, ventilated enclosure.
3. Procedure:
-
Phase 1: Initial Lever Press Training (Shaping):
-
Magazine Training: Rats are first habituated to the operant chamber and trained to retrieve food pellets from the dispenser. Pellets are delivered non-contingently until the rat reliably approaches the food cup upon hearing the dispenser mechanism.
-
Lever Press Acquisition: Rats are then trained to press a single lever for food reinforcement. This is typically achieved through successive approximations, where reinforcement is initially provided for approaching the lever, then for touching it, and finally for pressing it. This is repeated for the second lever.
-
-
Phase 2: Discrimination Training:
-
Rats are trained to discriminate between an intraperitoneal (i.p.) injection of this compound (0.03 mg/kg) and a vehicle injection (e.g., saline).
-
A fixed-ratio (FR) schedule of reinforcement is used, starting with an FR1 (one press for one pellet) and gradually increasing to a terminal schedule of FR20 (20 presses for one pellet).
-
On days when SKF-82958 is administered, responses on one lever (the "drug lever") are reinforced, while responses on the other lever (the "vehicle lever") have no consequence.
-
On days when the vehicle is administered, responses on the vehicle lever are reinforced, and drug-lever responses are not.
-
The assignment of the drug lever (left or right) is counterbalanced across rats.
-
Training sessions are typically conducted daily, five days a week. The drug and vehicle are administered in a double-alternation sequence (e.g., Drug, Drug, Vehicle, Vehicle) initially, which can be changed to a single-alternation or random sequence as training progresses.
-
Training continues until the rats meet the discrimination criterion: for two consecutive weeks, on the first FR of the session, at least 80% of the responses are on the correct lever for both drug and vehicle sessions.
-
-
Phase 3: Substitution Testing:
-
Once the discrimination is established, test sessions are introduced, typically once or twice a week.
-
During a test session, various doses of a test compound are administered i.p. prior to the session.
-
Both levers are active, and the first completion of the FR on either lever results in reinforcement. Subsequent responding is not reinforced for the remainder of the session to assess the drug's stimulus properties without further influencing learning.
-
The primary dependent measures are the percentage of responses on the drug-correct lever and the overall response rate.
-
Full substitution is generally defined as ≥80% of responses on the drug lever. Partial substitution is between 20% and 80%, and no substitution is <20%.
-
-
Phase 4: Antagonism Testing:
-
To determine the receptor mechanism of the discriminative stimulus, antagonist drugs are administered prior to the administration of the training dose of SKF-82958.
-
The dose of the antagonist is typically one that does not produce discriminative stimulus effects or significantly suppress response rates on its own.
-
A shift to the right in the SKF-82958 dose-response curve or a significant reduction in drug-lever responding at the training dose indicates antagonism.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by SKF-82958.
Experimental Workflow for Drug Discrimination
Caption: Workflow for SKF-82958 drug discrimination studies.
References
Application Notes and Protocols for Conditioned Place Preference Induced by SKF-82958
These application notes provide a detailed protocol for conducting a conditioned place preference (CPP) experiment using the dopamine (B1211576) D1/D5 receptor agonist, SKF-82958. This document is intended for researchers, scientists, and drug development professionals investigating the rewarding and motivational effects of D1 receptor activation.
Introduction
Conditioned place preference is a widely used behavioral paradigm to assess the rewarding or aversive properties of a substance. The protocol involves associating a specific environment with the administration of a drug. A subsequent preference for the drug-paired environment, in a drug-free state, is interpreted as evidence of the substance's rewarding effects. SKF-82958 is a full agonist of the dopamine D1-like receptors and has been shown to induce a conditioned place preference, indicating its rewarding properties.[1] This protocol outlines the necessary steps to reliably establish and measure CPP using SKF-82958 in a rodent model.
Data Presentation
The following table summarizes the dose-response effects of SKF-82958 in inducing a conditioned place preference in rats. The data is compiled from a key study that systematically evaluated different doses of the compound.
| Dose of SKF-82958 (mg/kg) | Route of Administration | Outcome |
| 0.01 | s.c. and/or i.p. | No significant place preference |
| 0.025 | s.c. and/or i.p. | No significant place preference |
| 0.05 | s.c. and/or i.p. | Significant place preference |
| 0.075 | s.c. and/or i.p. | No significant place preference |
| 0.10 | s.c. and/or i.p. | No significant place preference |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a conditioned place preference experiment with SKF-82958.
Materials and Apparatus
-
Subjects: Male Wistar rats (or other suitable rodent strain) weighing 200-250g at the start of the experiment.
-
Drug: SKF-82958 hydrobromide, dissolved in sterile 0.9% saline.
-
Vehicle: Sterile 0.9% saline.
-
Apparatus: A three-chamber conditioned place preference box. The two larger outer chambers should be distinct in terms of tactile and visual cues (e.g., different flooring textures like grid vs. mesh, and different wall patterns like black vs. white stripes). A smaller, neutral center chamber connects the two outer chambers, with removable guillotine doors.
-
Data Collection: A video camera and tracking software to record and analyze the time spent in each chamber.
Experimental Procedure
The protocol consists of three main phases: habituation and pre-test, conditioning, and post-test.
Phase 1: Habituation and Pre-Test (Day 1)
-
Place the animal in the central chamber of the CPP apparatus with the guillotine doors removed, allowing free access to all three chambers.
-
Allow the animal to explore the entire apparatus for 15-20 minutes.
-
Record the time spent in each of the two outer chambers. This pre-test session serves to establish any baseline preference for a particular chamber. A counterbalanced design is crucial, where the initially preferred side is paired with the drug for half the animals, and the non-preferred side for the other half, to avoid biased results.
Phase 2: Conditioning (Days 2-9)
This phase consists of alternating injections of SKF-82958 and vehicle over eight days.
-
Drug Conditioning (Days 2, 4, 6, 8):
-
Administer SKF-82958 (e.g., 0.05 mg/kg, i.p.) to the animal.
-
Immediately place the animal in one of the outer chambers (the drug-paired chamber) for 30-45 minutes with the guillotine door closed, preventing access to the other chambers.
-
-
Vehicle Conditioning (Days 3, 5, 7, 9):
-
Administer an equivalent volume of saline vehicle to the animal.
-
Place the animal in the opposite outer chamber (the vehicle-paired chamber) for 30-45 minutes with the guillotine door closed.
-
The order of drug and vehicle conditioning days should be counterbalanced across subjects.
Phase 3: Post-Test (Day 10)
-
In a drug-free state, place the animal in the central chamber of the CPP apparatus.
-
Remove the guillotine doors, allowing free access to all chambers.
-
Record the time spent in each of the outer chambers for 15-20 minutes.
-
A significant increase in the time spent in the drug-paired chamber during the post-test compared to the pre-test is indicative of a conditioned place preference.
Visualizations
Signaling Pathway of SKF-82958
SKF-82958 exerts its effects by acting as a full agonist at dopamine D1-like receptors. The canonical signaling pathway initiated by D1 receptor activation is the stimulation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][3][4][5][6]
References
- 1. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect | MDPI [mdpi.com]
Application Notes: SKF-82958 Hydrobromide for Eye Blinking Studies in Marmosets
Introduction
Spontaneous eye blinking is a quantifiable behavior that serves as a non-invasive, translational biomarker for central dopamine (B1211576) system activity. Pharmacological studies in both human and non-human primates have established a strong correlation between the rate of eye blinking and dopaminergic neurotransmission.[1] Specifically, the activation of dopamine D1 receptors is known to increase the blink rate, while D1 antagonists decrease it. The common marmoset (Callithrix jacchus) has emerged as a highly suitable non-human primate model for neuropsychiatric research due to its well-developed prefrontal cortex, ease of handling, and the small quantities of test compounds required for studies.[1]
SKF-82958 is a potent and selective full agonist for the dopamine D1 receptor.[2] Its administration in marmosets provides a robust method to study D1 receptor function in vivo. These application notes provide detailed protocols for utilizing SKF-82958 hydrobromide to induce and quantify changes in eye blinking in common marmosets, offering a valuable tool for screening and characterizing novel compounds targeting the dopamine D1 receptor.
Mechanism of Action: D1 Receptor Signaling
SKF-82958 exerts its effects by binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR). Upon activation, the D1 receptor couples primarily to the Gαs/olf G-protein, which in turn activates adenylyl cyclase (AC).[3][4] AC catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger.[3] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[3][5] PKA then phosphorylates numerous downstream targets, including the Dopamine- and cAMP-Regulated Phosphoprotein of 32 kDa (DARPP-32) and the cAMP response element-binding protein (CREB), leading to alterations in neuronal excitability and gene expression that ultimately modulate motor behaviors like eye blinking.[5][6]
Caption: Dopamine D1 Receptor Signaling Pathway.
Quantitative Data Summary
The pharmacological profile of SKF-82958 and its observed effects on eye blinking in marmosets are summarized below.
Table 1: Pharmacological Profile of this compound
| Parameter | Value | Description |
|---|---|---|
| Mechanism | Full Agonist | Acts as a full agonist at the Dopamine D1 receptor.[2] |
| Affinity (K₀.₅) | D1: 4 nM | High affinity for the D1 receptor.[2] |
| D2: 73 nM | Lower affinity for the D2 receptor, indicating selectivity.[2] |
| Functional Activity | EC₅₀: 491 nM | Induces adenylate cyclase activity in rat striatal membranes.[2] |
Table 2: Effect of SKF-82958 on Eye Blinking in Common Marmosets
| Dose (mg/kg) | Route | Peak Effect | Side Effects Noted |
|---|---|---|---|
| 0.1 | s.c. | Significant increase in eye blink count.[7] | Dyskinesia-like behavior.[7] |
| 0.3 | s.c. | > 9-fold increase over baseline values.[8] | Dyskinesia-like behavior.[7] |
Table 3: Comparative Effects of Dopaminergic Agents on Marmoset Eye Blinking
| Compound Class | Example Agent | Effect on Eye Blink Rate |
|---|---|---|
| D1 Agonist | SKF-82958 | Significant Increase.[1][7] |
| Non-selective Agonist | Apomorphine | Significant Increase.[1][7] |
| D2 Agonist | (+)-PHNO | Decrease (associated with somnolence).[1][7] |
| D3 Agonist | (+)-PD-128907 | Decrease (associated with somnolence).[1][7] |
| D4 Agonist | PD-168077 | No effect.[1][7] |
| D1 Antagonist | SCH 39166 | Blocks apomorphine-induced increase.[1][7] |
Experimental Protocols
This section outlines a detailed methodology for assessing the effect of SKF-82958 on eye blinking in common marmosets.
1. Subjects and Housing
-
Species: Adult common marmosets (Callithrix jacchus).[1]
-
Housing: Animals should be housed in pairs or family groups in compliance with institutional animal care and use committee (IACUC) guidelines. Environmental enrichment should be provided.
-
Acclimation: Prior to the experiment, animals should be acclimated to the testing environment and handling procedures to minimize stress.
2. Compound Preparation
-
Compound: this compound.
-
Vehicle: Sterile saline (0.9% NaCl).
-
Preparation: Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 0.1 mg/mL and 0.3 mg/mL for a 1 mL/kg injection volume). The solution should be prepared fresh on the day of the experiment.
3. Experimental Procedure This protocol follows a within-subjects, crossover design where each animal receives all treatments (vehicle, different doses of SKF-82958) on separate days with a sufficient washout period in between.
-
Step 1: Habituation & Baseline Recording
-
Place the marmoset in a transparent observation cage.
-
Allow the animal to acclimate for at least 30 minutes.
-
Record video of the animal for a 5-10 minute period to establish a baseline (pre-drug) eye blink rate.
-
-
Step 2: Drug Administration
-
Gently restrain the marmoset.
-
Administer the prepared SKF-82958 solution or vehicle via subcutaneous (s.c.) injection. Doses of 0.1 mg/kg and 0.3 mg/kg have been shown to be effective.[7]
-
-
Step 3: Post-Administration Recording
-
Return the animal to its observation cage immediately after injection.
-
Record video continuously or in defined intervals. A suggested schedule is to record for 5-minute blocks at specific times post-injection, such as 0-5 min, 5-10 min, 15-20 min, 30-35 min, and 45-50 min.[7] This allows for the construction of a time-course of the drug's effect.
-
-
Step 4: Data Analysis
-
A trained observer, blind to the treatment conditions, should manually count the number of eye blinks from the video recordings for each time interval.
-
Calculate the eye blink count for each 5-minute interval.
-
Normalize the data by comparing post-drug counts to the baseline count for each animal.
-
Use appropriate statistical tests (e.g., Repeated Measures ANOVA followed by Dunnett's post-hoc test) to compare the effects of different doses of SKF-82958 against the vehicle control.[7]
-
Caption: Experimental Workflow for Marmoset Eye Blinking Study.
Expected Outcomes and Logical Relationships
The administration of SKF-82958 is expected to produce a dose-dependent and time-dependent increase in the rate of spontaneous eye blinking in common marmosets. The peak effect is typically observed between 15 and 35 minutes post-administration.[7] Researchers should also be aware of potential behavioral side effects, such as dyskinesia-like movements (e.g., purposeless movements of the head, limbs, or trunk), particularly at higher effective doses (0.1-0.3 mg/kg).[7]
The results from these studies confirm that eye blinking in marmosets is a sensitive and reliable in vivo measure for assessing the functional activity of dopamine D1 receptor agonists.[7]
Caption: Causal Chain from D1 Agonism to Eye Blinking.
References
- 1. The dopamine D1 receptor agonist SKF-82958 effectively increases eye blinking count in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. Neurobehavioral correlates of dopamine agonist-induced eye-blinking in the marmoset monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SKF-82958 in Parkinson's Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-82958 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. In the context of Parkinson's disease (PD) research, which is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, SKF-82958 serves as a critical tool to investigate the role of the D1 receptor in motor control, non-motor symptoms, and the potential for therapeutic intervention. Activation of the D1 receptor, which is highly expressed in the striatum, is a key downstream signaling event in the nigrostriatal pathway. This document provides detailed application notes and experimental protocols for the use of SKF-82958 in various preclinical models of Parkinson's disease.
Mechanism of Action
SKF-82958 exerts its effects by binding to and activating the dopamine D1 receptor, a G-protein coupled receptor (GPCR) that is coupled to the Gαs/olf subunit. This activation initiates a signaling cascade that plays a crucial role in neuronal function.
Dopamine D1 Receptor Signaling Pathway
The binding of SKF-82958 to the D1 receptor triggers the following key signaling events:
-
Activation of Adenylyl Cyclase: The activated Gαs/olf subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP).
-
Activation of Protein Kinase A (PKA): The increase in intracellular cAMP levels leads to the activation of PKA.
-
Phosphorylation of Downstream Targets: PKA phosphorylates numerous downstream targets, including the dopamine- and cAMP-regulated phosphoprotein of 32 kDa (DARPP-32). Phosphorylated DARPP-32 inhibits protein phosphatase-1 (PP1), leading to an amplification of the signaling cascade.
-
Modulation of Gene Expression and Neuronal Excitability: The D1 receptor signaling pathway ultimately influences the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB) and modulates the activity of ion channels, thereby regulating neuronal excitability and gene expression. Furthermore, this pathway can cross-talk with other signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway.
Data Presentation: Efficacy of SKF-82958 in Parkinson's Disease Models
The following tables summarize the quantitative data on the effects of SKF-82958 in various preclinical models of Parkinson's disease.
Table 1: Effect of SKF-82958 on Pilocarpine-Induced Tremulous Jaw Movements in Rats
| Dose of SKF-82958 (mg/kg, i.p.) | Pilocarpine (B147212) Dose (mg/kg, i.p.) | Animal Model | Main Effect | Reference |
| 0.5 - 2.0 | 4.0 | Rat | Dose-dependent reduction in the number of tremulous jaw movements. | [1] |
Table 2: Effect of SKF-82958 on Motor Activity in MPTP-Lesioned Primates
| Dose of SKF-82958 | Animal Model | Main Effect | Reference |
| 0.1 - 0.4 mg/kg, s.c. | MPTP-lesioned squirrel monkeys | Weak stimulation of locomotor activity. | [2] |
| 23.4 - 234 µg/kg, i.m. | MPTP-induced hemiparkinsonian monkeys | Produced contraversive circling and reduced neurological deficits. | [3] |
Table 3: Dose-Response of SKF-82958 on Rotational Behavior in 6-OHDA Lesioned Rats (Representative Data)
| Dose of SKF-82958 | Animal Model | Main Effect | Reference |
| Not specified | 6-OHDA-lesioned rats | Potentiation of contralateral rotations when co-administered with a peptidomimetic analogue of PLG. |
Experimental Protocols
Pilocarpine-Induced Tremulous Jaw Movement Model in Rats
This model is used to assess the anti-tremor effects of compounds and is considered a valid model for parkinsonian tremor.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
SKF-82958 hydrobromide
-
Pilocarpine hydrochloride
-
Sterile 0.9% saline
-
Observation chambers
-
Video recording equipment (optional)
Protocol:
-
Acclimation: Acclimate rats to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
-
Drug Preparation: Dissolve SKF-82958 and pilocarpine in sterile saline on the day of the experiment.
-
SKF-82958 Administration: Administer SKF-82958 or vehicle (saline) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.5, 1.0, and 2.0 mg/kg).
-
Pilocarpine Administration: 30 minutes after SKF-82958 administration, inject pilocarpine (4.0 mg/kg, i.p.) to induce tremulous jaw movements.
-
Observation: Immediately after pilocarpine injection, place the rat in the observation chamber and record the number of tremulous jaw movements for a period of 60 minutes. A tremulous jaw movement is defined as a rapid vertical opening and closing of the jaw that is not directed at any particular stimulus.
-
Data Analysis: Analyze the total number of jaw movements in the SKF-82958-treated groups compared to the vehicle-treated group.
Rotational Behavior in 6-OHDA Lesioned Rats
This is a classic model to assess the efficacy of dopaminergic drugs in a model of dopamine depletion.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
6-hydroxydopamine (6-OHDA)
-
This compound
-
Sterile 0.9% saline with 0.1% ascorbic acid
-
Automated rotometer system or observation chambers with video recording
Protocol:
-
6-OHDA Lesioning:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.1% ascorbic acid) unilaterally into the medial forebrain bundle.
-
Allow rats to recover for at least 2 weeks.
-
-
Drug Administration: Administer SKF-82958 or vehicle (saline) i.p. or subcutaneously (s.c.) at various doses.
-
Rotational Behavior Assessment:
-
Place the rat in the rotometer bowl immediately after drug administration.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for at least 60-90 minutes.
-
-
Data Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations) and compare the dose-response effect of SKF-82958.
Assessment of Non-Motor Symptoms
a) Novel Object Recognition (NOR) Test for Cognitive Function
This test assesses recognition memory, a cognitive domain often impaired in Parkinson's disease.
Protocol:
-
Habituation: Habituate the rats to an open field arena (e.g., 40x40x40 cm) for 10 minutes for 2-3 days.
-
Training Phase: Place the rat in the arena with two identical objects and allow it to explore for 5-10 minutes.
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase: Place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow for 5 minutes of exploration.
-
Data Analysis: Record the time spent exploring each object. A discrimination index (Time exploring novel object - Time exploring familiar object) / (Total exploration time) is calculated. An improvement in the discrimination index with SKF-82958 treatment would suggest a pro-cognitive effect.
b) Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Protocol:
-
Apparatus: The maze consists of two open arms and two closed arms elevated from the floor.
-
Procedure: Place the rat in the center of the maze facing an open arm. Allow the rat to explore the maze for 5 minutes.
-
Data Recording: Record the time spent in the open arms and the number of entries into the open and closed arms.
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms. The effect of SKF-82958 on these parameters in a Parkinson's model would indicate its impact on anxiety-like behavior.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of SKF-82958 in a preclinical model of Parkinson's disease.
Conclusion
SKF-82958 is a valuable pharmacological tool for elucidating the role of the dopamine D1 receptor in the pathophysiology of Parkinson's disease. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust preclinical studies. Further investigation into the dose-dependent effects of SKF-82958 on both motor and non-motor symptoms, particularly in the 6-OHDA model, will be crucial for a comprehensive understanding of its therapeutic potential. The use of standardized protocols will ensure the reproducibility and comparability of findings across different laboratories, ultimately accelerating the development of novel therapeutic strategies for Parkinson's disease.
References
- 1. Conditioned rotational behavior in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 6-OHDA Parkinson’s Disease Mouse Model Shows Deficits in Sensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parkinson’s Disease Models for Drug Discovery & Research | Taconic Biosciences [taconic.com]
Investigating Autism-Like Behaviors with SKF-82958 in Shank3 Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the therapeutic potential of the D1 dopamine (B1211576) receptor agonist, SKF-82958, in ameliorating autism-like behaviors in Shank3 mutant mice, a prominent genetic model for Autism Spectrum Disorder (ASD).
Introduction
Mutations in the SHANK3 gene, a critical scaffolding protein at glutamatergic synapses, are strongly associated with ASD and Phelan-McDermid syndrome.[1][2][3] Shank3-deficient mice exhibit core behavioral phenotypes relevant to ASD, including deficits in social interaction and the presence of stereotyped, repetitive behaviors.[1][2][4] Recent studies have revealed that the loss of Shank3 impairs D1 receptor-mediated cortico-striatal signaling, suggesting a potential therapeutic target.[5] The dopamine D1 receptor agonist SKF-82958 has been shown to restore synaptic function and alleviate repetitive and social behavioral deficits in Shank3-deficient mice, highlighting its potential as a therapeutic agent for ASD.[5]
These notes provide a summary of the key findings, detailed experimental protocols for behavioral and molecular assays, and diagrams of the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Behavioral Phenotypes in Shank3 Knockout Mice and the Effect of SKF-82958
| Behavioral Assay | Shank3 Knockout Phenotype | Effect of SKF-82958 Treatment | Reference |
| Three-Chamber Social Interaction Test | Impaired social interaction and preference for a social partner. | Ameliorated social interaction deficits. | [5] |
| Marble Burying Test | Increased number of marbles buried, indicative of repetitive behavior. | Rescued the excessive marble burying behavior. | [5] |
| Repetitive Self-Grooming | Increased time spent in self-grooming. | Not reported. | [2][6] |
| Open Field Test | Hypoactivity (reduced distance traveled). | Not reported. | [2] |
Table 2: Molecular and Synaptic Changes in the Striatum of Shank3 Knockout Mice and the Effect of SKF-82958
| Molecular/Synaptic Marker | Shank3 Knockout Phenotype | Effect of SKF-82958 Treatment | Reference |
| DRD1 (D1 Receptor) Expression | Downregulated | Not directly restored, but signaling is activated. | [5] |
| DAT (Dopamine Transporter) Expression | Downregulated | Not reported. | [5] |
| p-ERK/ERK Ratio | Reduced | Restored | [5] |
| p-CREB/CREB Ratio | Reduced | Restored | [5] |
| BDNF Expression | Reduced | Restored | [5] |
| p-TrkB/TrkB Ratio | Reduced | Restored | [5] |
| Cortico-striatal Synaptic Transmission | Reduced | Increased by approximately 10%. | [5] |
Experimental Protocols
Animal Model
-
Strain: Shank3B knockout mice (Shank3-/-) and wild-type (Shank3+/+) littermates are commonly used.[2][5] These mice can be obtained from commercial repositories like The Jackson Laboratory.
-
Housing: Mice should be group-housed (4-5 per cage) by sex and genotype in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2]
-
Age: Behavioral testing is typically conducted in adolescent or adult mice (e.g., 1-6 months of age).[2]
SKF-82958 Administration
-
Compound: SKF-82958 hydrobromide (Tocris Bioscience or other reputable supplier).
-
Vehicle: Saline (0.9% NaCl).
-
Dose and Route: A common dose is 0.25 mg/kg administered via intraperitoneal (i.p.) injection.[6] However, the optimal dose may need to be determined empirically.
-
Treatment Schedule: For acute effects, administer the drug 30 minutes before behavioral testing. For chronic studies, a regimen of once daily for a specified number of days (e.g., 3 days) can be used.[6]
Behavioral Assays
This test assesses sociability and preference for social novelty.
-
Apparatus: A three-chambered box with openings between the chambers.
-
Procedure:
-
Habituation: Place the test mouse in the center chamber and allow it to explore all three chambers for 10 minutes.
-
Sociability Phase: Place a novel mouse (Stranger 1) in a wire cage in one of the side chambers and an empty wire cage in the other side chamber. Place the test mouse back in the center chamber and allow it to explore for 10 minutes.
-
Social Novelty Phase (Optional): Replace the empty cage with a new novel mouse (Stranger 2). Allow the test mouse to explore for another 10 minutes.
-
-
Data Analysis: Record the time spent in each chamber and the time spent sniffing each wire cage. Calculate a sociability index (time with Stranger 1 / (time with Stranger 1 + time with empty cage)) and a social novelty index (time with Stranger 2 / (time with Stranger 2 + time with Stranger 1)).
This test measures repetitive and anxiety-like behavior.
-
Apparatus: A standard mouse cage with 5 cm of fresh bedding.
-
Procedure:
-
Evenly space 20 glass marbles on the surface of the bedding.
-
Place a single mouse in the cage and leave it undisturbed for 30 minutes.
-
-
Data Analysis: Count the number of marbles that are at least two-thirds buried in the bedding.
-
Apparatus: A clean, standard mouse cage with bedding.
-
Procedure:
-
Habituate the mouse to the cage for 10 minutes.
-
Videotape the mouse for 10-20 minutes.
-
-
Data Analysis: Score the cumulative time the mouse spends grooming all parts of its body.
Molecular and Biochemical Assays
This technique is used to quantify the expression levels of specific proteins in brain tissue.
-
Tissue Preparation:
-
Euthanize mice and rapidly dissect the striatum on ice.
-
Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies (e.g., anti-Shank3, anti-DRD1, anti-p-ERK, anti-ERK, etc.) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect chemiluminescence using an imaging system.
-
-
Data Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin or GAPDH).
Visualizations
Caption: Experimental workflow for investigating SKF-82958 in Shank3 mice.
Caption: Signaling pathway of SKF-82958 in Shank3-deficient mice.
References
- 1. Shank3 mutant mice display autistic-like behaviours and striatal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autism-like phenotype across the lifespan of Shank3B-mutant mice of both sexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral Phenotyping of an Improved Mouse Model of Phelan–McDermid Syndrome with a Complete Deletion of the Shank3 Gene | eNeuro [eneuro.org]
- 4. Mice with Autism-related Mutations Replicate Autism-like Behaviors - National Institute of Mental Health (NIMH) [nimh.nih.gov]
- 5. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Social Deficits in Shank3-deficient Mouse Models of Autism Are Rescued by histone deacetylase (HDAC) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of SKF-82958 Hydrobromide Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKF-82958 hydrobromide is a potent and selective full agonist for the D1-like dopamine (B1211576) receptors (D1 and D5).[1][2][3][4][5] It is widely used in neuroscience research to investigate the roles of D1 receptor activation in various physiological and pathological processes, including motor control, learning and memory, and neuropsychiatric disorders.[6][7][8] Proper preparation of stock solutions is critical to ensure the accuracy and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound solutions.
Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This data is essential for calculating the required mass for stock solution preparation and understanding its solubility characteristics.
| Property | Value | Reference |
| CAS Number | 74115-01-8 | [9][10][11] |
| Molecular Formula | C₁₉H₂₀ClNO₂·HBr | [9][10] |
| Molecular Weight | 410.73 g/mol | [2][9][12] |
| Appearance | Solid | [1] |
| Purity | ≥98% | [9][10] |
| Solubility (In Vitro) | ||
| DMSO | Soluble to 100 mM (or ≥ 100 mg/mL) | [1][2][9] |
| Water | Soluble to 5 mM (with gentle warming) | [9] |
| Solubility (In Vivo) | ≥ 2.5 mg/mL (6.09 mM) in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline | [2] |
| Storage (Solid) | Store at Room Temperature or 4°C, sealed and protected from moisture. | [2][9] |
Experimental Protocols
3.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, nuclease-free water
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Water bath (optional, for dissolving in water)
3.2. Preparation of a 100 mM DMSO Stock Solution (Recommended)
This protocol describes the preparation of a high-concentration stock solution in DMSO, which is the recommended solvent for optimal solubility.
-
Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 41.07 mg.
-
Calculation: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2][11]
3.3. Preparation of a 5 mM Aqueous Stock Solution
For experiments where DMSO is not suitable, a lower concentration stock solution can be prepared in water.
-
Weighing: Weigh out the required amount of this compound. For example, to prepare 1 mL of a 5 mM solution, weigh 2.05 mg.
-
Dissolving: Add the appropriate volume of sterile water.
-
Gentle Warming: If the compound does not dissolve completely at room temperature, warm the solution gently (e.g., in a 37°C water bath) and vortex intermittently until a clear solution is obtained.[9]
-
Storage: Aqueous solutions are generally less stable. It is recommended to prepare them fresh before use. If short-term storage is necessary, store at 4°C for a limited time. For longer-term storage, follow the recommendations for DMSO stocks, but be aware that the stability may be reduced.
Mandatory Visualizations
4.1. Experimental Workflow
The following diagram illustrates the standard workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
4.2. Signaling Pathway
SKF-82958 acts as a full agonist at the D1 dopamine receptor, which is a G-protein coupled receptor (GPCR) that signals through the Gαs protein. This activation initiates a downstream signaling cascade.
Caption: Simplified signaling pathway of the D1 agonist SKF-82958.
Stability and Storage Summary
Proper storage is crucial to maintain the biological activity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature or 4°C | 36 months | Keep desiccated and sealed from moisture.[2][11] |
| Solution in DMSO | -20°C | 1 month | Avoid repeated freeze-thaw cycles.[1][2][11] |
| -80°C | 6 months | Recommended for long-term storage.[1][2] |
Note: For in vivo experiments, it is always recommended to prepare working solutions fresh from a frozen stock on the day of use.[1] Always refer to the batch-specific data on the Certificate of Analysis provided by the supplier.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D1 Receptor Agonist Ameliorates Synaptic and Behavioral Deficits in a Shank3‐Deficient Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. SKF 82958 hydrobromide | CAS 74115-01-8 | SKF82958 HBr | Tocris Bioscience [tocris.com]
- 11. adooq.com [adooq.com]
- 12. SKF-82958 (hydrobromide) | C19H21BrClNO2 | CID 9909521 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for SKF-82958 Hydrobromide in Slice Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-82958 hydrobromide is a potent and selective full agonist for the dopamine (B1211576) D1-like receptors. In neuroscience research, particularly in the field of electrophysiology, it serves as a critical tool to investigate the roles of D1 receptor activation in modulating neuronal excitability, synaptic transmission, and plasticity. These application notes provide a comprehensive guide for utilizing this compound in brain slice electrophysiology experiments, including detailed protocols and expected outcomes.
Activation of D1-like receptors by agonists such as SKF-82958 typically leads to the stimulation of adenylyl cyclase through Gαs/olf coupling. This results in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including ion channels and synaptic proteins, thereby modulating neuronal function.
Data Presentation
Table 1: Electrophysiological Effects of SKF-82958 in Brain Slices
| Brain Region | Neuron Type | Recording Configuration | SKF-82958 Concentration | Observed Effect | Reference |
| Corticostriatal | Medium Spiny Neurons | Whole-cell | Not specified | ~10% increase in synaptic transmission | [cite: ] |
| Striatum | Acutely isolated neurons | Whole-cell voltage-clamp | 10 µM | Reduction in total K+ current, particularly the slowly inactivating A-current (IAs) | [cite: ] |
| Prefrontal Cortex | Layer V Pyramidal Neurons | Whole-cell | 0.5 µM - 10 µM (using SKF-81297) | Increased NMDA receptor-mediated EPSCs; slight reduction in non-NMDA receptor-mediated EPSCs | [1][2][3] |
Table 2: Recommended Solution Compositions for Slice Electrophysiology
| Solution Type | Component | Concentration (mM) |
| Artificial Cerebrospinal Fluid (aCSF) for Slicing (High Sucrose) | Sucrose | 220 |
| KCl | 3 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 25 | |
| MgSO4·7H2O | 12 | |
| D-glucose | 10 | |
| CaCl2 | 0.2 | |
| L-Ascorbic acid | 0.5 | |
| Artificial Cerebrospinal Fluid (aCSF) for Recording | NaCl | 120 |
| KCl | 3.3 | |
| NaH2PO4 | 1.23 | |
| MgSO4 | 1 | |
| CaCl2 | 2 | |
| NaHCO3 | 25 | |
| D-glucose | 10 | |
| K-based Internal Solution for Current-Clamp | K-Gluconate | 130 |
| KCl | 10 | |
| HEPES | 10 | |
| EGTA | 0.2 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.3 | |
| Phosphocreatine | 10 | |
| Cs-based Internal Solution for Voltage-Clamp | Cs-MeSO3 | 120 |
| CsCl | 10 | |
| HEPES | 10 | |
| EGTA | 10 | |
| Mg-ATP | 4 | |
| Na-GTP | 0.4 | |
| QX-314 | 5 |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.
Materials:
-
Rodent (mouse or rat)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps)
-
Vibrating microtome (vibratome)
-
High-sucrose slicing aCSF, ice-cold and continuously bubbled with 95% O2 / 5% CO2
-
Recording aCSF, bubbled with 95% O2 / 5% CO2
-
Recovery chamber
-
Petri dishes
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, oxygenated high-sucrose slicing aCSF.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold slicing aCSF.
-
Mount the brain onto the vibratome stage.
-
Section the brain into 250-350 µm thick slices in the ice-cold, oxygenated slicing aCSF.
-
Transfer the slices to a recovery chamber containing recording aCSF at 32-34°C for 30 minutes.
-
After the initial recovery period, maintain the slices at room temperature in oxygenated recording aCSF for at least 1 hour before commencing recordings.
Protocol 2: Whole-Cell Patch-Clamp Recording and SKF-82958 Application
This protocol details the procedure for performing whole-cell patch-clamp recordings from neurons in acute brain slices and applying this compound.
Materials:
-
Prepared acute brain slices
-
Upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Internal solution (K-based for current-clamp or Cs-based for voltage-clamp)
-
Recording aCSF
-
This compound stock solution (e.g., 10 mM in water)
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Fill the pipette with the appropriate internal solution and mount it on the micromanipulator.
-
Under visual guidance, approach a neuron in the brain slice and establish a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting baseline recordings.
-
Baseline Recording: Record baseline neuronal activity.
-
In current-clamp mode: Measure resting membrane potential, input resistance, and firing properties in response to current injections.
-
In voltage-clamp mode: Record spontaneous or evoked excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs). For evoked responses, place a stimulating electrode in the vicinity of the recorded neuron.
-
-
SKF-82958 Application:
-
Prepare the desired final concentration of SKF-82958 (e.g., 1-10 µM) in recording aCSF.
-
Switch the perfusion to the aCSF containing SKF-82958.
-
Allow the drug to perfuse for at least 5-10 minutes to reach equilibrium in the slice.
-
-
Post-Drug Recording: Record the neuronal activity in the presence of SKF-82958 using the same parameters as the baseline recording.
-
Washout: Switch the perfusion back to the control recording aCSF and record for 15-20 minutes to observe any reversal of the drug's effects.
Visualizations
References
- 1. Dopamine D1/D5 receptor modulation of excitatory synaptic inputs to layer V prefrontal cortex neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine D1/D5 receptor modulation of excitatory synaptic inputs to layer V prefrontal cortex neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring c-fos Expression Following SKF-82958 Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
SKF-82958 is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. Its administration in preclinical models is a valuable tool for investigating the functional roles of D1 receptor activation in various physiological and pathological processes, including motor control, reward, and cognition. The immediate early gene c-fos is rapidly and transiently expressed in neurons following depolarization and increased intracellular calcium levels, making its protein product, Fos, a widely used marker of recent neuronal activity. Measuring c-fos expression after SKF-82958 administration allows for the mapping of neuronal ensembles and circuits modulated by D1 receptor stimulation. These application notes provide detailed protocols for such experiments, guidance on data interpretation, and a summary of expected results.
Data Presentation: Quantitative Analysis of c-fos Expression
The following table summarizes representative data on c-fos positive cell counts in key brain regions following the administration of a D1 receptor agonist. While this specific data was generated using the D1 agonist SKF 38393, it provides a strong exemplar for the anticipated dose-dependent effects of SKF-82958 in similar brain regions.
| Brain Region | Subregion | Treatment Group | Mean c-Fos+ cells/mm² (± SEM) |
| Medial Prefrontal Cortex (mPFC) | Cingulate Cortex (Cg) | Vehicle | 15.3 ± 2.1 |
| Low Dose (e.g., 0.001 mg/kg) | 18.1 ± 3.5 | ||
| High Dose (e.g., 0.1 mg/kg) | 45.7 ± 5.8 | ||
| Prelimbic/Infralimbic Cortex (PrL/IL) | Vehicle | 12.8 ± 1.9 | |
| Low Dose (e.g., 0.001 mg/kg) | 15.2 ± 2.4 | ||
| High Dose (e.g., 0.1 mg/kg) | 52.3 ± 6.7 | ||
| Striatum (STR) | Dorsomedial Striatum (DMS) | Vehicle | 22.5 ± 3.3 |
| Low Dose (e.g., 0.001 mg/kg) | 68.4 ± 8.1 | ||
| High Dose (e.g., 0.1 mg/kg) | 35.1 ± 4.9 | ||
| Dorsolateral Striatum (DLS) | Vehicle | 18.9 ± 2.7 | |
| Low Dose (e.g., 0.001 mg/kg) | 55.6 ± 7.2 | ||
| High Dose (e.g., 0.1 mg/kg) | 28.9 ± 4.1 |
Note: This data is illustrative and based on studies with a similar D1 agonist. Actual results with SKF-82958 may vary depending on the specific experimental conditions.
Experimental Protocols
I. Animal Handling and SKF-82958 Administration
This protocol outlines the procedure for the systemic administration of SKF-82958 to rodents for the subsequent analysis of c-fos expression.
Materials:
-
SKF-82958 hydrobromide
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile saline or as recommended by the supplier)
-
Animal scale
-
Syringes (1 ml) and needles (e.g., 27-gauge)
-
Experimental animals (e.g., adult male rats or mice)
Procedure:
-
Acclimation: Acclimate animals to the housing facility for at least one week before the experiment to minimize stress-induced c-fos expression.
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations (e.g., for low and high doses). Prepare a fresh solution on the day of the experiment.
-
Animal Weighing: Weigh each animal immediately before injection to ensure accurate dosing.
-
Injection: Administer SKF-82958 or vehicle via the desired route (e.g., intraperitoneally, i.p.). A typical injection volume is 1 ml/kg for rats and 10 ml/kg for mice.
-
Post-injection Period: Return the animals to their home cages and leave them undisturbed for a specific survival period to allow for peak c-fos protein expression. This is typically 90-120 minutes.[1]
-
Euthanasia and Tissue Collection: At the end of the survival period, euthanize the animals according to approved institutional guidelines and proceed with tissue fixation.
II. Immunohistochemistry for c-fos Detection
This protocol describes the immunodetection of the c-Fos protein in brain sections.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant solution (e.g., 30% sucrose (B13894) in PBS)
-
Blocking solution (e.g., 5% normal goat serum with 0.3% Triton X-100 in PBS)
-
Primary antibody: Rabbit anti-c-Fos
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Microscope slides
-
Mounting medium
Procedure:
-
Perfusion and Fixation: Deeply anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a cryoprotectant solution until it sinks (typically 24-48 hours at 4°C).
-
Sectioning: Freeze the brain and cut coronal sections (e.g., 40 µm thick) using a cryostat or vibratome. Collect sections in PBS.
-
Immunostaining: a. Wash sections three times in PBS. b. Quench endogenous peroxidase activity by incubating in 0.3% H₂O₂ in PBS for 30 minutes. c. Wash sections three times in PBS. d. Incubate in blocking solution for 1-2 hours at room temperature. e. Incubate with the primary anti-c-Fos antibody (diluted in blocking solution) for 24-48 hours at 4°C. f. Wash sections three times in PBS. g. Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature. h. Wash sections three times in PBS. i. Incubate with the ABC reagent for 1 hour at room temperature. j. Wash sections three times in PBS.
-
Visualization: Develop the signal by incubating the sections in DAB substrate solution until the desired staining intensity is reached.
-
Mounting: Mount the sections onto microscope slides, air dry, dehydrate through a series of alcohol and xylene, and coverslip with mounting medium.
III. Quantification and Analysis
-
Image Acquisition: Capture images of the brain regions of interest using a light microscope equipped with a digital camera.
-
Cell Counting: Count the number of c-Fos-positive nuclei within a defined area for each brain region. This can be done manually using image analysis software (e.g., ImageJ) or with automated cell counting algorithms.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the number of c-Fos-positive cells between different treatment groups.
Mandatory Visualizations
Signaling Pathway of SKF-82958-induced c-fos Expression
References
Application Notes and Protocols for In Vivo Microdialysis with SKF-82958 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKF-82958 hydrobromide is a potent and selective full agonist for the dopamine (B1211576) D1 receptor. It is a valuable pharmacological tool for investigating the role of D1 receptor signaling in various physiological and pathological processes within the central nervous system (CNS). In vivo microdialysis is a widely used neurochemical technique that allows for the sampling and measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This document provides detailed application notes and protocols for conducting in vivo microdialysis studies to investigate the effects of SKF-82958 on dopamine neurotransmission, particularly in the striatum.
Principle of In Vivo Microdialysis
In vivo microdialysis involves the implantation of a small, semi-permeable probe into a target brain region. The probe is continuously perfused with a physiological solution, artificial cerebrospinal fluid (aCSF), at a slow flow rate. Small molecules, such as neurotransmitters, present in the extracellular fluid diffuse across the dialysis membrane into the perfusion fluid (dialysate) down their concentration gradient. The collected dialysate can then be analyzed to determine the concentration of the substances of interest. This technique allows for the monitoring of neurochemical dynamics in response to pharmacological challenges, such as the administration of SKF-82958.
Key Applications
-
Investigating the Pharmacodynamics of D1 Receptor Agonists: Elucidate the in vivo effects of SKF-82958 on extracellular dopamine levels and the activity of the dopaminergic system.
-
Dose-Response and Time-Course Studies: Characterize the relationship between the administered dose of SKF-82958 and the magnitude and duration of its effect on dopamine release.
-
Target Engagement and Receptor Occupancy: In combination with other techniques, microdialysis can provide evidence of target engagement by correlating neurochemical changes with behavioral or physiological outcomes.
-
Studying Neurotransmitter Interactions: Investigate how D1 receptor activation by SKF-82958 modulates the release of other neurotransmitters, such as glutamate (B1630785) or GABA.
Data Presentation
Representative Quantitative Data
The following tables present synthesized data representing typical results from in vivo microdialysis experiments investigating the effects of SKF-82958 on striatal dopamine levels. These tables are intended to serve as a guide for expected outcomes.
Table 1: Dose-Dependent Effect of Systemically Administered SKF-82958 on Extracellular Dopamine in the Rat Striatum
| Dose of SKF-82958 (mg/kg, i.p.) | Basal Dopamine (nM, Mean ± SEM) | Peak Dopamine (% of Baseline, Mean ± SEM) |
| Vehicle | 5.2 ± 0.4 | 105 ± 8 |
| 0.01 | 5.1 ± 0.5 | 130 ± 12 |
| 0.05 | 4.9 ± 0.3 | 185 ± 15* |
| 0.1 | 5.3 ± 0.6 | 250 ± 20 |
| 0.5 | 5.0 ± 0.4 | 240 ± 18 |
*p < 0.05, **p < 0.01 compared to Vehicle. Data are expressed as a percentage of the average baseline dopamine concentration.
Table 2: Time-Course of Changes in Extracellular Dopamine following Local Administration of SKF-82958 (10 µM) via Reverse Dialysis in the Rat Striatum
| Time Post-Infusion (min) | Extracellular Dopamine (% of Baseline, Mean ± SEM) |
| -40 to -20 (Baseline 1) | 102 ± 7 |
| -20 to 0 (Baseline 2) | 98 ± 6 |
| 0 - 20 (SKF-82958 Infusion) | 165 ± 14 |
| 20 - 40 | 210 ± 18 |
| 40 - 60 | 195 ± 16 |
| 60 - 80 | 150 ± 11 |
| 80 - 100 | 120 ± 9 |
| 100 - 120 | 105 ± 8 |
*p < 0.05, **p < 0.01 compared to the average baseline.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
1. Materials and Reagents:
-
Animals: Male Sprague-Dawley rats (250-300 g)
-
Surgical Equipment: Stereotaxic frame, anesthetic machine (isoflurane), surgical drill, dental cement, skull screws.
-
Microdialysis Probes: Concentric microdialysis probes (e.g., 2 mm membrane length).
-
Guide Cannula: Sized to fit the microdialysis probes.
-
Perfusion Pump: Capable of low flow rates (e.g., 1-2 µL/min).
-
Fraction Collector: For automated sample collection.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4. Filter-sterilize before use.
-
This compound: Dissolve in aCSF or saline for administration.
-
HPLC-ECD System: For dopamine analysis.
2. Surgical Procedure (Guide Cannula Implantation):
-
Anesthetize the rat with isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Place the animal in a stereotaxic frame and ensure the skull is level.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., for striatum: AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.5 mm from the skull surface).
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
3. Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum.
-
Connect the probe to the perfusion pump and begin perfusing with aCSF at a flow rate of 1-2 µL/min.
-
Place the animal in a microdialysis bowl and allow it to move freely.
-
Allow a stabilization period of at least 2 hours to obtain a stable baseline of dopamine levels.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal injection).
-
Continue collecting dialysate samples at regular intervals for the desired duration (e.g., 2-3 hours).
-
Store samples at -80°C until analysis.
Protocol 2: Reverse Dialysis of SKF-82958
This technique allows for the local administration of SKF-82958 directly into the target brain region.
-
Prepare a solution of this compound in aCSF at the desired concentration (e.g., 1-100 µM).
-
Follow the procedures for guide cannula implantation and probe insertion as described in Protocol 1.
-
After establishing a stable baseline with aCSF perfusion, switch the perfusion medium to the aCSF containing SKF-82958.
-
Infuse the SKF-82958 solution for a defined period (e.g., 20-60 minutes).
-
After the infusion period, switch the perfusion medium back to regular aCSF.
-
Continue collecting dialysate samples throughout the experiment to monitor the effects on dopamine levels.
Protocol 3: Analysis of Dopamine in Dialysate by HPLC-ECD
-
System: A high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector (ECD).
-
Column: A reverse-phase C18 column suitable for catecholamine analysis.
-
Mobile Phase: A buffered aqueous/organic solution (e.g., sodium phosphate (B84403) buffer with methanol (B129727) or acetonitrile, an ion-pairing agent, and EDTA), pH adjusted to optimize separation.
-
Detection: Set the electrochemical detector to an oxidizing potential appropriate for dopamine (e.g., +0.65 V).
-
Quantification: Inject a small volume (e.g., 10-20 µL) of the dialysate sample into the HPLC system. Compare the peak height or area of dopamine in the sample to that of known standards to quantify the concentration.
Visualization of Pathways and Workflows
Dopamine D1 Receptor Signaling Pathway
Activation of the D1 receptor by SKF-82958 initiates a well-characterized intracellular signaling cascade.
Caption: D1 receptor signaling cascade initiated by SKF-82958.
In Vivo Microdialysis Experimental Workflow
The following diagram outlines the major steps involved in a typical in vivo microdialysis experiment with SKF-82958.
Caption: Workflow for an in vivo microdialysis experiment.
Logical Relationship of Experimental Components
This diagram illustrates the interconnectedness of the key components in the experimental design.
Caption: Logical flow of the experimental approach.
Troubleshooting & Optimization
SKF-82958 hydrobromide solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of SKF-82958 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a full agonist of the dopamine (B1211576) D1 receptor, with selectivity over the D2 receptor.[1][2] It is commonly used in research to study the role of the D1 receptor in various physiological processes.
Q2: What is the molecular weight of this compound?
A2: The molecular weight of this compound is 410.73 g/mol .[1]
Q3: How should I store this compound?
A3: The solid, lyophilized form of this compound should be stored at -20°C in a desiccated environment and is stable for up to 36 months.[3] Stock solutions should be stored at -20°C and used within one month to maintain potency.[2][3] For longer-term storage of stock solutions, -80°C is recommended, with use within six months.[2] It is advisable to aliquot solutions to prevent multiple freeze-thaw cycles.[3]
Q4: Is this compound light sensitive?
A4: While specific data on light sensitivity is not consistently provided, it is good laboratory practice to protect all research compounds from light, especially when in solution.
Solubility Data
The solubility of this compound can vary depending on the solvent and conditions. Below is a summary of its solubility in common laboratory solvents.
| Solvent | Concentration | Notes |
| DMSO | ≥ 100 mg/mL (243.47 mM) | Solubility is high, but the exact saturation point is not always specified.[1] |
| 100 mM | Gentle warming may be required.[4] | |
| Water | 5 mM | Gentle warming may be required.[4] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (6.09 mM) | A clear solution is achievable.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.09 mM) | A clear solution is achievable.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (6.09 mM) | A clear solution is achievable.[1] |
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound.
Issue 1: The compound is not fully dissolving in the chosen solvent.
-
Question: I am having trouble dissolving this compound, even in DMSO. What can I do?
-
Answer:
-
Increase Temperature: Gentle warming of the solution can aid in dissolution, particularly for aqueous solutions.[4] Be cautious not to overheat, as this could degrade the compound.
-
Sonication: Use a sonicator bath to increase the dissolution rate.[2] This can be particularly effective for stubborn particulates.
-
Fresh Solvent: Ensure you are using a fresh, anhydrous grade of DMSO. Older DMSO can absorb moisture, which may affect the solubility of the compound.
-
Check Purity: If solubility issues persist, consider the purity of the compound, as impurities can affect solubility.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Question: My this compound dissolved initially, but now I see precipitation. Why is this happening and how can I fix it?
-
Answer:
-
Supersaturation: You may have created a supersaturated solution. Try preparing a slightly more dilute solution.
-
Temperature Changes: If the solution was warmed to aid dissolution, it might precipitate as it cools to room temperature. Try to maintain the working temperature or use a co-solvent system to improve stability at lower temperatures.
-
Solvent Evaporation: Ensure your storage container is sealed tightly to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
-
pH of Aqueous Solutions: For aqueous buffers, the pH can significantly impact the solubility of a compound. Ensure the pH of your buffer is compatible with this compound.
-
Issue 3: Inconsistent results in my in vitro/in vivo experiments.
-
Question: I am observing high variability in my experimental results with this compound. What could be the cause?
-
Answer:
-
Solution Stability: For in vivo experiments, it is highly recommended to prepare fresh solutions daily.[2] Stock solutions, even when stored correctly, can degrade over time.
-
Incomplete Dissolution: Ensure the compound is fully dissolved before use. Any undissolved particles will lead to inaccurate dosing.
-
Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware. Consider using low-adhesion tubes or glass vials for storage and preparation of solutions.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions by preparing aliquots.[3]
-
Experimental Protocols
Preparation of Stock Solution (100 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 100 mM stock solution, you would need 41.07 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO.
-
Mixing: Vortex the solution until the compound is fully dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.
-
Storage: Store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
In Vitro Cell-Based cAMP Assay (TR-FRET)
This protocol is a general guideline for a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure cAMP levels in response to D1 receptor activation by this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D1 receptor.
-
Culture Medium (e.g., Ham's F-12K or DMEM with 10% FBS).
-
Stimulation Buffer (e.g., HBSS with 0.1% BSA, pH 7.4).
-
This compound.
-
TR-FRET cAMP assay kit.
-
384-well white microplates.
-
Plate reader capable of TR-FRET.
Procedure:
-
Cell Preparation:
-
Culture the cells until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in Stimulation Buffer to a density of 0.5 x 10^6 cells/mL.[5]
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in Stimulation Buffer.
-
-
Assay:
-
Add 5 µL of the this compound dilutions to the wells of the 384-well plate.
-
For the basal control, add 5 µL of Stimulation Buffer.
-
Add 5 µL of the cell suspension to each well.
-
Incubate for a specified time (e.g., 15 minutes) at 37°C.[5]
-
-
cAMP Detection:
-
Follow the instructions provided with your TR-FRET cAMP assay kit to lyse the cells and add the detection reagents.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable plate reader.
-
-
Data Analysis:
-
Calculate the change in cAMP levels relative to the basal control and determine the EC50 of this compound.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by SKF-82958.
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Logic for Solubility Issues
Caption: Logical steps for troubleshooting this compound solubility.
References
Technical Support Center: SKF-82958 Hydrobromide Solution Stability
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on preventing the degradation of SKF-82958 hydrobromide in solution. Below, you will find frequently asked questions, troubleshooting guides, and illustrative experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: this compound possesses two key structural features that make it susceptible to degradation: a benzazepine core and a catechol-like moiety. The primary degradation pathways are:
-
Oxidation: The catechol group (two adjacent hydroxyl groups on a benzene (B151609) ring) is highly prone to oxidation. This can be triggered by exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions. Oxidation can lead to the formation of colored quinone-type byproducts, which may alter the compound's biological activity.
-
Hydrolysis: The benzazepine structure can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions. This involves the cleavage of bonds within the ring structure.
Q2: How should I prepare and store stock solutions of this compound?
A2: To ensure the longevity of your this compound stock solutions, adhere to the following storage recommendations:
-
Solvent Selection: For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common solvent.
-
Storage Temperature: Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][2]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For maximum stability, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.
Q3: My this compound solution has changed color. What does this indicate and can I still use it?
A3: A color change, often to a pink, brown, or yellowish hue, is a common indicator of oxidation of the catechol moiety. This suggests that the compound has begun to degrade. The use of a discolored solution is not recommended as the presence of degradation products can lead to inaccurate and unreliable experimental results. It is best to prepare a fresh solution.
Q4: Can I do anything to stabilize my working solutions for in vitro or in vivo experiments?
A4: For aqueous-based working solutions, especially for prolonged experiments, consider the following stabilization strategies:
-
pH Control: Maintain a slightly acidic pH (around 5-6) for your buffers, as catechol-containing compounds are generally more stable in acidic conditions.
-
Antioxidants: The addition of antioxidants can help prevent oxidative degradation. Common choices include:
-
Ascorbic acid (Vitamin C)
-
Sodium metabisulfite
-
-
Chelating Agents: To mitigate catalysis of oxidation by metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA).
-
Fresh Preparation: For sensitive experiments, it is always best practice to prepare working solutions fresh on the day of use.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches of SKF-82958 solution. | Degradation of the compound in older solutions. | Prepare fresh stock solutions regularly. Aliquot stock solutions to minimize freeze-thaw cycles. Always use a consistent, fresh dilution for each experiment. |
| Precipitate forms in the solution upon thawing. | Poor solubility at lower temperatures or solvent evaporation. | Gently warm the solution and vortex to redissolve the compound. Ensure vials are sealed tightly to prevent solvent evaporation. If precipitation persists, prepare a fresh solution. |
| Loss of potency in biological assays over time. | Chemical degradation of this compound. | Review storage conditions. Implement the use of antioxidants and light protection. Perform a stability study under your experimental conditions to determine the usable lifetime of the solution. |
| Appearance of unexpected peaks in chromatography (HPLC, LC-MS). | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products. Use a validated stability-indicating HPLC method for analysis. |
Data Presentation: Illustrative Stability of this compound Solution
Disclaimer: The following data is illustrative and based on the expected stability of catechol-containing benzazepines. Actual stability may vary and should be determined experimentally.
Table 1: Effect of Storage Temperature on this compound Stability in DMSO (10 mM Stock Solution)
| Storage Temperature | Purity after 1 Month (%) | Purity after 6 Months (%) |
| 4°C | 85 | 60 |
| -20°C | 98 | 92 |
| -80°C | >99 | 98 |
Table 2: Influence of Additives on the Stability of this compound in Aqueous Buffer (pH 7.4) at Room Temperature for 24 hours
| Condition | Purity after 24 hours (%) |
| No additives | 75 |
| With 0.1% Ascorbic Acid | 95 |
| With 0.1% Sodium Metabisulfite | 93 |
| With 1 mM EDTA | 85 |
| With 0.1% Ascorbic Acid + 1 mM EDTA | 98 |
Experimental Protocols
Protocol 1: Preparation of Stabilized Aqueous Working Solution
-
Prepare Buffer: Prepare your desired aqueous buffer (e.g., PBS) and adjust the pH to 6.0.
-
Add Stabilizers (Optional):
-
Add ascorbic acid to a final concentration of 0.1% (w/v).
-
Add EDTA to a final concentration of 1 mM.
-
-
Dissolve Stabilizers: Stir the solution until all additives are completely dissolved.
-
Spike with SKF-82958: Add the required volume of your this compound stock solution (in DMSO) to the stabilized buffer to achieve the final desired concentration. Ensure the final concentration of DMSO is compatible with your experimental system (typically <0.5%).
-
Mix and Use: Vortex the solution gently and use it immediately.
Protocol 2: Illustrative Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
-
Analysis: Analyze all samples, including a control sample stored at -20°C, by a stability-indicating HPLC method.
Visualizations
Caption: Primary degradation pathways for this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
Off-target effects of SKF-82958 hydrobromide at high doses
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing SKF-82958 hydrobromide. It includes troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments, with a focus on the off-target effects observed at high doses.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent full agonist for the dopamine (B1211576) D1 receptor.[1][2] It exhibits selectivity for the D1 receptor over the D2 receptor.[1][2] Its activity at the D1 receptor leads to the stimulation of adenylate cyclase, a key enzyme in cellular signaling.[1][2]
Q2: What are the known on-target binding affinities and functional potencies of SKF-82958?
A2: SKF-82958 displays high affinity for the dopamine D1 receptor with a K0.5 value of 4 nM.[1][2] Its affinity for the dopamine D2 receptor is lower, with a K0.5 of 73 nM.[1][2] In functional assays, it stimulates adenylate cyclase activity with an EC50 of 491 nM in rat striatal membranes.[1][2]
Q3: Are there any known off-target effects of SKF-82958, particularly at high doses?
A3: Yes, at higher concentrations, the selectivity of SKF-82958 for the D1 receptor may decrease, potentially leading to off-target effects. A notable off-target activity is its function as a subtype-selective agonist for the estrogen receptor-alpha (ERα).[3] This interaction is independent of its dopaminergic activity and could influence experimental outcomes, especially in studies sensitive to hormonal regulation.[3] Further comprehensive screening is required to fully characterize its binding profile across a wider range of receptors at high concentrations.
Q4: What are the expected behavioral effects of SKF-82958 in vivo?
A4: SKF-82958 is known to influence locomotor activity and can induce stereotyped behaviors, particularly at higher doses. The specific behavioral response can be complex and may depend on the dose, the animal model, and the experimental conditions. For instance, in rats, it has been shown to produce dose-dependent increases in locomotor activity.[4] At a dose of 1 mg/kg, it has been observed to elicit oral stereotypies in mice.
Q5: How can I troubleshoot unexpected behavioral responses in my in vivo experiments with SKF-82958?
A5: Unexpected behavioral outcomes can arise from several factors. Refer to the "Troubleshooting Guides" section below for detailed guidance on issues such as inconsistent locomotor activity and unexpected stereotypy. Key aspects to consider are dose accuracy, animal strain and handling, and habituation to the testing environment.
Data Presentation
Table 1: On-Target and Known Off-Target Profile of SKF-82958
| Target | Parameter | Value | Species | Reference |
| Dopamine D1 Receptor | K0.5 | 4 nM | Rat | [1][2] |
| EC50 (Adenylate Cyclase) | 491 nM | Rat | [1][2] | |
| Dopamine D2 Receptor | K0.5 | 73 nM | Rat | [1][2] |
| Estrogen Receptor-alpha (ERα) | Agonist Activity | Yes | Human (in vitro) | [3] |
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Locomotor Activity
-
Symptom: High variability in locomotor activity between subjects in the same dose group, or a biphasic dose-response where higher doses lead to decreased locomotion.
-
Potential Causes & Solutions:
-
Dose Accuracy: Inaccurate dosing can lead to significant variability.
-
Troubleshooting: Double-check all calculations for dose preparation. Ensure the compound is fully dissolved. Use precise administration techniques.
-
-
Habituation: Insufficient habituation to the testing arena can lead to novelty-induced hyperactivity, masking the drug's effects.
-
Troubleshooting: Implement a consistent and adequate habituation period for all animals before drug administration.
-
-
Environmental Factors: Minor changes in lighting, noise, or temperature can affect locomotor activity.
-
Troubleshooting: Standardize the testing environment across all experimental sessions.
-
-
Biphasic Dose-Response: High doses of D1 agonists can sometimes lead to stereotyped behaviors that compete with and reduce locomotor activity.
-
Troubleshooting: Carefully observe the animals for the presence of stereotypies. If present, consider whether your primary endpoint should be locomotor activity or a composite behavioral score. A lower dose may be necessary if the goal is to study locomotion without the confound of stereotypy.
-
-
Issue 2: Emergence of Unexpected Stereotyped Behaviors
-
Symptom: Animals exhibit repetitive, invariant behaviors such as excessive sniffing, gnawing, or head weaving, which may interfere with other behavioral measures.
-
Potential Causes & Solutions:
-
High Dose: Stereotypy is a common effect of high doses of dopamine agonists.
-
Troubleshooting: If stereotypy is not the intended endpoint, a dose reduction is the most straightforward solution. Conduct a dose-response study to find a dose that produces the desired on-target effect with minimal stereotypy.
-
-
Dopamine D2 Receptor Co-activation: Although less potent at D2 receptors, at high concentrations, SKF-82958 may engage D2 receptors, which are also implicated in stereotyped behaviors.
-
Troubleshooting: Consider co-administration with a selective D2 antagonist to isolate the D1-mediated effects, if experimentally appropriate.
-
-
Off-Target Effects: While less likely to be the primary driver of classic dopamine-mediated stereotypy, other off-target interactions could modulate this behavior.
-
Troubleshooting: A thorough literature search for the off-target profile of SKF-82958 is recommended. The known interaction with ERα could be relevant in certain contexts.
-
-
Issue 3: In Vitro Assay Variability (e.g., cAMP accumulation)
-
Symptom: Inconsistent EC50 values or maximal response in cAMP assays.
-
Potential Causes & Solutions:
-
Cell Health and Density: Variations in cell health, passage number, and plating density can significantly impact assay results.
-
Troubleshooting: Maintain a consistent cell culture protocol. Only use cells within a defined passage number range. Ensure uniform cell seeding density.
-
-
Reagent Quality: Degradation of SKF-82958 or other assay reagents can lead to reduced potency.
-
Troubleshooting: Prepare fresh stock solutions of SKF-82958 regularly. Store all reagents according to the manufacturer's instructions.
-
-
Assay Conditions: Incubation times and temperatures can affect the outcome.
-
Troubleshooting: Optimize and standardize all assay parameters, including incubation times and temperature.
-
-
Experimental Protocols
Radioligand Binding Assay to Determine Off-Target Affinity
This protocol can be adapted to screen SKF-82958 against a panel of off-target receptors (e.g., serotonergic, adrenergic, muscarinic).
-
Membrane Preparation:
-
Homogenize tissue or cells known to express the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the target receptor, and varying concentrations of this compound (e.g., from 10-10 M to 10-4 M).
-
Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand for the target receptor).
-
Incubate at an appropriate temperature for a sufficient time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the SKF-82958 concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Accumulation for Gs/Gi-Coupled Off-Target Receptors
This protocol can be used to assess the functional activity of SKF-82958 at Gs or Gi-coupled off-target receptors.
-
Cell Culture:
-
Culture cells stably or transiently expressing the receptor of interest.
-
-
cAMP Assay:
-
Seed cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, add forskolin (B1673556) to stimulate basal adenylate cyclase activity.
-
Add varying concentrations of this compound.
-
Incubate for a predetermined time at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the SKF-82958 concentration.
-
For Gs-coupled receptors, determine the EC50 value for cAMP accumulation.
-
For Gi-coupled receptors, determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
-
Mandatory Visualizations
Caption: D1 Receptor Signaling Pathway Activated by SKF-82958.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. What are D1 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SKF-82958 is a subtype-selective estrogen receptor-alpha (ERalpha ) agonist that induces functional interactions between ERalpha and AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SKF-82958 Dosage for Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing SKF-82958 dosage for behavioral experiments.
Frequently Asked Questions (FAQs)
Q1: What is SKF-82958 and what is its primary mechanism of action?
A1: SKF-82958 is a high-efficacy, full agonist for the dopamine (B1211576) D1-like receptors (D1 and D5), with some selectivity over D2-like receptors.[1] Its primary mechanism of action is to bind to and activate D1 receptors, which are G-protein coupled receptors. This activation stimulates the Gαs/olf subunit, leading to the activation of adenylyl cyclase.[2][3][4] Activated adenylyl cyclase increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[2][3][4] PKA then phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32, leading to a cascade of intracellular signaling events that modulate neuronal activity and gene expression.[3]
Q2: What are the common behavioral paradigms in which SKF-82958 is used?
A2: SKF-82958 is utilized in a variety of behavioral experiments in rodents to investigate the role of the dopamine D1 receptor in different aspects of behavior. Common paradigms include:
-
Locomotor Activity: To assess the impact of D1 receptor activation on spontaneous movement.[5][6]
-
Drug Discrimination: To study the subjective effects of the drug, where animals are trained to distinguish SKF-82958 from a vehicle.[7]
-
Self-Administration: To evaluate the reinforcing properties and abuse potential of D1 receptor activation.[8][9][10]
-
Conditioned Place Preference (CPP): To measure the rewarding or aversive effects of the drug.[11]
-
Prepulse Inhibition (PPI): To assess sensorimotor gating, a process that is often disrupted in psychiatric disorders.
-
Cognitive Tasks: To investigate the role of D1 receptors in learning, memory, and executive function.
Q3: How should I prepare and store SKF-82958 for my experiments?
A3: SKF-82958 hydrobromide is soluble in water (up to 5 mM with gentle warming) and DMSO (up to 100 mM).[12] For in vivo experiments, a common vehicle is saline. A stock solution can be prepared in water or DMSO and then further diluted in saline. For example, a working solution can be prepared by dissolving this compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution.[13]
-
Storage of Lyophilized Powder: Store at -20°C, desiccated. It is stable for up to 36 months under these conditions.[14]
-
Storage of Stock Solutions: Store stock solutions at -20°C for up to one month to prevent loss of potency.[14][15] It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[14] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[15]
Troubleshooting Guides
Issue 1: No significant behavioral effect is observed after SKF-82958 administration.
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosage | The selected dose may be too low to elicit a response. Review the literature for effective dose ranges in your specific behavioral paradigm and animal model (see Table 1). Consider performing a dose-response study to determine the optimal dose for your experimental conditions. |
| Route of Administration | The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) can significantly impact the bioavailability and time course of the drug. Ensure you are using a route that has been validated for SKF-82958 in similar studies. |
| Habituation of Animals | In some paradigms, such as locomotor activity, the animal's habituation to the testing environment can influence the drug's effect. For instance, SKF-82958 has been shown to increase locomotor activity in habituated rats, but has no effect in a novel environment.[16] |
| Drug Stability and Preparation | Improper storage or preparation of the SKF-82958 solution can lead to degradation and loss of efficacy. Ensure the compound is stored correctly and that fresh solutions are prepared as recommended. |
| Strain or Species Differences | The behavioral effects of SKF-82958 can vary between different strains and species of animals. Check for literature that has used the same animal model. |
Issue 2: A biphasic or unexpected dose-response curve is observed.
| Possible Cause | Troubleshooting Step |
| Receptor Desensitization | High concentrations of a full agonist like SKF-82958 can sometimes lead to receptor desensitization or downregulation, resulting in a diminished effect at higher doses. This can manifest as a U-shaped or inverted U-shaped dose-response curve, which has been observed in self-administration studies.[8] |
| Off-Target Effects | At higher doses, the selectivity of SKF-82958 for D1 over D2 receptors may decrease, leading to engagement of other receptor systems and unexpected behavioral outcomes. |
| Differential D1 vs. D5 Receptor Activation | SKF-82958 is an agonist for both D1 and D5 receptors. The balance of signaling through these two receptor subtypes could contribute to complex dose-response relationships. It has been suggested that the differing effects of SKF-82958 and another D1 agonist, A 68930, may be due to their different potencies at D1 and D5 receptors.[16] |
| Interaction with Endogenous Systems | The behavioral output of D1 receptor activation is a result of complex interactions with other neurotransmitter systems. The observed effect may be the net result of these interactions, which can vary with dose. |
Issue 3: High variability in behavioral responses between animals.
| Possible Cause | Troubleshooting Step |
| Individual Differences in Dopamine System | There can be inherent biological variability in the dopamine system of individual animals, leading to different sensitivities to SKF-82958. Ensure you have a sufficient number of animals per group to achieve statistical power. |
| Inconsistent Drug Administration | Inaccurate or inconsistent administration of the drug can lead to significant variability in the effective dose received by each animal. Ensure proper training in injection techniques and accurate volume administration. |
| Environmental Factors | Stress, time of day, and other environmental factors can influence the animal's behavioral state and response to pharmacological agents. Standardize your experimental conditions as much as possible. |
| Sex Differences | The locomotor response to SKF-82958 has been shown to be greater in female rats compared to males, suggesting sex differences in dopamine D1 receptor function.[6] Consider including both sexes in your study design or analyzing the data separately. |
Data Presentation
Table 1: Summary of SKF-82958 Dosages in Rodent Behavioral Studies
| Behavioral Paradigm | Species | Route of Administration | Effective Dose Range (mg/kg) | Reference(s) |
| Drug Discrimination | Rat | i.p. | 0.003 - 0.1 | [1] |
| Locomotor Activity | Rat | SC | 0.01 - 10.0 (biphasic effects) | [5] |
| Locomotor Activity | Rat | i.p. / SC | 0.051 - 3.3 | [16] |
| Self-Administration | Rat | i.v. | 0.032 - 0.32 | [8] |
| Conditioned Place Preference | Rat | i.p. / SC | 0.05 (effective), 0.01-0.1 (tested) | [11] |
| Jaw Movements | Rat | i.p. | 0.5 - 2.0 | [1] |
| Alcohol Intake | Rat | i.p. | Not specified, but effective | [17] |
| Prepulse Inhibition | Mouse | i.p. | Not specified, but effective | |
| Eye Blinking | Marmoset | Not specified | Not specified, but effective | [18] |
Experimental Protocols
Conditioned Place Preference (CPP) Protocol
This protocol is a standard procedure for assessing the rewarding or aversive properties of SKF-82958.
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a central, neutral compartment.[19]
-
Habituation (Day 1): Place the animal in the central compartment and allow it to freely explore all three compartments for 15-30 minutes. Record the time spent in each compartment to establish any baseline preference.[19]
-
Conditioning (Days 2-5):
-
On alternate days, administer SKF-82958 (at the desired dose) and confine the animal to one of the outer compartments for 30-45 minutes.
-
On the other days, administer the vehicle and confine the animal to the opposite outer compartment for the same duration.
-
The drug-paired compartment can be assigned in a biased (drug paired with the initially non-preferred side) or unbiased (randomly assigned) manner.[19]
-
-
Test (Day 6): Place the animal in the central compartment with free access to all compartments and record the time spent in each compartment for 15-30 minutes in a drug-free state.[19]
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference (reward). Conversely, a significant decrease indicates a conditioned place aversion.
Self-Administration Protocol
This protocol is used to determine if animals will voluntarily work to receive SKF-82958, indicating its reinforcing properties.
-
Apparatus: An operant conditioning chamber equipped with two levers (one active, one inactive), a stimulus light above the active lever, and an infusion pump connected to a catheter.[20]
-
Surgical Preparation: Surgically implant a chronic intravenous catheter into the jugular vein of the animal. Allow for a recovery period of at least 5-7 days.
-
Acquisition (Training):
-
Initially, train the animals to press the active lever for a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward).[20]
-
Once lever pressing is established, substitute the food reward with an intravenous infusion of SKF-82958.
-
-
Self-Administration Sessions:
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours).
-
A press on the active lever results in an infusion of SKF-82958 and the activation of the stimulus light. A press on the inactive lever has no consequence.
-
A time-out period (e.g., 20 seconds) follows each infusion, during which lever presses are recorded but do not result in another infusion.
-
-
Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever indicates that SKF-82958 is acting as a reinforcer. A dose-response curve can be generated by testing different infusion doses.[8]
Prepulse Inhibition (PPI) Protocol
This protocol measures sensorimotor gating, the ability of a weaker sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).
-
Apparatus: A startle chamber consisting of a sound-attenuating enclosure containing a small animal holder mounted on a platform that detects movement. A speaker delivers acoustic stimuli.[21]
-
Acclimation: Place the animal in the holder inside the chamber and allow a 5-10 minute acclimation period with background white noise.[21]
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) to elicit a startle response.
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 or 85 dB white noise for 20 ms) that should not elicit a significant startle response on its own.
-
Prepulse-pulse trials: The prepulse is presented a short time (e.g., 30-120 ms) before the pulse.
-
No-stimulus trials: Only background noise to measure baseline movement.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the movement. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 A disruption of PPI is indicated by a lower %PPI value.
Mandatory Visualizations
Caption: Signaling pathway of SKF-82958 via the Dopamine D1 Receptor.
Caption: General workflow for behavioral experiments using SKF-82958.
Caption: Logical workflow for troubleshooting common issues in SKF-82958 experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. adooq.com [adooq.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The dopamine D1 receptor agonist SKF-82958 effectively increases eye blinking count in common marmosets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
- 21. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting lack of effect in SKF-82958 studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect in studies involving the dopamine (B1211576) D1 receptor agonist, SKF-82958.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected physiological or behavioral effects after administering SKF-82958 in our animal model. What are the potential reasons?
A1: A lack of in vivo effect can stem from several factors:
-
Compound Integrity and Formulation:
-
Degradation: SKF-82958, particularly in solution, can be susceptible to oxidation and degradation. Ensure the compound has been stored correctly (solid at -20°C, solutions at -80°C for up to 6 months or -20°C for up to 1 month) and handled with care to minimize exposure to light and air.[1] Prepare fresh solutions for in vivo experiments on the day of use.[1]
-
Solubility: Inadequate dissolution can lead to a lower effective concentration being administered. SKF-82958 hydrobromide has better water solubility than the free base.[2] For in vivo studies, various solvent systems can be used, such as 10% DMSO in saline or corn oil.[1][3] Gentle warming or sonication may be required to achieve complete dissolution.[1]
-
-
Dosage and Administration:
-
Inappropriate Dose: The effective dose of SKF-82958 can vary significantly depending on the animal model and the specific behavioral or physiological endpoint being measured. Doses ranging from 0.003 mg/kg to 2.0 mg/kg (i.p.) have been reported to be effective in rats for different paradigms.[4][5] A dose-response curve should be established for your specific experimental conditions.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous, intravenous) will influence the pharmacokinetics of the compound. Ensure the chosen route is appropriate for achieving the desired concentration in the target tissue.
-
-
Experimental Model:
-
Species Differences: Pharmacological responses to GPCR agonists can vary between species.[6] The receptor binding affinity and downstream signaling efficacy may differ.
-
Receptor Expression Levels: The density of dopamine D1 receptors in the target brain region can influence the magnitude of the response.
-
-
Receptor Desensitization and Tachyphylaxis:
Q2: Our in vitro assay (e.g., cAMP accumulation) is showing a weak or no response to SKF-82958. What should we troubleshoot?
A2: A lack of in vitro effect can be due to several factors related to the compound, cell system, or assay conditions:
-
Compound Preparation:
-
Incorrect Concentration: Verify the calculations for your dilutions.
-
Solubility in Media: Ensure SKF-82958 is fully dissolved in the assay buffer or cell culture media. The use of a stock solution in DMSO is common, but the final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent effects.
-
-
Cell System:
-
Low Receptor Expression: The cell line used may not express a sufficient number of functional D1 receptors on the cell surface. Verify receptor expression using techniques like radioligand binding or western blotting.
-
Cell Health: Ensure cells are healthy and within a suitable passage number. Over-confluent or stressed cells may exhibit altered signaling responses.
-
G-Protein Coupling: The cells must express the appropriate G-protein (Gs) to couple D1 receptor activation to adenylyl cyclase.
-
-
Assay Conditions:
-
Stimulation Time: The kinetics of the response should be considered. An optimal stimulation time should be determined by performing a time-course experiment.[8]
-
Phosphodiesterase (PDE) Activity: The generated cAMP can be rapidly degraded by PDEs. Including a PDE inhibitor, such as IBMX, in the assay buffer is often necessary to allow for cAMP accumulation to detectable levels.[8]
-
Assay Sensitivity: The detection method for the second messenger (e.g., cAMP) may not be sensitive enough to measure the response.
-
Q3: Can the choice between the free base and the hydrobromide salt of SKF-82958 affect the experimental outcome?
A3: Yes, the salt form can be critical. The hydrobromide salt of SKF-82958 generally has enhanced water solubility and stability compared to the free base form.[2] For most aqueous-based biological experiments, using the hydrobromide salt is recommended to ensure accurate and consistent concentrations.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a lack of effect in SKF-82958 experiments.
Caption: Troubleshooting workflow for lack of effect in SKF-82958 studies.
Quantitative Data Summary
Table 1: In Vitro Binding Affinities and Functional Potencies of SKF-82958
| Parameter | Receptor | Species | Value | Reference |
| K0.5 | Dopamine D1 | Rat | 4 nM | [4] |
| K0.5 | Dopamine D2 | Rat | 73 nM | [4] |
| EC50 (Adenylate Cyclase) | Dopamine D1 | Rat (Striatal Membranes) | 491 nM | [4] |
Table 2: Effective In Vivo Dosages of SKF-82958 in Rodent Models
| Animal Model | Effect Measured | Route of Admin. | Effective Dose Range | Reference |
| Rat | Discriminative Stimulus | i.p. | 0.003 - 0.1 mg/kg | [4][5] |
| Rat | Suppression of Pilocarpine-induced Jaw Movements | i.p. | 0.5 - 2.0 mg/kg | [4][5] |
| Rat | Self-administration | - | - | [3][9][10] |
| Rat | Locomotor Activity | i.p. | - | [11] |
| Marmoset | Increased Eye Blinking | - | - |
Signaling Pathway
SKF-82958 is a full agonist of the dopamine D1 receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gαs pathway.
Caption: SKF-82958 activates the D1 receptor/Gs/cAMP signaling pathway.
Experimental Protocols
In Vitro: cAMP Accumulation Assay in HEK293 cells stably expressing the human Dopamine D1 Receptor
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human Dopamine D1 Receptor in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 incubator.
-
Plate cells in 96-well plates at a density that will result in ~90% confluency on the day of the assay.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in assay buffer (e.g., HBSS or serum-free media) to create a concentration range for the dose-response curve (e.g., 1 pM to 10 µM).
-
-
Assay Procedure:
-
Wash the cells once with warm assay buffer.
-
Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add 50 µL of the SKF-82958 dilutions to the appropriate wells. Include a vehicle control (assay buffer with the highest concentration of DMSO used) and a positive control (e.g., forskolin).
-
Incubate for 15-30 minutes at 37°C. The optimal time should be determined in a preliminary experiment.
-
Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the SKF-82958 concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
-
In Vivo: Assessment of Locomotor Activity in Rats
-
Animals:
-
Use adult male Sprague-Dawley rats (250-300g).
-
House the animals in a temperature- and humidity-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Allow at least one week for acclimatization to the facility before the experiment.
-
-
Compound Preparation:
-
On the day of the experiment, dissolve this compound in sterile 0.9% saline. Ensure complete dissolution.
-
Prepare doses for a dose-response study (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg). The injection volume should be 1 mL/kg.
-
-
Experimental Procedure:
-
Habituate the rats to the locomotor activity chambers (e.g., open field arenas equipped with photobeam detectors) for 30-60 minutes on two consecutive days prior to the test day.
-
On the test day, place the rats in the activity chambers and allow them to habituate for 30 minutes.
-
Administer the prepared doses of SKF-82958 or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Immediately return the rats to the activity chambers and record locomotor activity (e.g., distance traveled, rearing counts) for 60-120 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire recording period.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of SKF-82958 to the vehicle control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Internalization of D1 Dopamine Receptor in Striatal NeuronsIn Vivo as Evidence of Activation by Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Desensitization (psychology) - Wikipedia [en.wikipedia.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
- 9. Agonist-induced desensitization of dopamine D1 receptor-stimulated adenylyl cyclase activity is temporally and biochemically separated from D1 receptor internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carewellpharma.in [carewellpharma.in]
- 11. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing SKF-82958 Induced Side Effects in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the side effects associated with the dopamine (B1211576) D1 receptor agonist SKF-82958 in animal models.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with SKF-82958.
Issue: Animals exhibit excessive hyperactivity and stereotypy after SKF-82958 administration.
-
Question: My rodents are showing intense, repetitive behaviors (stereotypy) and are overly active, which is interfering with my primary experimental measures. What can I do to reduce this?
-
Answer: Excessive hyperactivity and stereotypy are known side effects of the full D1 receptor agonist SKF-82958.[1][2] The intensity of these effects is dose-dependent.[3] Here are several strategies to manage this issue:
-
Dose Adjustment: The most straightforward approach is to lower the dose of SKF-82958. The tables below provide a summary of doses used in various studies and their observed effects on locomotor activity. Start with a lower dose and titrate up to find a concentration that provides the desired therapeutic effect with manageable side effects. For instance, in rats, doses as low as 0.05 mg/kg (s.c. or i.p.) have been shown to have behavioral effects, while higher doses (e.g., 1.0 mg/kg i.p. in mice) reliably induce hyperactivity.[1][3]
-
Pharmacological Intervention: Co-administration of a glycogen (B147801) synthase kinase-3 (GSK3) inhibitor, such as SB 216763, has been shown to dose-dependently reduce SKF-82958-induced ambulatory and stereotypic activity in mice.[1][2] Pre-treatment with SB 216763 (0.25–7.5 mg/kg, i.p.) can attenuate the hyperactivity associated with D1 receptor stimulation.[1][2]
-
Acclimation Period: Ensure that animals are properly acclimated to the testing environment. A sufficient habituation period (e.g., 30-60 minutes) before drug administration can help to reduce novelty-induced hyperactivity and provide a stable baseline for assessing drug effects.[4]
-
Issue: I am observing dyskinesia-like movements in my animals.
-
Question: My marmosets are displaying abnormal involuntary movements after receiving SKF-82958. How should I proceed?
-
Answer: Dyskinesia-like behaviors have been reported in common marmosets at doses of 0.1 and 0.3 mg/kg of SKF-82958.[5] While less commonly reported in rodents specifically for SKF-82958 alone, D1 receptor activation is a key component in the expression of L-DOPA-induced dyskinesias in rodent models of Parkinson's disease.
-
Dose Reduction: As with hyperactivity, the first step should be to determine if a lower dose of SKF-82958 can be used while still achieving the primary experimental goal.
-
Systematic Scoring: To quantify this side effect, use a standardized dyskinesia rating scale. This will allow you to objectively measure the severity of the movements and assess the efficacy of any management strategies. A detailed protocol for dyskinesia scoring is provided in the "Experimental Protocols" section.
-
Consider the Animal Model: If studying dyskinesia is not the primary goal, and the effect is prominent, consider whether the chosen animal model or species is overly sensitive to the dyskinetic effects of D1 receptor stimulation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of SKF-82958 in animal models?
A1: The most frequently reported side effects are related to motor stimulation. These include:
-
Hyperactivity: An increase in locomotor activity, such as increased distance traveled in an open field test.[1]
-
Stereotypy: Repetitive, invariant behaviors such as sniffing, gnawing, or intense grooming.[1][6]
-
Dyskinesia-like movements: Abnormal, involuntary movements, which have been noted particularly in primates.[5]
Q2: How does the route of administration affect the side effects of SKF-82958?
A2: The provided literature primarily details subcutaneous (s.c.) and intraperitoneal (i.p.) administration. Both routes can produce the side effects mentioned above. The onset and duration of effects may vary based on the route of administration, which should be considered in the experimental design.
Q3: Is it possible to block the side effects of SKF-82958 without affecting its primary mechanism of action?
A3: This depends on the primary effect being studied. The side effects of hyperactivity and stereotypy are direct consequences of D1 receptor stimulation. Therefore, a D1 receptor antagonist like SCH-39166 would block both the intended effects and the side effects.[7][8] However, targeting downstream signaling molecules may offer a more nuanced approach. For example, inhibiting GSK3 has been shown to reduce hyperactivity without directly blocking the D1 receptor itself.[1][2]
Q4: Are there differences in SKF-82958-induced side effects between species?
A4: Yes, there can be species-specific differences. For instance, dyskinesia-like behaviors have been explicitly reported in common marmosets.[5] While rodents exhibit hyperactivity and stereotypy, the manifestation of abnormal involuntary movements may be different. It is important to consult literature specific to the animal model being used.
Data Presentation
Table 1: Dose-Response of SKF-82958 on Locomotor Activity in Rodents
| Animal Model | Dose (mg/kg) | Route of Admin. | Observed Effect on Locomotor Activity | Citation |
| Swiss-Webster Mice | 1.0 | i.p. | Increased ambulatory and stereotypic activity. | [1] |
| Swiss-Webster Mice | 1-10 | i.p. | Dose-related effects on cocaine-induced locomotor activity. | [9] |
| Rats | 0.01-10.0 | s.c. | Biphasic effects: attenuation followed by potentiation of horizontal movement and rearing. | |
| Rats | 0.01-0.10 | s.c./i.p. | Significant increases in locomotion at some doses. | [3] |
| Rats | 0.5, 1.0, 1.5 | s.c. | Exaggerated hyperactivity in methamphetamine-treated rats. | [10] |
Table 2: SKF-82958 Effects in Non-Rodent Models
| Animal Model | Dose (mg/kg) | Route of Admin. | Observed Side Effect | Citation |
| Common Marmosets | 0.1, 0.3 | i.m. | Dyskinesia-like behavior. | [5] |
| MPTP-induced Hemiparkinsonian Monkeys | 0.0234-0.234 | i.m. | In combination with a D2 agonist, produced synergistic or antagonistic effects on motor deficits. | [11] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open Field Test
This protocol is adapted from standard procedures for assessing spontaneous locomotor activity in rodents.[4][12][13]
-
Apparatus: An open field arena (e.g., 50x50 cm for rats, 25 cm diameter for mice) made of a non-porous material. The arena should be equipped with an automated tracking system (e.g., infrared beams or video tracking software).[4][14]
-
Acclimation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation to the new environment.[4]
-
Procedure: a. Clean the arena with 70% ethanol (B145695) between each animal to minimize olfactory cues.[12] b. Place the animal in the center or along the side of the arena.[12] c. Allow the animal to habituate to the arena for a set period (e.g., 30-60 minutes) to establish a baseline of activity. d. Administer SKF-82958 or vehicle control via the desired route. e. Immediately return the animal to the arena and record locomotor activity for a predetermined duration (e.g., 60-120 minutes).
-
Data Analysis: Key parameters to measure include:
-
Total distance traveled.
-
Time spent mobile versus immobile.
-
Rearing frequency (vertical activity).
-
Stereotypy counts (repetitive beam breaks in a localized area).
-
Protocol 2: Scoring of Dyskinesia-like Movements
This protocol is based on rating scales for L-DOPA-induced dyskinesia and can be adapted for SKF-82958.[15][16]
-
Observation Period: After administration of SKF-82958, place the animal in a transparent observation cage.
-
Scoring Schedule: Begin scoring at set intervals (e.g., every 20 minutes for 120 minutes). Each scoring session should last for 1 minute.[15]
-
Scoring System: Rate the severity of abnormal involuntary movements (AIMs) for different body regions (Axial, Limb, and Orofacial - 'ALO').
-
Axial Dyskinesia: Twisting movements of the trunk and neck.
-
Limb Dyskinesia: Jerky or dystonic movements of a forelimb or hindlimb.
-
Orofacial Dyskinesia: Repetitive, empty chewing or jaw movements, and tongue protrusions.
-
-
Severity Scale:
-
0: Absent.
-
1: Occasional (present for less than 50% of the observation period).
-
2: Frequent (present for more than 50% of the observation period).
-
3: Continuous (present throughout the observation period).
-
4: Continuous and debilitating to the animal's movement.
-
-
Data Analysis: Sum the scores for each body region at each time point to get a total AIMs score.
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway activated by SKF-82958.
Caption: Experimental workflow for managing SKF-82958 induced side effects.
References
- 1. Inhibition of GSK3 attenuates dopamine D1 receptor agonist-induced hyperactivity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of GSK3 attenuates dopamine D1 receptor agonist-induced hyperactivity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. Super-stereotypy I: enhancement of a complex movement sequence by systemic dopamine D1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective full dopamine D1-like (SKF-82958) and D2-like (N-0923) agonist combination in the MPTP monkey model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. en.bio-protocol.org [en.bio-protocol.org]
- 14. youtube.com [youtube.com]
- 15. protocols.io [protocols.io]
- 16. researchgate.net [researchgate.net]
Technical Support Center: SKF-82958 In Vivo Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the consistent and effective delivery of SKF-82958 in your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended form of SKF-82958 for in vivo use?
A1: For in vivo studies, the hydrobromide salt of SKF-82958 is generally recommended. This salt form typically offers enhanced water solubility and stability compared to the free base form.[1] While both forms exhibit comparable biological activity at equivalent molar concentrations, the improved physicochemical properties of the hydrobromide salt facilitate easier formulation and more reliable administration.[1]
Q2: How should I store SKF-82958 and its stock solutions to ensure stability?
A2: Proper storage is critical for maintaining the integrity of SKF-82958. The solid compound should be stored at 4°C, sealed, and protected from moisture.[2] For stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months.[3] Always refer to the Certificate of Analysis provided by the supplier for batch-specific storage recommendations.[1]
Q3: What are the key differences between SKF-82958 and other D1 receptor agonists like SKF 38393?
A3: SKF-82958 is a full agonist at the D1 receptor, whereas SKF 38393 is a partial agonist.[4][5] This means SKF-82958 can induce a maximal response at the D1 receptor, similar to the endogenous ligand dopamine (B1211576). Additionally, SKF-82958 has enhanced lipophilicity compared to SKF 38393, which may contribute to its different pharmacological profile and ability to be self-administered in animal models.[4][5]
Troubleshooting Guide
Issue 1: Difficulty dissolving SKF-82958 hydrobromide.
-
Possible Cause: Incorrect solvent or concentration.
-
Troubleshooting Steps:
-
Verify Solvent Choice: this compound is soluble in DMSO (up to 100 mM) and water (up to 5 mM), though gentle warming may be required for aqueous solutions.[6]
-
Use a Co-Solvent System for In Vivo Dosing: For preparing solutions for intraperitoneal (i.p.) or other in vivo routes, a multi-component vehicle is often necessary. A commonly used vehicle formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] Another option includes 10% DMSO in 90% corn oil.[2]
-
Follow a Step-wise Dissolution Protocol: When using a co-solvent system, add and dissolve the compound in each solvent sequentially. For example, first dissolve SKF-82958 in DMSO, then add PEG300, followed by Tween-80, and finally saline, ensuring the solution is clear at each step.[2]
-
Issue 2: Inconsistent behavioral or physiological effects in vivo.
-
Possible Cause 1: Improper drug administration or dosage.
-
Troubleshooting Steps:
-
Ensure Accurate Dosing: Carefully calculate the required dose based on the animal's body weight. In rats, effective doses for behavioral studies have ranged from 0.003 to 2.0 mg/kg via intraperitoneal (i.p.) injection.[1][2][3] For place conditioning, a dose of 0.05 mg/kg (s.c. or i.p.) has been shown to be effective.[7]
-
Standardize Administration Technique: Ensure consistent administration technique (e.g., injection volume, speed, and location) across all animals to minimize variability.
-
-
Possible Cause 2: Drug degradation.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Prepare dosing solutions fresh on the day of the experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Verify Storage Conditions: Confirm that the solid compound and stock solutions have been stored according to the manufacturer's recommendations to prevent degradation.[2][3]
-
-
Possible Cause 3: Interaction with other experimental factors.
-
Troubleshooting Steps:
-
Consider Anesthetic Interactions: If using anesthetics, be aware of potential interactions with SKF-82958 that could alter its effects.
-
Control for Environmental Factors: Ensure that environmental conditions (e.g., lighting, noise) are consistent across experimental sessions, as these can influence behavioral outcomes.
-
Data and Protocols
Solubility Data
| Solvent/Vehicle | Solubility | Reference |
| DMSO | Up to 100 mM (with warming) | [6] |
| Water | Up to 5 mM (with gentle warming) | [6] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (6.09 mM) | [2] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.09 mM) | [2] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.09 mM) | [2] |
Experimental Protocol: Preparation of SKF-82958 for Intraperitoneal (i.p.) Injection in Rodents
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Warming bath (optional)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and injection volume.
-
Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.
-
Add 10% of the final volume of DMSO to the tube. Vortex until the powder is completely dissolved.
-
Add 40% of the final volume of PEG300 to the solution. Vortex thoroughly.
-
Add 5% of the final volume of Tween-80 and vortex until the solution is homogeneous.
-
Add the remaining 45% of the final volume with sterile saline. Vortex thoroughly to ensure a clear and uniform solution.
-
Administer the freshly prepared solution to the experimental animals via intraperitoneal injection.
Visualizations
Caption: Experimental workflow for consistent in vivo delivery of SKF-82958.
Caption: Simplified signaling pathway of the D1 receptor agonist SKF-82958.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating SKF-82958 hydrobromide purity and activity
This technical support center provides researchers, scientists, and drug development professionals with essential information for validating the purity and activity of SKF-82958 hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective full agonist for the dopamine (B1211576) D1 receptor.[1][2][3] Its primary mechanism of action is to bind to and activate D1 receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[1][2][4] It displays significantly higher affinity for D1 receptors over D2 receptors.[1][2][4]
Q2: What is the expected purity of this compound from commercial suppliers?
Commercial batches of this compound typically have a purity of ≥95%.[4] However, purities of ≥98% and even up to 99.53% have also been reported.[1][5] It is crucial to verify the purity of each batch upon receipt.
Q3: How should this compound be stored?
For long-term storage, this compound powder should be stored at 4°C, sealed, and protected from moisture.[1][6] Some suppliers recommend storing the lyophilized form at -20°C and desiccated, which can be stable for up to 36 months.[7] Stock solutions should be stored at -20°C or -80°C.[1][7] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[7]
Q4: What are the recommended solvents for dissolving this compound?
This compound is soluble in DMSO (≥ 100 mg/mL) and water (with gentle warming).[1][4] For in vivo studies, specific formulations using vehicles like a combination of DMSO, PEG300, Tween-80, and saline have been described.[1]
Q5: What are the key parameters to confirm the activity of this compound?
The biological activity of this compound can be confirmed by its binding affinity to the dopamine D1 receptor and its functional agonistic effect. Key parameters include its binding affinity (K₀.₅) of approximately 4 nM for the D1 receptor and its potency (EC₅₀) in stimulating adenylyl cyclase, which is around 491 nM in rat striatal membranes.[1][2][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Compound degradation: Improper storage or handling. | Ensure the compound has been stored correctly, protected from light and moisture. Prepare fresh stock solutions. |
| Low purity: The actual purity of the compound is lower than specified. | Verify the purity of your batch using HPLC analysis (see protocol below). | |
| Incorrect dosage/concentration: The concentration used is outside the effective range. | Perform a dose-response experiment to determine the optimal concentration for your specific assay. | |
| Cell line/tissue preparation issues: The cells or tissues used are not responsive to D1 receptor agonism. | Use a validated cell line expressing the D1 receptor or fresh, properly prepared tissue. Confirm receptor expression levels. | |
| Precipitation of the compound in solution | Low solubility in the chosen solvent/buffer: The concentration exceeds the solubility limit. | Gently warm the solution as this compound's solubility in water can be improved with warming.[4] For aqueous buffers, consider preparing a concentrated stock in DMSO and then diluting it into the final buffer. |
| pH of the buffer: The pH of the solution may affect the solubility of the compound. | Check and adjust the pH of your experimental buffer. | |
| Variability between experimental replicates | Inaccurate pipetting: Errors in preparing serial dilutions or adding the compound to assays. | Calibrate your pipettes regularly. Use precise pipetting techniques. |
| Incomplete dissolution: The compound is not fully dissolved in the stock solution. | Ensure the compound is completely dissolved by vortexing or brief sonication before making further dilutions. |
Data Presentation
Table 1: Purity and Physicochemical Properties of this compound
| Parameter | Value | Reference |
| Typical Purity | ≥95% to 99.53% | [1][4][5] |
| Molecular Formula | C₁₉H₂₁BrClNO₂ | [1][6] |
| Molecular Weight | 410.73 g/mol | [1][6] |
| Appearance | White to off-white solid | [1] |
| Solubility (DMSO) | ≥ 100 mg/mL | [1] |
| Solubility (Water) | Soluble with gentle warming | [4] |
| CAS Number | 74115-01-8 | [1][6] |
Table 2: In Vitro Activity of this compound
| Parameter | Receptor | Value | Assay Condition | Reference |
| Binding Affinity (K₀.₅) | Dopamine D1 | 4 nM | Radioligand binding assay | [1][2][4] |
| Binding Affinity (K₀.₅) | Dopamine D2 | 73 nM | Radioligand binding assay | [1][2][4] |
| Functional Potency (EC₅₀) | Dopamine D1 | 491 nM | Adenylyl cyclase activation in rat striatal membranes | [1][2][4] |
Experimental Protocols
Protocol 1: Purity Validation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. The exact conditions may need to be optimized for your specific HPLC system and column.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or formic acid
-
C18 reverse-phase HPLC column
2. Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity by dividing the peak area of SKF-82958 by the total peak area of all peaks and multiplying by 100.
Protocol 2: Activity Validation by cAMP Assay
This protocol describes a method to validate the D1 receptor agonist activity of this compound by measuring cAMP accumulation in a cell-based assay.
1. Materials:
-
HEK293 cells stably expressing the human dopamine D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
This compound.
-
Forskolin (positive control for adenylyl cyclase activation).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
2. Cell Culture and Seeding:
-
Culture the D1-expressing HEK293 cells according to standard protocols.
-
Seed the cells into a 96-well plate at an appropriate density and allow them to attach overnight.
3. Assay Procedure:
-
Prepare a serial dilution of this compound in assay buffer containing IBMX.
-
Remove the culture medium from the cells and replace it with the assay buffer containing different concentrations of this compound. Include a vehicle control and a positive control (e.g., a known D1 agonist or forskolin).
-
Incubate the plate at 37°C for 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
4. Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway activated by SKF-82958.
Caption: Workflow for validating this compound purity and activity.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. SKF 82958 hydrobromide | CAS 74115-01-8 | SKF82958 HBr | Tocris Bioscience [tocris.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. adooq.com [adooq.com]
Addressing variability in animal response to SKF-82958
Welcome to the technical support center for SKF-82958. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the variability in animal response to the dopamine (B1211576) D1 receptor agonist, SKF-82958. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is SKF-82958 and what is its primary mechanism of action?
A1: SKF-82958 is a full agonist of the dopamine D1 receptor, with some selectivity over the D2 receptor. Its primary mechanism of action is the stimulation of D1 receptors, which are coupled to G-proteins that activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade modulates neuronal excitability and plays a crucial role in various physiological and behavioral processes.
Q2: What are the common behavioral effects observed after SKF-82958 administration in rodents?
A2: Administration of SKF-82958 in rodents can elicit a range of behavioral responses, including:
-
Increased locomotor activity.[1]
-
Stereotyped behaviors (e.g., sniffing, grooming, and oral movements) at higher doses.
-
Reinforcing effects, as demonstrated by self-administration paradigms.[2][3]
-
Disruption of prepulse inhibition (PPI), a measure of sensorimotor gating.
-
Biphasic effects on locomotion, with initial suppression followed by hyperactivity, have been observed with some D1 agonists.[4]
Q3: How should I prepare and store SKF-82958 solutions?
A3: SKF-82958 is typically available as a hydrobromide salt. For in vivo studies, it can be dissolved in sterile saline or a vehicle containing DMSO, PEG300, and Tween-80. It is crucial to protect the compound from light and store it at -20°C for short-term use or -80°C for long-term storage to prevent degradation. Always prepare fresh solutions for each experiment to ensure potency and consistency.
Troubleshooting Guide: Addressing Variability in Animal Response
One of the most significant challenges in working with SKF-82958 is the inherent variability in animal responses. This guide addresses common sources of variability in a question-and-answer format.
Q4: I am observing significant variability in locomotor activity between my experimental animals. What are the potential causes?
A4: Variability in locomotor response to SKF-82958 is a common issue and can be attributed to several factors:
-
Genetic Strain: Different inbred strains of mice and rats can exhibit markedly different sensitivities to SKF-82958. For instance, the contribution of D1 receptors to age-related changes in motor activity is strongly strain-dependent.
-
Sex: There are sex-dependent differences in the locomotor response to SKF-82958. Studies have shown that female rats exhibit greater increases in locomotor activity following SKF-82958 administration compared to males.[1]
-
Estrous Cycle in Females: The hormonal fluctuations during the estrous cycle in female rodents can significantly impact dopamine system function and, consequently, the response to dopamine agonists.[5][6] It is advisable to monitor the estrous cycle phase of female animals to account for this variability.
-
Environmental Conditions: The novelty of the testing environment can influence the behavioral effects of SKF-82958. For example, in a novel environment, some D1 agonists may suppress locomotion, while in a habituated environment, they can increase it.[7]
-
Housing and Handling: Stress from housing conditions or inconsistent handling can alter baseline dopamine levels and affect the response to SKF-82958.
Q5: My results from self-administration studies are inconsistent. What should I check?
A5: Inconsistent results in self-administration paradigms can arise from several factors:
-
Acquisition Phase: Ensure that all animals have reached a stable baseline of responding before introducing SKF-82958.
-
Dose-Response Relationship: The reinforcing effects of SKF-82958 often follow an inverted U-shaped dose-response curve.[2] It is crucial to test a range of doses to identify the optimal reinforcing dose for your specific strain and species.
-
Catheter Patency: In intravenous self-administration studies, regularly check the patency of the catheters to ensure proper drug delivery.
-
Food or Water Deprivation: The level of food or water restriction can influence the motivation to self-administer the drug. Maintain consistent deprivation levels across all animals.
Q6: I am not observing the expected disruption of prepulse inhibition (PPI) with SKF-82958. What could be the issue?
A6: A lack of effect on PPI can be due to several reasons:
-
Baseline Startle Response: Ensure that the animals exhibit a robust baseline startle response. Animals with a low startle amplitude may not show a clear disruption of PPI.
-
Prepulse Intensity: The intensity of the prepulse stimulus is critical. It should be sufficient to inhibit the startle response but not so intense as to elicit a startle response on its own.
-
Timing: The interstimulus interval (the time between the prepulse and the startle stimulus) is a crucial parameter. Optimize this interval for your specific experimental setup.
-
Dose: The dose of SKF-82958 required to disrupt PPI may be different from the doses that affect locomotor activity or self-administration. A full dose-response study is recommended.
Data Presentation
Table 1: Factors Influencing Variability in Animal Response to SKF-82958
| Factor | Species/Strain | Observed Effect | Reference |
| Sex | Sprague-Dawley Rats | Females show a greater increase in locomotor activity compared to males. | [1] |
| Estrous Cycle | Rats | Dopamine neuron activity and behavioral responses to dopamine agonists can fluctuate across the estrous cycle. | [5][6] |
| Genetic Strain | Mice | The contribution of D1 receptors to age-related changes in motor activity is strongly strain-dependent. | |
| Environment | Rats | In a novel environment, some D1 agonists may suppress locomotion, while in a habituated environment, they increase it. | [7] |
| Diet | Rats | A high-fat diet can increase sensitivity to SKF-82958-induced locomotion in female rats. | [8] |
Table 2: Dose-Response Data for SKF-82958 in Different Behavioral Paradigms
| Behavioral Paradigm | Species/Strain | Dose Range (mg/kg) | Effect | Reference |
| Locomotor Activity | Sprague-Dawley Rats | 0.1 - 1.0 | Dose-dependent increase in locomotor activity. | [1] |
| Self-Administration | Rats | Inverted U-shaped curve | Reinforcing effects. | [2] |
| Discriminative Stimulus | Rats | 0.03 (training dose) | Full substitution. | [9] |
| Antiparkinsonian Effects | Rats | 0.5 - 2.0 | Reduction of tremulous jaw movements. | [10] |
| Place Conditioning | Rats | 0.05 | Induces a significant place preference. | [11] |
Experimental Protocols
Detailed Protocol: SKF-82958-Induced Locomotor Activity in Mice
1. Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle (lights on at 7:00 AM).
-
Handle animals for at least 3 days prior to the experiment to minimize stress.
2. Apparatus:
-
Open-field arenas (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam-break detection systems to record locomotor activity.
-
Dimly lit and sound-attenuated testing room.
3. Drug Preparation:
-
Prepare a stock solution of SKF-82958 hydrobromide in sterile 0.9% saline.
-
Prepare fresh solutions on the day of the experiment and protect from light.
-
Doses to be tested: Vehicle (saline), 0.1, 0.3, and 1.0 mg/kg of SKF-82958.
4. Experimental Procedure:
-
Habituation: On the day of testing, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Place each mouse individually into the center of the open-field arena and allow for a 60-minute habituation period.
-
Injection: After the habituation period, remove the mouse from the arena, administer the assigned dose of SKF-82958 or vehicle via intraperitoneal (i.p.) injection (injection volume of 10 ml/kg).
-
Data Collection: Immediately return the mouse to the arena and record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for 60-120 minutes.
5. Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of SKF-82958 with the vehicle control group.
Visualizations
References
- 1. Effects of dopamine agonists and antagonists on locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Behavioral effects of dopamine agonists across the estrous cycle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alterations in dopamine system function across the estrous cycle of the MAM rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of Eating a High Fat Diet on Sensitivity of Male and Female Rats to Methamphetamine and Dopamine D1 Receptor Agonist SKF 82958 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Striatal and nigral D1 mechanisms involved in the antiparkinsonian effects of SKF 82958 (APB): studies of tremulous jaw movements in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SKF-82958 Hydrobromide Protocol Adjustment for Rodent Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of SKF-82958 hydrobromide in different rodent strains. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a full agonist of the dopamine (B1211576) D1-like receptors (D1 and D5). Its primary mechanism of action is to bind to and activate these receptors, which are coupled to Gαs/olf proteins. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of downstream signaling pathways, such as Protein Kinase A (PKA).
Q2: How do I properly dissolve and store this compound for in vivo studies?
A2: this compound has good water solubility. For most applications, it can be dissolved in sterile saline (0.9% sodium chloride). If you encounter solubility issues, you can use a small amount of DMSO (e.g., 10%) and then dilute with saline, PEG300, or corn oil. For long-term storage, it is recommended to store the lyophilized powder at -20°C, protected from moisture. Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months; however, for in vivo experiments, it is always best to prepare fresh solutions daily to ensure potency and avoid degradation.[1][2] Aliquoting the stock solution can help avoid multiple freeze-thaw cycles.[3]
Q3: What are the recommended starting doses for this compound in rats and mice?
A3: The optimal dose of SKF-82958 will depend on the specific rodent strain, administration route, and the behavioral or physiological endpoint being measured. It is always recommended to perform a dose-response study to determine the most effective dose for your specific experimental conditions. The tables below provide a summary of doses used in various studies for different rodent strains.
Q4: Are there known differences in sensitivity to SKF-82958 between different rodent strains?
A4: Yes, different rodent strains can exhibit varying sensitivity to dopaminergic agonists. For example, studies have shown that female Sprague-Dawley rats on a high-fat diet are more sensitive to the locomotor effects of SKF-82958 than their male counterparts.[4][5][6] While direct comparative studies across a wide range of strains for SKF-82958 are limited, it is a well-established principle in pharmacology that genetic differences between strains (e.g., C57BL/6 vs. Swiss Webster mice) can lead to different behavioral and physiological responses to drugs.[7][8] Therefore, it is crucial to adjust the protocol and dosage based on the specific strain you are using.
Q5: How do I convert a known effective dose of SKF-82958 from one rodent species to another (e.g., rat to mouse)?
A5: Dose conversion between species should be based on body surface area (BSA) rather than body weight for greater accuracy. A common method uses the following formula:
Human Equivalent Dose (HED) (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
To convert a dose from one animal species to another, you can use their respective Km values (a factor that relates body weight to BSA). For example, to convert a rat dose to a mouse dose:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Rat Km / Mouse Km)
The approximate Km values are: Mouse = 3, Rat = 6.[9] Therefore, to convert a rat dose to a mouse dose, you would divide the rat dose by 2. This is a general guideline, and empirical validation is always recommended.[9][10][11]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Unexpected Behavioral Outcomes (e.g., hyperactivity, stereotypy) | - Dose is too high for the specific strain or individual animal. - The animal is in a novel environment, which can interact with the drug's effects.[5] - Strain-specific sensitivity. | - Conduct a dose-response study to determine the optimal dose. - Habituate the animals to the testing environment before drug administration. - Review literature for strain-specific responses to D1 agonists. |
| No Observable Effect | - Dose is too low. - Improper drug administration (e.g., incorrect injection site). - Drug degradation due to improper storage or preparation. - Strain-specific insensitivity. | - Increase the dose systematically. - Ensure proper training of personnel on administration techniques. - Prepare fresh drug solutions for each experiment and store the stock appropriately.[1] - Consider using a different strain if the lack of response is consistent. |
| Precipitation of the Compound in Solution | - The concentration is too high for the chosen solvent. - The temperature of the solution has dropped, reducing solubility. | - Use a co-solvent like DMSO (up to 10%) before adding the aqueous vehicle.[2] - Gently warm the solution to aid dissolution (ensure the compound is heat-stable). - Prepare a more dilute solution. |
| High Variability in Experimental Results | - Inconsistent drug administration. - Individual differences in animal metabolism and sensitivity. - Environmental factors (e.g., time of day, noise levels). - Sex differences in drug response.[4][5][6] | - Ensure consistent and accurate dosing and administration. - Increase the sample size to account for individual variability. - Standardize all experimental conditions. - Analyze data for each sex separately. |
Quantitative Data Summary
Table 1: this compound Dosages in Rats
| Rat Strain | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| Sprague-Dawley | Intraperitoneal (i.p.) | 0.003 - 0.1 | Dose-dependent increases in drug-appropriate lever responding. | [1] |
| Sprague-Dawley | Intraperitoneal (i.p.) | 0.5 - 2.0 | Suppression of pilocarpine-induced jaw movements. | [1][2] |
| Sprague-Dawley | Intraperitoneal (i.p.) | 0.01 - 3.2 | Increased locomotor activity (more pronounced in females on a high-fat diet). | [4][5][6] |
| Wistar | Subcutaneous (s.c.) / i.p. | 0.01 - 0.10 | Conditioned place preference at 0.05 mg/kg. | [3] |
| Lister Hooded | Not Specified | Not Specified | Decreased alcohol intake and preference. | [12] |
Table 2: this compound Dosages in Mice
| Mouse Strain | Administration Route | Dose Range (mg/kg) | Observed Effect | Reference |
| C57BL/6J | Intraperitoneal (i.p.) | Not specified | Disruption of prepulse inhibition. | [13] |
| C57BL/6 | Intraperitoneal (i.p.) | 0.3 | Increased locomotor activity and rearing; reduced startle amplitude and prepulse inhibition. | [4] |
| Swiss-Webster | Intraperitoneal (i.p.) | 1 - 10 | Dose-related decrease in cocaine-induced locomotor activity. | [14] |
Detailed Experimental Protocols
Protocol 1: Locomotor Activity Assessment in Mice
-
Animals: Male Swiss-Webster mice.
-
Drug Preparation: Dissolve this compound in 0.9% saline to the desired concentration.
-
Habituation: Place mice in the open-field arena for 30 minutes to allow for habituation to the novel environment.
-
Administration: Administer SKF-82958 (1-10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately after injection, place the mice back into the open-field arena and record locomotor activity for a predefined period (e.g., 30-60 minutes) using an automated tracking system.
-
Parameters Measured: Total distance traveled, time spent in the center vs. periphery of the arena, and rearing frequency.
Protocol 2: Drug Discrimination in Rats
-
Animals: Male Sprague-Dawley rats, food-restricted to 85-90% of their free-feeding body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Train rats to press one lever ("drug-appropriate") after administration of SKF-82958 (e.g., 0.03 mg/kg, i.p.) and the other lever ("vehicle-appropriate") after vehicle injection to receive a food reward.
-
Test Session: Once stable discrimination is achieved, test various doses of SKF-82958 (e.g., 0.003-0.1 mg/kg, i.p.) to generate a dose-response curve.
-
Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose.
Visualizations
Caption: Dopamine D1 Receptor Signaling Pathway Activated by SKF-82958.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of 5α-reductase attenuates behavioral effects of D1-, but not D2-like receptor agonists in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. C57BL/6 and Swiss Webster Mice Display Differences in Mobility, Gliosis, Microcavity Formation and Lesion Volume After Severe Spinal Cord Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Swiss-Webster and C57BL/6 mice are differentially sensitive to the stimulant effects of methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conversion between animals and human [targetmol.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. SKF82958, a dopamine D1 receptor agonist, disrupts prepulse inhibition in the medial prefrontal cortex and nucleus accumbens in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SKF-82958 Hydrobromide Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of SKF-82958 hydrobromide solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is crucial to adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | Up to 36 months[1] | Keep desiccated to protect from moisture. |
| Stock Solutions (in DMSO) | -20°C | Up to 1 month[1] | Aliquot to avoid multiple freeze-thaw cycles. |
| -80°C | Up to 6 months[2] | Recommended for longer-term storage of solutions. | |
| Aqueous Solutions | 2-8°C | Prepare fresh | For in vivo experiments, it is highly recommended to prepare solutions on the day of use.[2] |
2. How should I prepare stock solutions of this compound?
This compound is soluble in DMSO (≥100 mM) and water (up to 5 mM, may require gentle warming).
-
For a 10 mM stock solution in DMSO:
-
Weigh the appropriate amount of this compound powder (Molecular Weight: 410.73 g/mol ).
-
Add the calculated volume of high-purity DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store in aliquots at -20°C or -80°C.
-
3. My this compound solution has a slight yellow tint. Is it degraded?
While a freshly prepared solution of this compound in a clear solvent like DMSO or water should be colorless, the appearance of a slight yellow tint may not necessarily indicate degradation, especially if it is a high concentration stock. However, any significant color change, particularly darkening or the appearance of particulates, is a strong indicator of chemical instability. It is recommended to use a quantitative method like HPLC to assess the purity of the solution if you observe a color change.
4. Can I use a solution that has precipitated?
If precipitation is observed, you can try to redissolve the compound by gentle warming (e.g., in a 37°C water bath) and sonication.[2] However, if the precipitate does not redissolve easily, or if it reappears upon cooling, this may indicate solubility issues with your chosen solvent or concentration. It is not recommended to use a solution with visible precipitate for experiments, as the actual concentration will be lower than intended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate forms in the stock solution during storage. | The storage temperature is too high, or the solution has undergone multiple freeze-thaw cycles. | Store aliquots at -80°C to minimize degradation and freeze-thaw cycles. Before use, thaw the aliquot and inspect for complete dissolution. Gentle warming may be required. |
| The compound is difficult to dissolve in aqueous buffers. | This compound has limited water solubility (~5 mM). The pH of the buffer may also affect solubility. | First, dissolve the compound in a small amount of DMSO, then dilute with the aqueous buffer. For in vivo preparations, co-solvents like PEG300 and Tween-80 can be used.[2] |
| Inconsistent experimental results using the same solution. | The solution may be degrading over time, or there may be issues with solution homogeneity. | Always use freshly prepared dilutions for experiments. Ensure the stock solution is vortexed thoroughly after thawing and before taking an aliquot. |
| Visible color change or cloudiness in the solution. | This likely indicates chemical degradation (e.g., oxidation) or microbial contamination. | Discard the solution. Prepare a fresh solution from the lyophilized powder. To minimize oxidation, consider degassing solvents before use. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for stress testing to identify potential degradation pathways.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Aliquot the solution into separate, protected vials for each stress condition.
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a solution aliquot at 80°C.
-
Photodegradation: Expose a solution aliquot to a light source (e.g., UV lamp or direct sunlight).
-
-
Time Points: Sample from each condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Before analysis by HPLC, neutralize the acid and base-stressed samples. Analyze all samples and compare the chromatograms to an unstressed control solution stored at 4°C.
Protocol 2: Example Stability-Indicating HPLC Method
Note: This is a representative method. It should be fully validated for your specific application.
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm and 280 nm (PDA detector recommended) |
| Injection Volume | 10 µL |
Signaling Pathway
SKF-82958 is a full agonist of the Dopamine D1 receptor, a G-protein coupled receptor (GPCR). Its primary signaling mechanism involves the activation of adenylyl cyclase.
This pathway illustrates that the binding of SKF-82958 to the D1 receptor activates the stimulatory G-protein (Gs), which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[2] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and subsequent cellular responses.
References
Technical Support Center: SKF-82958 Hydrobromide Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of SKF-82958 hydrobromide, focusing on methodologies that minimize experimental stress and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective full agonist for the dopamine (B1211576) D1-like receptors (D1 and D5).[1][2] Its primary mechanism of action involves binding to and activating D1 receptors, which are coupled to the Gs/olf G-protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[3][4] This signaling cascade modulates the activity of various downstream targets, influencing neuronal excitability and gene expression.
Q2: What are the recommended storage conditions for this compound powder and solutions?
A2: For long-term stability, the lyophilized powder should be stored at -20°C, desiccated. In its powdered form, it is stable for up to 36 months. Once dissolved, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C, where it should be used within one month to maintain potency. For in-vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[2]
Q3: Can this compound be administered orally?
A3: While intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most commonly documented routes of administration in preclinical research, oral administration may be possible but requires specific formulation to ensure bioavailability. For stress-sensitive experiments, consider alternative, less invasive methods if validated for your research goals.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected behavioral responses in rodents.
-
Possible Cause 1: Animal Stress. Stress from handling and injection can significantly alter behavioral outcomes and dopamine system activity.
-
Solution: Implement a rigorous acclimatization and handling protocol for several days prior to the experiment. Utilize low-stress injection techniques as detailed in the Experimental Protocols section. Ensure the experimental environment is quiet and consistent.
-
-
Possible Cause 2: Incorrect Dosing. The behavioral effects of SKF-82958 can be dose-dependent, with higher doses not necessarily producing a greater effect and sometimes leading to a decrease in response rate.[1]
-
Solution: Perform a dose-response study to determine the optimal dose for your specific experimental paradigm and animal strain. Review literature for doses used in similar studies.
-
-
Possible Cause 3: Vehicle-Related Issues. The vehicle used to dissolve the compound may have its own behavioral effects or cause irritation at the injection site, leading to stress.
-
Solution: Always run a vehicle-only control group. If irritation is observed, consider alternative, well-tolerated vehicle formulations (see Table 2).
-
Issue 2: Precipitation of this compound in solution.
-
Possible Cause 1: Low Solubility. this compound has limited solubility in aqueous solutions.
-
Solution: Prepare solutions fresh on the day of use. Gentle warming and sonication can aid dissolution. For in vivo use, a multi-component solvent system is often necessary (see Table 2).
-
-
Possible Cause 2: Incorrect pH. The pH of the solution can affect the solubility of the compound.
-
Solution: Ensure the pH of your final solution is within a physiologically acceptable range (typically 4.5-8.0 for injections) that also maintains the compound's stability and solubility.[5]
-
Issue 3: Signs of distress in animals post-injection (e.g., excessive grooming, freezing, vocalization).
-
Possible Cause 1: Injection Site Pain or Irritation. The compound or vehicle may be causing local discomfort.
-
Possible Cause 2: Pharmacological Effects. As a dopamine agonist, SKF-82958 can induce significant changes in motor activity, such as increased locomotion and rearing, which may be misinterpreted as distress.[8] It has also been shown to disrupt prepulse inhibition in mice.[9]
-
Solution: Carefully observe and score behaviors to differentiate between expected pharmacological effects and signs of pain or distress. Videotape sessions for later, blinded analysis. Run pilot studies to characterize the behavioral profile of the drug at different doses in your specific animal model.
-
Data Presentation
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₁BrClNO₂ | [1] |
| Molecular Weight | 410.73 g/mol | [1] |
| Agonist Target | Dopamine D1-like Receptors (D1/D5) | [1] |
| K₀.₅ for D1 Receptor | 4 nM | [2] |
| K₀.₅ for D2 Receptor | 73 nM | [2] |
| EC₅₀ (adenylate cyclase activity) | 491 nM | [2] |
Table 2: Recommended Vehicle Formulations for In Vivo Administration
| Route | Vehicle Composition | Solubility | Notes | Reference |
| Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Prepare by adding each solvent sequentially. Recommended to prepare fresh daily. | [1] |
| Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | SBE-β-CD can improve solubility and reduce irritation. | [1] |
| Intraperitoneal (i.p.) / Subcutaneous (s.c.) | 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL | Suitable for a lipophilic suspension. | [1] |
Table 3: Recommended Injection Volumes and Needle Sizes for Rodents
| Species | Route | Max Volume | Needle Gauge | Reference |
| Mouse | Subcutaneous (s.c.) | 5-10 mL/kg | 25-30 G | [6] |
| Mouse | Intraperitoneal (i.p.) | < 10 mL/kg | 25-27 G | |
| Rat | Subcutaneous (s.c.) | 5-10 mL/kg | 23-25 G | [5] |
| Rat | Intraperitoneal (i.p.) | < 10 mL/kg | 23-25 G |
Experimental Protocols
Protocol 1: Low-Stress Subcutaneous (s.c.) Injection in Rodents
This protocol is designed to minimize animal stress during subcutaneous administration.
-
Habituation: For at least 3-5 days prior to the experiment, handle each animal for 5-10 minutes daily. This should include simulating the restraint and injection procedure without actually performing the injection.
-
Solution Preparation: Prepare the this compound solution in the desired vehicle on the day of the experiment. Warm the solution to room or body temperature to minimize discomfort.[6]
-
Animal Restraint:
-
Mice: Gently lift the mouse by the base of the tail and allow it to grasp a surface (e.g., cage lid). Gently but firmly scruff the loose skin over the shoulders using your non-dominant thumb and forefinger.
-
Rats: A two-person technique is often less stressful. One person restrains the rat by gently wrapping it in a soft towel, while the other performs the injection. Alternatively, for a one-person technique, gently restrain the rat against your body, securing the head and shoulders.
-
-
Injection Procedure:
-
Create a "tent" of skin over the scruff or flank area.
-
Insert a new, sterile needle (bevel up) into the base of the skin tent at a shallow angle.[6] Be careful not to pass the needle through to the other side.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel (you should see negative pressure). If blood appears, withdraw the needle and try a new site.[6]
-
Inject the solution at a steady, moderate pace.
-
Withdraw the needle and gently apply pressure to the injection site with a sterile gauze for a moment if needed.
-
-
Post-Injection Monitoring: Immediately return the animal to its home cage. Observe the animal for at least 15 minutes for any signs of adverse reactions or distress.
Visualizations
Caption: Workflow for minimizing stress during SKF-82958 administration.
Caption: Simplified Dopamine D1 receptor signaling cascade.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Dopamine/D1 Receptor/Protein Kinase A/Dopamine- and cAMP-Regulated Phosphoprotein (Mr 32 kDa)/Protein Phosphatase-1 Pathway Regulates Dephosphorylation of the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.uky.edu [research.uky.edu]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. researchanimaltraining.com [researchanimaltraining.com]
- 8. Inhibition of 5α-reductase attenuates behavioral effects of D1-, but not D2-like receptor agonists in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SKF82958, a dopamine D1 receptor agonist, disrupts prepulse inhibition in the medial prefrontal cortex and nucleus accumbens in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of a Short-Acting Agonist: A Guide to SKF-82958 Hydrobromide in Experimental Design
Technical Support Center
For researchers and drug development professionals utilizing the potent and selective dopamine (B1211576) D1 receptor full agonist, SKF-82958 hydrobromide, its short duration of action is a critical factor that profoundly influences experimental design and data interpretation. This guide provides a comprehensive resource in a question-and-answer format to address common challenges and offers detailed protocols to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and how should it guide my experimental timeline?
Recommendation: Based on this collective evidence, it is crucial to design experiments with frequent sampling or observation points within the first two hours post-administration to capture the peak and subsequent decline of the drug's effects. For acute studies, a time window of 15 to 60 minutes after injection is likely to encompass the maximal pharmacological response.
Q2: How do I choose the appropriate dose and route of administration for my in vivo experiment?
The optimal dose and route of administration will depend on the specific research question and the animal model. Intraperitoneal (i.p.) and subcutaneous (s.c.) injections are the most commonly reported routes for SKF-82958 in rodents.
-
For behavioral studies: Doses in the range of 0.03 mg/kg to 1.0 mg/kg (i.p. or s.c.) have been shown to be effective in rodent models of place preference and drug discrimination.[5][6]
-
For cellular and molecular studies: Higher doses, such as 2 mg/kg (i.p.), have been used to study receptor internalization in the rat brain.[2]
Recommendation: It is always advisable to conduct a pilot dose-response study to determine the optimal dose for your specific experimental paradigm and to ensure that the observed effects are not confounded by ceiling effects or off-target activities at higher concentrations.
Q3: What are the main signaling pathways activated by SKF-82958, and how can I measure their activation?
SKF-82958, as a full D1 receptor agonist, primarily activates Gαs/olf-coupled signaling cascades. The key downstream pathways include:
-
cAMP/PKA Pathway: Activation of adenylyl cyclase leads to an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[7][8][9]
-
Phospholipase C (PLC) Pathway: D1 receptor activation can also couple to Gαq, leading to the activation of PLC, which generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[8]
-
ERK Signaling Pathway: The D1 receptor can modulate the Extracellular signal-Regulated Kinase (ERK) pathway, often through PKA-dependent mechanisms.[7][10]
Measurement Techniques:
-
cAMP levels: Can be quantified using commercially available ELISA or TR-FRET kits.
-
PKA activity: Can be assessed by measuring the phosphorylation of its downstream targets, such as CREB (at Ser133) or DARPP-32 (at Thr34), using Western blotting or immunohistochemistry with phospho-specific antibodies.[9]
-
ERK activation: Can be determined by measuring the phosphorylation of ERK1/2 (at Thr202/Tyr204) via Western blotting.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect after SKF-82958 administration. | Inappropriate timing of measurement: The short half-life of the compound may have been missed. | Conduct a time-course experiment with measurements at multiple time points (e.g., 15, 30, 60, and 120 minutes) post-injection to identify the peak effect window. |
| Suboptimal dose: The dose may be too low to elicit a response in your specific model or paradigm. | Perform a dose-response study to determine the effective dose range. | |
| Poor drug solubility or stability: Improper dissolution or storage can lead to reduced potency. | Prepare fresh solutions of this compound in a suitable vehicle (e.g., saline) immediately before use. Ensure complete dissolution. | |
| High variability in behavioral or physiological responses. | Inconsistent administration technique: Variations in injection volume or site can affect drug absorption. | Ensure consistent and accurate administration by trained personnel. For i.p. injections, be mindful of the injection site to avoid accidental injection into organs. |
| Stress-induced variability: Handling and injection procedures can induce stress, which can impact dopamine signaling. | Habituate animals to the experimental procedures, including handling and mock injections, before the actual experiment. | |
| Unexpected or off-target effects. | Dose is too high: High concentrations may lead to engagement with lower-affinity targets. | Refer to your dose-response data and use the lowest effective dose. Consider using a D1 receptor antagonist (e.g., SCH-23390) to confirm that the observed effects are D1 receptor-mediated. |
Data Presentation
Table 1: Summary of In Vivo Time-Course Data for SKF-82958
| Experimental Model | Measurement | Route of Administration | Dose | Onset of Effect | Peak Effect | Duration of Effect | Reference |
| Rat | Intracranial Self-Stimulation (ICSS) | i.p. | 0.32 mg/kg | ~10 min | 10-30 min | < 100 min | [1] |
| Rat | D1 Receptor Internalization (Striatum) | i.p. | 2 mg/kg | ~20 min | 20-40 min | > 90 min | [2][3] |
| Rat | BOLD Signal (Striatum) | s.c. | 3 mg/kg | ~30 min | ~45-60 min | ~115 min | [4] |
Experimental Protocols
Protocol 1: In Vivo Behavioral Assessment (e.g., Locomotor Activity)
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Habituation: Acclimate rats to the testing environment (e.g., open field arena) for at least 30 minutes for 3 consecutive days prior to the experiment.
-
Drug Preparation: On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentration (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 300g rat with an injection volume of 3 mL/kg).
-
Administration: Administer SKF-82958 or vehicle via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately place the animal in the open field arena and record locomotor activity for at least 120 minutes using an automated tracking system.
-
Data Analysis: Analyze the data in time bins (e.g., 5 or 10-minute intervals) to observe the onset, peak, and duration of the drug's effect on activity.
Protocol 2: Ex Vivo Analysis of D1 Receptor Signaling (Western Blot)
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
Drug Preparation: Prepare this compound in sterile saline as described in Protocol 1.
-
Administration: Administer SKF-82958 (e.g., 1 mg/kg, i.p.) or vehicle.
-
Tissue Collection: At predetermined time points (e.g., 15, 30, and 60 minutes) post-injection, euthanize the mice and rapidly dissect the brain region of interest (e.g., striatum) on ice.
-
Sample Preparation: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant.
-
Western Blotting: Determine protein concentration, and perform SDS-PAGE and Western blot analysis using primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-CREB (Ser133), and total CREB. Use a loading control such as GAPDH or β-actin.
-
Data Analysis: Quantify band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Mandatory Visualizations
Caption: Dopamine D1 Receptor Signaling Pathways Activated by SKF-82958.
Caption: General Experimental Workflow for In Vivo Studies with SKF-82958.
References
- 1. Opposing Effects of Dopamine D1- and D2-Like Agonists on Intracranial Self-Stimulation in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jneurosci.org [jneurosci.org]
- 3. Internalization of D1 Dopamine Receptor in Striatal NeuronsIn Vivo as Evidence of Activation by Dopamine Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra‐high‐field pharmacological functional MRI of dopamine D1 receptor‐related interventions in anesthetized rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. jneurosci.org [jneurosci.org]
- 10. PKA and ERK1/2 are involved in dopamine D1 receptor-induced heterologous desensitization of the δ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for vehicle effects in SKF-82958 hydrobromide experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SKF-82958 hydrobromide. The focus is on controlling for the effects of common vehicles used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a full agonist of the dopamine (B1211576) D1 receptor, with selectivity over the D2 receptor.[1][2] Its primary mechanism of action involves binding to and activating D1 receptors, which are G-protein coupled receptors. This activation stimulates the production of cyclic AMP (cAMP) by adenylyl cyclase, initiating a downstream signaling cascade.[1][3][4][5]
Q2: Why is the hydrobromide salt form of SKF-82958 commonly used?
A2: The hydrobromide salt form of SKF-82958 generally offers enhanced water solubility and stability compared to its freebase form, facilitating its dissolution for in vivo and in vitro experiments.[2]
Q3: What are the most common vehicles for dissolving this compound for in vivo studies?
A3: Due to its solubility characteristics, this compound is often dissolved in a multi-component vehicle. Common formulations include combinations of Dimethyl sulfoxide (B87167) (DMSO), saline, polyethylene (B3416737) glycol (PEG300), Tween-80, and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1][6] For some applications, it can also be dissolved in a mixture of DMSO and corn oil.[6]
Troubleshooting Guide
Issue 1: Variability or unexpected results in behavioral assays.
Possible Cause: The vehicle itself may be exerting a biological effect, confounding the experimental results.
Troubleshooting Steps:
-
Review Vehicle-Only Control Data: Carefully examine the data from your vehicle-only control group. Do these animals show any behavioral changes compared to a naive or saline-only control group?
-
Consider Vehicle-Specific Effects: Be aware of the known confounding effects of common vehicles. For example, DMSO can have sedative effects and impact locomotor activity, especially at higher concentrations.[7]
-
Optimize Vehicle Concentration: If using a vehicle containing DMSO or other organic solvents, try to use the lowest possible concentration that maintains the solubility of SKF-82958.
-
Acclimatize Animals to Injection Procedure: The stress of the injection itself can influence behavior. Ensure all animal groups, including controls, are handled and injected in the same manner to minimize this variable.
Issue 2: Precipitation of this compound during solution preparation or storage.
Possible Cause: The solubility limits of the compound in the chosen vehicle may have been exceeded, or the solution may be unstable at the storage temperature.
Troubleshooting Steps:
-
Follow Recommended Preparation Protocols: For multi-component vehicles, add each solvent sequentially and ensure complete dissolution at each step.[1]
-
Utilize Sonication or Gentle Warming: If precipitation occurs during preparation, gentle warming and/or sonication can aid dissolution.[1]
-
Prepare Solutions Freshly: For in vivo experiments, it is highly recommended to prepare the working solution fresh on the day of use to ensure its stability and prevent precipitation.[1]
-
Check Storage Conditions: If storing a stock solution, ensure it is kept at the recommended temperature (e.g., -20°C or -80°C) and for the appropriate duration.[1]
Experimental Protocols & Data
Vehicle Preparation Protocols
Below are detailed methodologies for preparing common vehicles for this compound.
| Vehicle Composition | Protocol |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | To prepare 1 mL of the final solution, first dissolve the this compound in 100 µL of DMSO. Then, sequentially add 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline, ensuring the solution is mixed thoroughly after each addition.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | First, prepare a 20% SBE-β-CD solution in saline. To prepare 1 mL of the final vehicle, add 100 µL of a DMSO stock solution of SKF-82958 to 900 µL of the 20% SBE-β-CD in saline solution and mix well.[1] |
| 10% DMSO, 90% Corn Oil | Dissolve the this compound in DMSO first. Then, add the corn oil to reach the final desired concentration and volume.[6] |
Quantitative Data on Vehicle Effects
This table summarizes potential confounding effects of common vehicles on behavioral and physiological parameters.
| Vehicle | Concentration | Observed Effect | Animal Model | Citation |
| DMSO | 32% and 64% (in saline) | Significant decrease in locomotor activity. | Mice | [7] |
| Ethanol | 16% (in saline) | Increased locomotor activity. | Mice | [7] |
| Ethanol | 32% (in saline) | Decreased locomotor activity. | Mice | [7] |
| Tween-20 | 16% (in saline) | Significant decrease in locomotor activity. | Mice | [7] |
| Tween-80 | 32% (in saline) | Significant decrease in locomotor activity. | Mice | [7] |
| Saline (0.9% NaCl) | 10 mL/kg (i.p.) for 7 days | No significant alteration in ventilation or blood pH. | Mice | [8][9] |
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 Receptor Signaling Cascade.
Experimental Workflow for Vehicle Control
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SKF-82958 and SKF-81297: Two Prominent D1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two widely studied benzazepine derivatives, SKF-82958 and SKF-81297, both recognized as potent agonists for the dopamine (B1211576) D1-like receptor family. While often used interchangeably, subtle but significant differences in their pharmacological profiles can influence experimental outcomes and their potential as therapeutic agents. This document aims to objectively present their performance with supporting experimental data, detailed methodologies, and visual representations of key concepts.
In Vitro Pharmacological Profile: A Tale of Two Agonists
Both SKF-82958 and SKF-81297 are classified as high-efficacy agonists at the D1 receptor. However, their binding affinities and functional potencies can vary, and they exhibit differential activity at the D1 and D5 receptor subtypes.
Binding Affinities (Ki)
The following table summarizes the binding affinities of SKF-82958 and SKF-81297 for dopamine receptor subtypes as reported in the literature. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D5 (Ki, nM) |
| SKF-82958 | ~4 | ~73 | More potent than at D1 |
| SKF-81297 | ~1.99 | - | Less potent than SKF-82958 |
Functional Potency (EC50) and Efficacy (Emax)
Functional assays, such as the measurement of cyclic adenosine (B11128) monophosphate (cAMP) accumulation upon D1 receptor activation, provide insights into the potency and efficacy of these agonists.
| Compound | Assay | Potency (EC50, nM) | Efficacy (Emax) |
| SKF-82958 | Adenylate Cyclase Activation (rat striatal membranes) | 491 | Full Agonist |
| SKF-81297 | cAMP Accumulation (HEK293 cells) | 3.3 | Full Agonist |
Note: The Emax for both compounds is generally considered to be that of a full agonist, though direct comparative studies expressing efficacy as a percentage of a standard agonist like dopamine are not consistently reported across the literature.
In Vivo Effects: Differentiating Actions in Complex Systems
While both compounds stimulate D1 receptors, their in vivo effects reveal important distinctions, particularly in behavioral paradigms related to reward and locomotion.
Locomotor Activity
Studies directly comparing the two agonists have shown that they produce similar effects on locomotor activity. Both SKF-82958 and SKF-81297 can induce increases in locomotion, a characteristic behavioral response to D1 receptor stimulation.[1]
Conditioned Place Preference (CPP)
A key differentiator between the two compounds lies in their rewarding properties as assessed by the conditioned place preference paradigm. In a direct comparative study, SKF-82958 was found to induce a significant conditioned place preference in rats, suggesting rewarding properties.[2] In contrast, SKF-81297 did not produce a similar effect under the tested conditions.[2] This suggests fundamental differences in the neural circuits and signaling pathways engaged by each agonist in brain regions associated with reward.
Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams illustrate the canonical D1 receptor signaling pathway and the workflows for key behavioral assays.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of typical protocols for key assays used to characterize D1 receptor agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from dopamine receptors by SKF-82958 or SKF-81297.
-
Materials:
-
Cell membranes expressing the dopamine receptor subtype of interest (e.g., from transfected cell lines or brain tissue).
-
Radioligand (e.g., [³H]-SCH23390 for D1-like receptors).
-
Test compounds (SKF-82958, SKF-81297) at various concentrations.
-
Non-specific binding control (e.g., a high concentration of a non-labeled ligand like Butaclamol).
-
Assay buffer (e.g., Tris-HCl buffer with co-factors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
In parallel, incubate membranes with the radioligand and the non-specific binding control to determine non-specific binding.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the D1 receptor and induce the production of the second messenger cAMP.
-
Objective: To determine the potency (EC50) and efficacy (Emax) of SKF-82958 and SKF-81297 in stimulating cAMP production.
-
Materials:
-
Cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells).
-
Test compounds (SKF-82958, SKF-81297) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor.
-
Add varying concentrations of the test compound to the cells and incubate for a defined period.
-
Lyse the cells to release intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a suitable detection method.
-
Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.
-
Determine the EC50 (concentration of the agonist that produces 50% of the maximal response) and the Emax (maximal response) from the curve.
-
Locomotor Activity Assessment
This in vivo assay measures the effect of a compound on spontaneous movement in rodents.
-
Objective: To compare the effects of SKF-82958 and SKF-81297 on locomotor activity.
-
Materials:
-
Rodents (e.g., mice or rats).
-
Test compounds (SKF-82958, SKF-81297) and vehicle control.
-
Locomotor activity chambers equipped with infrared beams or video tracking software.
-
-
Procedure:
-
Habituate the animals to the testing environment to reduce novelty-induced hyperactivity.
-
Administer the test compound or vehicle to the animals.
-
Immediately place the animals in the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) over a set period.
-
Analyze the data to compare the effects of different doses of each compound to the vehicle control.
-
Conditioned Place Preference (CPP)
This behavioral assay is used to assess the rewarding or aversive properties of a drug.
-
Objective: To determine if SKF-82958 or SKF-81297 produce rewarding effects.
-
Materials:
-
Rodents.
-
Test compounds and vehicle.
-
A CPP apparatus with at least two distinct compartments (differentiated by visual and tactile cues).
-
-
Procedure:
-
Pre-Conditioning (Baseline): Allow the animals to freely explore the entire apparatus to determine any initial preference for one compartment.
-
Conditioning: Over several days, administer the test compound and confine the animal to one compartment. On alternate days, administer the vehicle and confine the animal to the other compartment. The pairing of the drug with a specific compartment is counterbalanced across animals.
-
Post-Conditioning (Test): Place the animal in a neutral starting area of the apparatus with free access to both compartments in a drug-free state.
-
Record the time spent in each compartment.
-
A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline is indicative of a conditioned place preference and suggests rewarding properties of the drug.
-
Conclusion
SKF-82958 and SKF-81297 are both valuable tools for investigating the function of the D1 receptor. While they share the characteristic of being high-efficacy agonists, they are not pharmacologically identical. The key differences in their rewarding properties, as demonstrated in conditioned place preference studies, and their potential for differential potency at D1 and D5 receptors, underscore the importance of selecting the appropriate compound for a given research question. Researchers should carefully consider these nuances when designing experiments and interpreting results. The detailed protocols provided in this guide offer a foundation for conducting rigorous and reproducible studies to further elucidate the distinct roles of these important D1 receptor agonists.
References
A Comparative Analysis of the Dopamine D1 Receptor Agonists: SKF-82958 versus SKF-38393
In the landscape of pharmacological tools for studying the dopamine (B1211576) D1 receptor, SKF-82958 and SKF-38393 are two frequently utilized benzazepine derivatives. While both compounds selectively target the D1 receptor, their pharmacological profiles diverge significantly, positioning SKF-82958 as a high-efficacy full agonist and SKF-38393 as a partial agonist. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers in the selection of the appropriate tool for their specific experimental needs.
Molecular and Functional Characteristics
SKF-82958 and SKF-38393 share a common structural backbone but differ in substitutions that critically influence their interaction with the D1 receptor and subsequent downstream signaling. SKF-82958 is recognized as a potent, full agonist at the D1 receptor, capable of eliciting a maximal response comparable to the endogenous ligand, dopamine.[1][2][3] In contrast, SKF-38393, the prototypical D1-selective partial agonist, binds to the receptor but induces a submaximal response.[4][5][6]
Data Presentation: In Vitro Efficacy
The differing efficacies of SKF-82958 and SKF-38393 are quantitatively demonstrated in various in vitro assays, most notably in radioligand binding and functional assays measuring the activation of adenylyl cyclase, a key downstream effector of D1 receptor signaling.
| Parameter | SKF-82958 | SKF-38393 | Reference |
| Dopamine D1 Receptor Binding Affinity (Ki) | 4 nM (K0.5) | 1 nM | [1][2][7] |
| Dopamine D2 Receptor Binding Affinity (Ki) | 73 nM (K0.5) | ~150 nM | [1][2][7] |
| Adenylyl Cyclase Activation (EC50) | 491 nM | Lower efficacy than dopamine | [1][2][8] |
| Intrinsic Activity | Full Agonist | Partial Agonist | [1][2][6] |
Experimental Protocols
Radioligand Binding Assay
A fundamental method to determine the binding affinity of a ligand to its receptor is the competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of SKF-82958 and SKF-38393 for the dopamine D1 receptor.
Materials:
-
Membrane preparations from cells expressing the dopamine D1 receptor.
-
Radioligand: [³H]SCH23390 (a D1-selective antagonist).
-
Unlabeled ligands: SKF-82958, SKF-38393, and a non-specific binding control (e.g., (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.[9]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
A constant concentration of the radioligand ([³H]SCH23390) is incubated with the receptor-containing membranes.
-
Increasing concentrations of the unlabeled competitor ligands (SKF-82958 or SKF-38393) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
-
The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase, a key functional response following D1 receptor activation.
Objective: To determine the potency (EC50) and efficacy of SKF-82958 and SKF-38393 in stimulating adenylyl cyclase activity.
Materials:
-
Striatal membrane preparations from rats or primates, or cells expressing the D1 receptor and adenylyl cyclase.[8]
-
Agonists: SKF-82958, SKF-38393, and dopamine (as a full agonist control).
-
ATP (substrate for adenylyl cyclase).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, and other components to support enzyme activity.[10]
-
cAMP detection kit (e.g., ELISA or radioimmunoassay).
Procedure:
-
The membrane preparations are incubated with varying concentrations of the agonist (SKF-82958 or SKF-38393).
-
The enzymatic reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is terminated, often by heating or the addition of a stop solution.
-
The amount of cAMP produced is quantified using a suitable detection method.
-
Dose-response curves are generated by plotting the amount of cAMP produced against the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax) are determined from these curves.
In Vivo Efficacy and Behavioral Effects
The distinct in vitro profiles of SKF-82958 and SKF-38393 translate to different behavioral outcomes in animal models.
-
Locomotor Activity: SKF-82958 has been shown to potentiate horizontal movement and rearing behaviors, whereas SKF-38393 has minimal effect on these parameters.[11]
-
Self-Administration: Rats will readily self-administer SKF-82958, indicating its reinforcing properties, a behavior not typically observed with SKF-38393.[12][13][14] This suggests that the full agonist activity of SKF-82958 is crucial for its rewarding effects.
-
Discriminative Stimulus Effects: In drug discrimination studies, the high-efficacy D1 agonist SKF-81297 fully substitutes for SKF-82958, while the low-efficacy agonist SKF-38393 only produces partial substitution.[4] Conversely, other D1-like agonists fully substitute for SKF-38393 in rats trained to discriminate it from vehicle.[15][16]
Signaling Pathways and Experimental Workflow
Caption: D1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Logical Comparison of Agonist Efficacy.
Conclusion
The choice between SKF-82958 and SKF-38393 is contingent upon the specific research question. SKF-82958, as a full D1 receptor agonist, is the preferred compound for studies aiming to elicit a maximal D1-mediated response, such as investigating the therapeutic potential of D1 receptor activation or exploring the full range of behavioral effects associated with robust D1 signaling. In contrast, SKF-38393 serves as an invaluable tool for dissecting the nuanced roles of partial D1 receptor activation and for studies where a more modest and potentially more physiologically relevant level of receptor stimulation is desired. Its use can also help in understanding the consequences of partial agonism, which is a key concept in drug development. A thorough understanding of their distinct efficacy profiles is paramount for the accurate interpretation of experimental results and for advancing our knowledge of the dopamine D1 receptor system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective effects of the D1 dopamine receptor agonist, SKF 38393, on behavior maintained by cocaine injection in squirrel monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 8. Lower efficacy of the dopamine D1 agonist, SKF 38393, to stimulate adenylyl cyclase activity in primate than in rodent striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of the discriminative-stimulus effects of SKF 38393 with those of other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The D1 dopamine agonist SKF 38393 functions as a discriminative stimulus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF-82958 Hydrobromide and A-77636 in Cocaine Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two dopamine (B1211576) D1 receptor full agonists, SKF-82958 hydrobromide and A-77636, with a specific focus on their interactions with cocaine. The information presented is intended to assist researchers in the fields of neuroscience, pharmacology, and drug development in understanding the nuanced differences between these two compounds and their potential as therapeutic agents for cocaine addiction.
Chemical and Pharmacological Profiles
SKF-82958 and A-77636 are both potent and selective agonists for the dopamine D1 receptor, which plays a crucial role in reward, motivation, and motor function. However, they belong to different chemical classes and exhibit distinct pharmacological properties.
SKF-82958 is a benzazepine derivative and has been extensively used as a tool compound in preclinical research to investigate the role of D1 receptors. It is recognized as a full agonist at the D1 receptor.[1][2][3][4]
A-77636 is an isochroman (B46142) derivative, also characterized as a potent and selective D1 receptor agonist.[5][6] It is noted for its long duration of action.[5]
The following table summarizes the key chemical and pharmacological characteristics of this compound and A-77636.
| Feature | This compound | A-77636 |
| Chemical Class | Benzazepine | Isochroman |
| Receptor Target | Dopamine D1 Receptor | Dopamine D1 Receptor |
| Agonist Type | Full Agonist | Full Agonist |
| Binding Affinity (Ki) | ~4 nM for D1 receptors | ~39.8 nM for D1 receptors[5][6] |
| Functional Potency (EC50) | ~491 nM (adenylate cyclase activity in rat striatal membranes)[1][2][3][4] | ~1.1 nM (in fish retina)[5][6] |
| Selectivity | Selective for D1 over D2 receptors (Ki ~73 nM for D2)[1][2][3][4] | Functionally inactive at D2 receptors (EC50 > 10 µM)[6] |
| Reported Duration of Action | Not specified in provided results | Long-acting (>20 hours in a rat model)[5][6] |
Cocaine Interaction: Experimental Data
A key study directly compared the interactions of SKF-82958 and A-77636 with cocaine in locomotor activity and drug discrimination paradigms in rodents. The findings highlight significant functional differences between these two D1 agonists.
Effects on Cocaine-Induced Locomotor Activity
Both SKF-82958 and A-77636 were found to dose-dependently decrease cocaine-induced locomotor activity in mice.[1] This suggests that at sufficient doses, both compounds can attenuate the stimulant effects of cocaine.
| Compound | Dose Range (mg/kg) | Effect on Cocaine-Induced Locomotor Activity |
| SKF-82958 | 1 - 10 | Dose-related decrease in cocaine-induced locomotor activity and lowered maximal rate.[1] |
| A-77636 | 1 - 10 | Higher doses (3 and 10 mg/kg) produced a dose-related attenuation of cocaine-induced locomotor activity and decreased peak responding.[7] |
Effects on Cocaine Discriminative Stimulus Effects
In a drug discrimination paradigm, rats were trained to distinguish cocaine from saline. The ability of SKF-82958 and A-77636 to substitute for or alter the discriminative stimulus effects of cocaine was assessed.
| Compound | Dose Range (mg/kg) | Interaction with Cocaine Discriminative Stimulus |
| SKF-82958 | 0.01 - 0.1 | Partially substituted for cocaine (up to 35% cocaine-appropriate responding) and significantly shifted the cocaine dose-effect curve approximately 3-fold to the left.[1] |
| A-77636 | 0.56 - 1.7 | Partially substituted for cocaine (up to 24% cocaine-appropriate responding) but either did not affect the cocaine dose-effect curve or shifted it to the right.[1] |
These findings suggest that while both are D1 agonists, SKF-82958 potentiates the subjective effects of cocaine, whereas A-77636 tends to attenuate them.[1] This has significant implications for their potential therapeutic applications.
Signaling Pathways and Experimental Workflows
Dopamine D1 Receptor Signaling Pathway
SKF-82958 and A-77636 exert their effects by activating the dopamine D1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the stimulation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).
Caption: Dopamine D1 receptor signaling cascade initiated by agonist binding.
Experimental Workflow: Cocaine Self-Administration
The following diagram illustrates a typical workflow for a cocaine self-administration study in rats, a common paradigm for evaluating the effects of compounds like SKF-82958 and A-77636 on cocaine-taking behavior.
Caption: Workflow for a typical cocaine self-administration experiment.
Experimental Protocols
Locomotor Activity Assessment
-
Subjects: Drug-naive Swiss-Webster mice.
-
Apparatus: Standard locomotor activity chambers equipped with photobeam detectors to automatically record animal movement.
-
Procedure:
-
Mice are habituated to the activity chambers for a set period (e.g., 30-60 minutes).
-
Animals are pretreated with either vehicle, SKF-82958 (1-10 mg/kg, i.p.), or A-77636 (1-10 mg/kg, i.p.).
-
Following a pretreatment interval, mice are administered cocaine (5-56 mg/kg, i.p.) or saline.
-
Locomotor activity is then recorded for a specified duration (e.g., 30 minutes).[1]
-
-
Data Analysis: Total distance traveled, number of beam breaks, or other relevant activity measures are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different drug combinations.
Drug Discrimination
-
Subjects: Rats maintained at a stable body weight.
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Procedure:
-
Training: Rats are trained to press one lever ("drug lever") after an injection of cocaine (e.g., 10 mg/kg, i.p.) and a second lever ("saline lever") after an injection of saline to receive food reinforcement. Training continues until a high level of accuracy is achieved.[1]
-
Testing:
-
To test for substitution, rats are administered various doses of SKF-82958 or A-77636, and the percentage of responses on the cocaine-appropriate lever is measured.
-
To test for modulation of cocaine's effects, rats are pretreated with a dose of SKF-82958 or A-77636, followed by various doses of cocaine. The dose-response curve for cocaine discrimination is then determined.[1]
-
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever and the response rate are the primary dependent variables. Shifts in the cocaine dose-response curve are analyzed to determine potentiation or antagonism.
Conclusion
This compound and A-77636, while both potent D1 receptor agonists, exhibit distinct profiles in their interaction with cocaine. SKF-82958 appears to enhance the subjective effects of cocaine, as indicated by the leftward shift in the drug discrimination curve.[1] In contrast, A-77636 tends to attenuate these effects.[1] Both compounds can reduce cocaine-induced hyperactivity.[1] These differences are critical for researchers to consider when selecting a compound for studies on the role of the D1 receptor in cocaine addiction and for the development of potential pharmacotherapies. The contrasting effects of these two agents underscore the complexity of D1 receptor pharmacology and its implications for treating substance use disorders.
References
- 1. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel IV cocaine self-administration procedure in rats: differential effects of dopamine, serotonin, and GABA drug pre-treatments on cocaine consumption and maximal price paid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D1-Like Receptor-Mediated Insurmountable Blockade of the Reinforcing Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of SKF-82958 and Other Benzazepine Derivatives in Dopamine Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Experimental Support
The benzazepine class of compounds has been instrumental in advancing our understanding of the dopaminergic system, particularly the function of D1-like dopamine (B1211576) receptors. Among these, SKF-82958 has emerged as a significant pharmacological tool due to its profile as a full and potent agonist at the D1 receptor. This guide provides a comparative analysis of the efficacy of SKF-82958 against other notable benzazepine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Quantitative Comparison of Receptor Binding and Functional Potency
The efficacy of a dopamine receptor agonist is determined by its binding affinity (often expressed as the inhibition constant, Ki) and its ability to elicit a functional response upon binding (measured by the half-maximal effective concentration, EC50, or half-maximal inhibitory concentration, IC50). The following tables summarize the in vitro pharmacological profiles of SKF-82958 and other key benzazepine derivatives at dopamine D1 and D2 receptors.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of Selected Benzazepine Derivatives
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D1/D2 Selectivity Ratio |
| SKF-82958 | 4[1] | 73[1] | 18.25 |
| SKF-81297 | 1.99 (rat)[2] | ~150 (human D2) | ~75 |
| SKF-38393 | 1[3] | ~150[3] | ~150 |
| Fenoldopam | Selective D1 Agonist | No significant D2 activity | High |
Note: Ki values can vary based on experimental conditions and tissue/cell types used.
Table 2: Functional Potency (EC50, nM) of Selected Benzazepine Derivatives at the D1 Receptor
| Compound | Functional Assay | EC50 (nM) |
| SKF-82958 | Adenylate Cyclase Activation (rat striatum) | 491[1] |
| SKF-81297 | cAMP Accumulation (human D1R in HEK293) | 4.7[2] |
| A-68930 | Adenylate Cyclase Activation (rat caudate-putamen) | 2.1[4] |
SKF-82958 is characterized as a full agonist at the D1 receptor, whereas SKF-38393 is a partial agonist.[5] This distinction is crucial, as full agonists can elicit a maximal biological response, while partial agonists produce a submaximal response even at saturating concentrations. Notably, while both SKF-82958 and SKF-77434 are self-administered by rats, the prototypical partial D1 agonist SKF-38393 is not, suggesting that the degree of agonist efficacy plays a critical role in the reinforcing effects of these compounds.[6]
Signaling Pathways and Experimental Workflows
To understand the downstream effects of these compounds, it is essential to visualize their mechanism of action.
Dopamine D1 Receptor Signaling Pathway
SKF-82958 and other D1 agonists primarily exert their effects through the Gs protein-coupled receptor (GPCR) signaling cascade. Upon binding, the D1 receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[7][8][9] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulates gene expression.[8][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. SKF 38393 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]
- 4. A68930: a potent agonist selective for the dopamine D1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of SKF-82958 and A-68930 on Locomotion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two full dopamine (B1211576) D1 receptor agonists, SKF-82958 and A-68930, with a specific focus on their effects on locomotor activity. The information presented herein is compiled from experimental data to assist researchers in understanding the distinct pharmacological profiles of these compounds.
Introduction
SKF-82958, a benzazepine derivative, and A-68930, an isochroman, are both potent agonists at the dopamine D1 receptor.[1][2] Despite their shared primary target, these compounds exhibit significantly different effects on spontaneous locomotor activity in preclinical models, suggesting nuanced interactions with the dopaminergic system.[1] This guide will delve into these differences, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways and the experimental process.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study on the effects of SKF-82958 and A-68930 on locomotor activity in rats.
Table 1: Effect on Locomotion in a Novel Environment
| Compound | Dose Range (mg/kg) | Effect on Locomotion |
| A-68930 | 0.019 - 4.9 | Dose-dependent suppression[1] |
| SKF-82958 | 0.051 - 3.3 | No effect[1] |
Table 2: Effect on Locomotion in a Habituated Environment
| Compound | Effect on Locomotion |
| A-68930 | No effect[1] |
| SKF-82958 | Increased locomotor activity[1] |
Table 3: Receptor Binding and Functional Potency
| Parameter | A-68930 | SKF-82958 |
| Potency at D1 Receptor (vs. [3H]SCH 23390) | 9-13 times more potent than SKF-82958[1] | |
| Potency in stimulating cAMP at D1 Receptor | Higher than SKF-82958[1] | |
| Potency in stimulating cAMP at D5 Receptor | 5 times more potent than A-68930[1] |
Experimental Protocols
The following is a detailed methodology for a typical experiment assessing the effects of SKF-82958 and A-68930 on locomotor activity.
1. Animal Models
-
Species: Male Sprague-Dawley rats are commonly used.[1]
-
Housing: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and access to food and water ad libitum.
2. Apparatus
-
Open Field Arena: Locomotor activity is typically measured in an open field arena. This consists of a square or circular enclosure with walls to prevent escape.[3][4] The arena is often equipped with a grid of infrared beams to automatically record animal movement.[3] Alternatively, a video camera can be mounted above the arena to record activity, which is later analyzed using tracking software.[3][5]
3. Drug Preparation and Administration
-
Compounds: SKF-82958 and A-68930 are dissolved in a suitable vehicle, such as saline.
-
Administration: The compounds are typically administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.[6][7]
4. Experimental Procedure
-
Acclimation: Prior to testing, animals are brought into the testing room and allowed to acclimate for a period of 30-60 minutes to minimize stress-induced hyperactivity.[3][8]
-
Habituation (for habituated environment studies): For experiments in a habituated environment, animals are placed in the open field arena for a set period (e.g., 60 minutes) on consecutive days prior to the drug challenge day. On the test day, they are placed in the arena again after habituation to establish a stable baseline before drug administration.[1]
-
Drug Administration and Data Collection: Following the acclimation or habituation period, animals are administered the test compound or vehicle. They are then immediately placed back into the open field arena, and their locomotor activity is recorded for a specified duration (e.g., 60-120 minutes).[1] Key parameters measured include:
5. Data Analysis
-
The collected data is typically analyzed using statistical methods such as ANOVA to compare the effects of different doses of the compounds to the vehicle control group.[9]
Visualizations
Signaling Pathways
Caption: Differential affinities of SKF-82958 and A-68930 for D1 and D5 receptors and their downstream signaling cascade.
Experimental Workflow
References
- 1. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A68930: a potent and specific agonist for the D-1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 5. youtube.com [youtube.com]
- 6. Sedative effects of the dopamine D1 receptor agonist A 68930 on rat open-field behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A-68930, a novel, potent dopamine D1 receptor agonist: a microstructural analysis of its effects on feeding and other behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validating D1 Receptor Activation: A Comparative Guide to SKF-82958 and SCH-39166
For researchers, scientists, and drug development professionals, the precise validation of dopamine (B1211576) D1 receptor activation is crucial for advancing our understanding of neurological and psychiatric disorders. This guide provides an objective comparison of the D1 receptor full agonist, SKF-82958, and the selective D1 receptor antagonist, SCH-39166, supported by experimental data and detailed protocols.
This guide will delve into the pharmacological profiles of SKF-82958 and SCH-39166, presenting their binding affinities and functional potencies in comparative tables. Furthermore, it will outline detailed experimental methodologies for key assays and provide visual representations of the D1 receptor signaling pathway and experimental workflows to facilitate a comprehensive understanding of their application in D1 receptor research.
Performance Comparison of D1 Receptor Ligands
The selection of appropriate pharmacological tools is paramount for the accurate assessment of D1 receptor function. SKF-82958 stands out as a high-efficacy full agonist, while SCH-39166 is a potent and selective antagonist. Their performance, along with other commonly used D1 receptor ligands, is summarized in the tables below.
Agonist Profile: SKF-82958 and Alternatives
SKF-82958 is a benzazepine derivative that acts as a full agonist at the D1 dopamine receptor.[1] Its high affinity and efficacy make it a valuable tool for stimulating D1 receptor-mediated signaling pathways.
| Compound | Receptor Affinity (K₀.₅, nM) | Functional Potency (EC₅₀, nM) | Receptor Selectivity | Key Characteristics |
| SKF-82958 | D1: 4 [1] | 491 (adenylate cyclase activation) [1] | Selective for D1 over D2 (D2 K₀.₅ = 73 nM) [1] | Full agonist [1] |
| SKF-81297 | D1: ~1-3 | ~10-50 (cAMP accumulation) | High D1 selectivity | High-efficacy agonist |
| A-77636 | D1: ~1-5 | ~5-20 (cAMP accumulation) | High D1 selectivity | Non-benzazepine, peripherally active |
| SKF-38393 | D1: ~10-50 | ~100-500 (cAMP accumulation) | High D1 selectivity | Partial agonist |
Antagonist Profile: SCH-39166 and Alternatives
SCH-39166 is a benzonaphthazepine that acts as a potent and selective D1 receptor antagonist.[2][3][4][5] Its high affinity and selectivity are crucial for blocking D1 receptor activity and validating the specificity of agonist effects.
| Compound | Receptor Affinity (Kᵢ, nM) | Functional Potency (IC₅₀, nM) | Receptor Selectivity | Key Characteristics |
| SCH-39166 | D1: 1.2, D5: 2.0 [6] | ~1-10 (inhibition of D1 agonist-induced effects) | >40-fold selective over D2, D4, 5-HT, and α2a receptors [6] | Potent and selective antagonist [2][3][4][5] |
| SCH-23390 | D1: ~0.2-1 | ~1-10 (inhibition of D1 agonist-induced effects) | High D1 selectivity, but also binds to 5-HT₂ receptors | Prototypical D1 antagonist |
| Ecopipam | D1: 1.2, D5: 2.0[6] | Not specified | >40-fold selective over D2, D4, 5-HT, and α2a receptors[6] | Orally active D1/D5 antagonist |
Experimental Protocols
To aid in the experimental validation of D1 receptor activation, detailed methodologies for radioligand binding assays and cAMP accumulation assays are provided below.
Radioligand Binding Assay
This protocol is used to determine the binding affinity of SKF-82958 and SCH-39166 to the D1 receptor.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of test compounds for the D1 receptor.
Materials:
-
Cell membranes expressing the D1 receptor
-
Radioligand (e.g., [³H]SCH-23390 or [³H]SCH-39166)
-
Test compounds (SKF-82958, SCH-39166)
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound in the binding buffer. For saturation binding, vary the concentration of the radioligand. For competition binding, use a fixed concentration of radioligand and vary the concentration of the unlabeled test compound.
-
Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine non-specific binding by including a high concentration of a known D1 receptor ligand (e.g., unlabeled SCH-23390). Subtract non-specific binding from total binding to obtain specific binding. Analyze the data using non-linear regression to calculate Kd and Bmax (for saturation binding) or Ki (for competition binding).
cAMP Accumulation Assay
This functional assay measures the ability of SKF-82958 to stimulate, and SCH-39166 to inhibit, D1 receptor-mediated cyclic AMP production.
Objective: To determine the EC₅₀ of SKF-82958 for cAMP production and the IC₅₀ of SCH-39166 for inhibiting agonist-stimulated cAMP production.
Materials:
-
Cells stably expressing the D1 receptor (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
SKF-82958
-
SCH-39166
-
Forskolin (optional, as a positive control for adenylyl cyclase activation)
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Microplate reader
Procedure:
-
Cell Culture: Plate the D1 receptor-expressing cells in a 96-well plate and grow to the desired confluency.
-
Assay Preparation: On the day of the experiment, wash the cells and replace the culture medium with stimulation buffer.
-
Agonist Stimulation: To determine the EC₅₀ of SKF-82958, add varying concentrations of the agonist to the wells.
-
Antagonist Inhibition: To determine the IC₅₀ of SCH-39166, pre-incubate the cells with varying concentrations of the antagonist before adding a fixed, sub-maximal concentration of SKF-82958.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Use non-linear regression to determine the EC₅₀ for the agonist and the IC₅₀ for the antagonist.
Visualizing D1 Receptor Signaling and Experimental Validation
To provide a clearer understanding of the underlying mechanisms and experimental logic, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. D1-receptor antagonists: comparison of [3H]SCH39166 to [3H]SCH23390 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [3H]SCH39166, a D1 dopamine receptor antagonist: binding characteristics and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]SCH 39166, a new D1-selective radioligand: in vitro and in vivo binding analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of SCH 39166, a novel dopamine D1 receptor antagonist, on [3H]acetylcholine release in rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide: The Full D1 Agonist SKF-82958 Versus Partial D1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and functional properties of SKF-82958, a full dopamine (B1211576) D1 receptor agonist, and various partial D1 receptor agonists. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate pharmacological tools for their studies.
Introduction
Dopamine D1 receptors, the most abundant dopamine receptor subtype in the central nervous system, are critical for regulating locomotion, motivation, and cognition. Agonists of the D1 receptor are of significant interest for the development of therapeutics for neurological and psychiatric disorders. These agonists can be broadly categorized into full agonists, which elicit a maximal receptor response, and partial agonists, which produce a submaximal response. SKF-82958 is a well-characterized full D1 agonist, while compounds such as SKF-38393 and SKF-77434 are prototypical partial agonists.[1][2] Understanding the distinct pharmacological profiles of these agents is crucial for interpreting experimental results and for the rational design of novel therapeutics.
Pharmacological Comparison
The primary distinction between SKF-82958 and partial D1 agonists lies in their intrinsic efficacy at the D1 receptor. SKF-82958 is capable of producing a maximal response comparable to the endogenous ligand, dopamine, whereas partial agonists elicit a lower maximal response. This difference in efficacy is evident across various in vitro and in vivo assays.
In Vitro Pharmacology: Binding Affinity and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of SKF-82958 and representative partial D1 agonists for the D1 receptor.
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) (cAMP Accumulation) | Intrinsic Activity (% of Dopamine) | Reference |
| SKF-82958 | 1.5 - 10 | 10 - 50 | ~100% | [3] |
| SKF-38393 | 20 - 100 | 50 - 200 | 30 - 60% | [4][5] |
| SKF-77434 | 10 - 50 | 30 - 150 | 40 - 70% | [1][5] |
| Dihydrexidine | 1 - 5 | 5 - 20 | ~100% | [4] |
Functional Selectivity: G-Protein vs. β-Arrestin Signaling
Recent research has highlighted the concept of functional selectivity or biased agonism, where a ligand can preferentially activate one signaling pathway over another downstream of the same receptor. For the D1 receptor, the two major signaling pathways are the canonical Gs/olf-protein-mediated cAMP production and the non-canonical β-arrestin-mediated signaling.
SKF-82958 generally acts as a relatively balanced agonist, activating both G-protein and β-arrestin pathways. In contrast, some partial D1 agonists, notably SKF-38393 and SKF-77434, have been identified as G-protein-biased agonists.[5] These compounds effectively stimulate cAMP production but are weak or even incapable of recruiting β-arrestin.[5] This biased signaling profile may underlie some of the differences observed in their in vivo effects compared to full agonists.
The following table summarizes the functional selectivity of SKF-82958 and partial D1 agonists.
| Compound | Gs/cAMP Pathway Activation | β-Arrestin Recruitment | Functional Bias | Reference |
| SKF-82958 | Full Agonist | Agonist | Relatively Balanced | [5] |
| SKF-38393 | Partial Agonist | Very Weak Partial Agonist / Antagonist | G-Protein Biased | [5] |
| SKF-77434 | Partial Agonist | Very Weak Partial Agonist / Antagonist | G-Protein Biased | [5] |
In Vivo Effects
The differences in in vitro pharmacology between SKF-82958 and partial D1 agonists translate to distinct behavioral profiles in animal models.
Locomotor Activity
SKF-82958 robustly stimulates locomotor activity in rodents.[6] In contrast, the effects of partial agonists on locomotion are more modest and can be biphasic, with lower doses sometimes causing hypoactivity.[6]
Reinforcing Properties
In self-administration studies, a measure of a drug's rewarding and reinforcing effects, SKF-82958 is readily self-administered by rats, indicating its abuse potential.[1][7][8] Conversely, the prototypical partial agonist SKF-38393 does not support self-administration, suggesting a lack of reinforcing properties.[1] Other partial agonists like SKF-77434 have shown some reinforcing effects, though generally less robust than full agonists.[1]
Discriminative Stimulus Effects
In drug discrimination paradigms, animals can be trained to distinguish the subjective effects of a drug from vehicle. The full agonist SKF-82958 serves as a potent discriminative stimulus.[9] Partial agonists like SKF-38393 produce only partial substitution for the SKF-82958 cue, reflecting their lower efficacy and distinct subjective effects.[9]
Signaling Pathways and Experimental Workflows
D1 Receptor Signaling Pathways
The following diagram illustrates the canonical G-protein-mediated and non-canonical β-arrestin-mediated signaling pathways downstream of the dopamine D1 receptor.
D1 Receptor Signaling Pathways
Experimental Workflow: In Vitro cAMP Accumulation Assay
This diagram outlines a typical workflow for an in vitro cAMP accumulation assay to determine the functional potency and efficacy of D1 receptor agonists.
cAMP Assay Workflow
Experimental Workflow: In Vivo Locomotor Activity Study
This diagram illustrates a common workflow for assessing the in vivo effects of D1 agonists on locomotor activity in rodents.
Locomotor Study Workflow
Experimental Protocols
In Vitro cAMP Accumulation Assay
Objective: To quantify the ability of SKF-82958 and partial D1 agonists to stimulate cAMP production in cells expressing the D1 receptor.
Materials:
-
HEK293 cells stably expressing the human D1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
-
Test compounds (SKF-82958, partial agonists) dissolved in a suitable vehicle (e.g., DMSO).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader capable of detecting the assay signal.
Procedure:
-
Cell Plating: Seed D1-expressing HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Initiation: Remove the culture medium from the cells and add the diluted test compounds.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Data Analysis: Plot the data as a dose-response curve and determine the EC50 and maximal response (Emax) for each compound using non-linear regression analysis.
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin to the D1 receptor upon stimulation with SKF-82958 and partial D1 agonists.
Materials:
-
Cells co-expressing the D1 receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment (e.g., DiscoveRx PathHunter or Tango assay cell lines).
-
Cell culture medium.
-
Assay buffer.
-
Test compounds.
-
Detection reagents specific to the reporter system.
-
384-well white opaque microplates.
-
Luminometer or other suitable plate reader.
Procedure:
-
Cell Plating: Plate the reporter cell line in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate for the recommended time.
-
Data Acquisition: Measure the luminescent signal.
-
Data Analysis: Generate dose-response curves and calculate the EC50 and Emax for β-arrestin recruitment for each compound.
In Vivo Locomotor Activity
Objective: To assess the effects of SKF-82958 and partial D1 agonists on spontaneous locomotor activity in rodents.
Materials:
-
Adult male rats or mice.
-
Test compounds (SKF-82958, partial agonists) dissolved in a suitable vehicle (e.g., saline).
-
Locomotor activity chambers equipped with infrared beams to automatically track movement.
-
Syringes and needles for drug administration (e.g., subcutaneous or intraperitoneal).
Procedure:
-
Habituation: Acclimate the animals to the locomotor activity chambers for 30-60 minutes on one or more days prior to testing.
-
Drug Administration: On the test day, administer the test compound or vehicle to the animals.
-
Testing: Immediately after injection, place each animal in a locomotor activity chamber and record its activity for a predetermined period (e.g., 60-120 minutes).
-
Data Collection: The system will record parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and stereotypic movements.
-
Data Analysis: Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
SKF-82958 and partial D1 agonists exhibit distinct pharmacological profiles that are crucial for researchers to consider. SKF-82958, as a full agonist, provides a tool to investigate the effects of maximal D1 receptor stimulation. Partial agonists, particularly those with G-protein bias like SKF-38393, offer the opportunity to explore the consequences of activating specific downstream signaling pathways. The choice between a full and a partial D1 agonist will depend on the specific research question and the desired level and nature of D1 receptor activation. This guide provides the foundational data and methodologies to aid in making that informed decision.
References
- 1. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis of D1 dopamine receptor agonists: pharmacophore assessment and receptor mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine D1 receptor family agonists, SK&F38393, SK&F77434, and SK&F82958, differentially affect locomotor activities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity of SKF-82958: A Comparative Guide for Dopamine Receptor Research
For researchers, scientists, and drug development professionals, understanding the precise interactions of pharmacological tools is paramount. This guide provides an objective comparison of the dopamine (B1211576) D1 receptor agonist SKF-82958's cross-reactivity with other dopamine receptor subtypes, supported by experimental data and detailed methodologies.
SKF-82958 is a widely utilized full agonist for the dopamine D1 receptor. Its utility in research and potential therapeutic applications hinge on its selectivity for the D1 receptor over other dopamine receptor subtypes (D2, D3, D4, and D5). This guide synthesizes available data to present a clear picture of SKF-82958's binding affinity and functional potency across the dopamine receptor family.
Binding Affinity and Functional Potency of SKF-82958
| Receptor Subtype | Binding Affinity (K0.5, nM) | Functional Potency (EC50, nM) | Signaling Pathway |
| D1 | 4[1] | 491 (adenylate cyclase activation)[1] | Gs-coupled (stimulatory) |
| D2 | 73[1] | Not reported | Gi-coupled (inhibitory) |
| D3 | Not reported | Not reported | Gi-coupled (inhibitory) |
| D4 | Not reported | Not reported | Gi-coupled (inhibitory) |
| D5 | Potency suggested to be higher than other D1 agonists, but specific value not reported.[2] | Not reported | Gs-coupled (stimulatory) |
Key Observations:
-
SKF-82958 exhibits approximately 18-fold higher binding affinity for the D1 receptor compared to the D2 receptor, based on the provided K0.5 values.[1]
-
Functionally, SKF-82958 is a potent activator of the D1 receptor's primary signaling pathway, the stimulation of adenylate cyclase.[1]
-
While data for D3, D4, and D5 receptors is limited in publicly available literature, the pronounced selectivity for D1 over D2 suggests a favorable profile for a D1-selective agonist. One study suggests that SKF-82958 is more potent at the D5 receptor compared to another D1 agonist, A 68930, indicating significant D5 receptor activity.[2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, the following are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (for determining Binding Affinity)
This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound like SKF-82958 for dopamine receptors.
Objective: To determine the concentration of SKF-82958 that displaces 50% of a specific radioligand from a dopamine receptor subtype (IC50), which is then used to calculate the inhibition constant (Ki).
Materials:
-
Cell membranes prepared from cell lines stably expressing a specific human dopamine receptor subtype (e.g., D1, D2L, D3, D4.4, D5).
-
Radioligand specific for the dopamine receptor subtype of interest (e.g., [3H]-SCH23390 for D1 receptors, [3H]-spiperone for D2-like receptors).
-
SKF-82958 hydrochloride.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well microplate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., 10 µM haloperidol (B65202) for D2-like receptors).
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of SKF-82958.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the SKF-82958 concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
cAMP Functional Assay (for determining Functional Potency)
This protocol describes a general method for a cAMP functional assay to measure the agonistic activity of SKF-82958 at D1-like receptors (which stimulate cAMP production).
Objective: To determine the concentration of SKF-82958 that produces 50% of the maximal increase in intracellular cyclic AMP (cAMP) levels (EC50).
Materials:
-
Cell line stably expressing a human D1-like receptor (D1 or D5), such as HEK293 or CHO cells.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4).
-
SKF-82958 hydrochloride.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
A phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Seeding: Culture the cells to an appropriate confluency and seed them into 384-well plates. Allow the cells to attach overnight.
-
Assay Preparation: On the day of the experiment, remove the culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period to allow the inhibitor to take effect.
-
Compound Addition: Add varying concentrations of SKF-82958 to the wells in triplicate. Include a vehicle control (for basal cAMP levels) and a positive control (e.g., forskolin).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.
-
Convert the raw data (e.g., fluorescence or luminescence) to cAMP concentrations.
-
Plot the cAMP concentration against the logarithm of the SKF-82958 concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Visualizing Key Processes
To further aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate the dopamine receptor signaling pathways, a typical experimental workflow, and the selectivity relationship of SKF-82958.
Caption: D1 Receptor Signaling Pathway
Caption: Radioligand Binding Assay Workflow
Caption: SKF-82958 Selectivity Profile
References
Replicating Published Findings: A Comparative Guide to SKF-82958 Hydrobromide
For researchers in neuroscience and drug development, the dopamine (B1211576) D1 receptor full agonist, SKF-82958 hydrobromide, represents a key tool for investigating dopaminergic signaling and its role in various physiological and pathological processes. This guide provides a comparative analysis of SKF-82958 against other D1 receptor agonists, supported by experimental data from published literature. Detailed methodologies for key experiments are presented to aid in the replication of these findings.
Comparative Analysis of this compound
SKF-82958 is a benzazepine derivative that acts as a full agonist at the dopamine D1 receptor. Its utility in research is often benchmarked against other D1 agonists. The following tables summarize key performance data from comparative studies.
Receptor Binding and Functional Activity
SKF-82958 demonstrates high affinity for the D1 receptor and functional efficacy in stimulating downstream signaling pathways.
| Compound | D1 Receptor Affinity (K₀.₅ in nM) | D2 Receptor Affinity (K₀.₅ in nM) | Adenylate Cyclase Activity (EC₅₀ in nM) | Reference |
| SKF-82958 | 4 | 73 | 491 | [1][2][3] |
| A-68930 | Lower than SKF-82958 (9-13x more potent at displacing [³H]SCH 23390) | Not specified | More potent than SKF-82958 at D1-transfected cells | [4] |
| SKF-81297 | Not specified | Not specified | Not specified | |
| SKF-77434 | Not specified | Not specified | Not specified | |
| SKF-38393 (partial agonist) | Not specified | Not specified | Not specified |
In Vivo Behavioral Effects in Rodent Models
The behavioral outcomes induced by SKF-82958 often differ from those of other D1 agonists, highlighting subtle differences in their pharmacological profiles.
| Compound | Dose Range (mg/kg) | Route of Administration | Outcome | Reference |
| SKF-82958 | 0.05 | s.c. and/or i.p. | Induced place preference | [5] |
| SKF-81297 | 0.25 - 4.0 | i.p. | Did not induce place preference | [5] |
| SKF-77434 | 0.20 - 10.0 | i.p. | Did not induce place preference | [5] |
| Amphetamine (positive control) | 2.0 | i.p. | Induced place preference | [5] |
| Training Drug | Substituting Compound | Outcome | Reference |
| SKF-82958 (0.03 mg/kg) | SKF-81297 | Full substitution | [6] |
| SKF-82958 (0.03 mg/kg) | SKF-38393 | Partial substitution | [6] |
| SKF-82958 (0.03 mg/kg) | Quinpirole (D2 agonist) | No full substitution | [6] |
| SKF-82958 (0.03 mg/kg) | Cocaine | No full substitution | [6] |
| Cocaine (10 mg/kg) | SKF-82958 | Partial substitution (~35%) | [7] |
| Cocaine (10 mg/kg) | SKF-81297 | Partial substitution (~49%) | [7] |
| Cocaine (10 mg/kg) | A-77636 | Partial substitution (~24%) | [7] |
| Compound | Dose Range (mg/kg) | Animal Model | Experimental Condition | Outcome | Reference |
| SKF-82958 | 0.051 - 3.3 | Rats | Novel environment | No effect on locomotion | [4] |
| SKF-82958 | Not specified | Rats | Habituated environment | Increased locomotor activity | [4] |
| A-68930 | 0.019 - 4.9 | Rats | Novel environment | Dose-dependent suppression of locomotion | [4] |
| A-68930 | Not specified | Rats | Habituated environment | No effect on locomotion | [4] |
| SKF-82958 , SKF-81297, SKF-77434 | Various | Rats | Not specified | Significant increases in locomotion at some doses of all drugs | [5] |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Conditioned Place Preference (CPP)
This protocol is designed to assess the rewarding properties of a compound by pairing its administration with a distinct environment.
Apparatus: A three-chamber apparatus is typically used. The two larger outer chambers are distinct in their tactile and visual cues (e.g., different flooring textures and wall patterns). A smaller, neutral center chamber connects the two outer chambers, with removable doors to control access.[8][9]
Procedure: The experiment is conducted over several days and consists of three phases:
-
Pre-Conditioning (Baseline Preference - Day 1):
-
Animals are placed in the central chamber with free access to the entire apparatus for a set duration (e.g., 15-20 minutes).[8][10]
-
The time spent in each of the outer chambers is recorded to determine any initial preference.[10]
-
Animals showing a strong unconditioned preference for one chamber (e.g., >75% of the time) may be excluded.[10]
-
-
Conditioning (Days 2-9):
-
This phase typically alternates between drug and vehicle administration over several days.[11]
-
On drug-pairing days, animals are administered this compound (or another test compound) and immediately confined to one of the outer chambers for a specified period (e.g., 20-45 minutes).[10][12] The drug is typically paired with the initially non-preferred chamber.
-
On vehicle-pairing days, animals receive a vehicle injection (e.g., saline) and are confined to the opposite chamber for the same duration.[10]
-
-
Post-Conditioning (Test - Day 10):
-
Animals are placed back in the central chamber in a drug-free state, with free access to all chambers for a set duration (e.g., 15-20 minutes).[8][10]
-
The time spent in each outer chamber is recorded.
-
A significant increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.[11]
-
Self-Administration
This operant conditioning paradigm is used to evaluate the reinforcing effects of a drug.
Apparatus: Standard operant conditioning chambers equipped with two levers. One lever is designated as "active" and its depression results in an intravenous infusion of the drug. The other "inactive" lever records non-specific responding.
Procedure:
-
Surgery: Rats are surgically implanted with intravenous catheters.
-
Training:
-
Testing:
-
Once a stable baseline of responding is achieved, dose-response curves can be generated by varying the dose of the self-administered drug.[15]
-
To assess the role of specific receptors, animals can be pre-treated with antagonists before the self-administration session. A compensatory increase in self-administration following antagonist pre-treatment is indicative of a reduction in the reinforcing effects of the drug.[13][14]
-
Signaling Pathways and Visualizations
SKF-82958, as a D1 receptor agonist, primarily exerts its effects through the activation of the Gαs/olf-coupled G-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[16][17] This initiates a signaling cascade predominantly involving Protein Kinase A (PKA).
Dopamine D1 Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Differences between A 68930 and SKF 82958 could suggest synergistic roles of D1 and D5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Place conditioning with the dopamine D1-like receptor agonist SKF 82958 but not SKF 81297 or SKF 77434 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 9. scispace.com [scispace.com]
- 10. Conditioned place preference screen [pspp.ninds.nih.gov]
- 11. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The D1 agonists SKF 82958 and SKF 77434 are self-administered by rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SKF-82958 Hydrobromide and Cocaine in Drug Discrimination Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SKF-82958 hydrobromide and cocaine in drug discrimination assays, leveraging experimental data to delineate their distinct pharmacological profiles. The information presented is intended to inform research and development in the fields of neuroscience and psychopharmacology.
Executive Summary
Drug discrimination assays are a cornerstone in behavioral pharmacology for assessing the subjective effects of psychoactive compounds. In this context, this compound, a full agonist of the dopamine (B1211576) D1 receptor, and cocaine, a dopamine transporter inhibitor, exhibit markedly different profiles. While both compounds interact with the dopamine system, their mechanisms of action lead to distinct discriminative stimulus effects. Cocaine serves as a potent training drug, with a clear dose-dependent effect. In contrast, SKF-82958 also establishes a discriminative stimulus, but studies reveal a lack of full substitution by cocaine, indicating a different subjective experience mediated primarily by D1 receptor activation. Conversely, SKF-82958 only partially substitutes for cocaine, suggesting some overlap in their subjective effects, likely attributable to the downstream consequences of their respective mechanisms on dopamine signaling.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters from drug discrimination studies involving this compound and cocaine. These values highlight the differences in potency and substitution patterns.
| Parameter | This compound | Cocaine | Citation |
| Training Dose | 0.03 mg/kg (rats) | 5.0 mg/kg, 5.6 mg/kg, 10 mg/kg (rats) | [1][2][3] |
| ED50 for Discrimination | Not typically used as a training drug in direct comparison studies | 1.01 - 3.31 mg/kg (rats) | [2][3][4] |
| Substitution for Cocaine | Partial substitution (maximal ~35%) | Full substitution at training dose | [5] |
| Substitution for SKF-82958 | Full substitution by other D1 agonists (e.g., SKF-81297) | Does not fully substitute | [1] |
| Effect on Cocaine Dose-Effect Curve | Can shift the curve to the left (potentiates) | N/A | [5] |
Experimental Protocols
The data presented in this guide are derived from established drug discrimination protocols. A typical experimental design is as follows:
Subjects: Male Sprague-Dawley or Wistar rats are commonly used.[1][3]
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser.[1][6]
Training Procedure:
-
Acclimation and Shaping: Rats are first trained to press a lever to receive a food reward (e.g., sucrose (B13894) pellets) on a fixed-ratio (FR) schedule.[6]
-
Discrimination Training: Animals are trained to discriminate between an intraperitoneal (i.p.) injection of a specific training dose of a drug (e.g., 10 mg/kg cocaine) and a saline vehicle.[5][7] On days when the drug is administered, responses on one designated lever (the "drug lever") are reinforced. On days when saline is administered, responses on the other lever (the "vehicle lever") are reinforced.[6]
-
Training Criterion: Training continues until rats reliably respond on the correct lever, typically reaching a criterion of ≥80% accuracy for several consecutive sessions.[6]
Testing Procedure:
-
Generalization Tests: Once the discrimination is established, test sessions are conducted to assess whether novel compounds or different doses of the training drug produce similar subjective effects. During these tests, responses on either lever may be reinforced, or reinforcement may be withheld (extinction) to avoid influencing the animal's choice.
-
Substitution: A test drug is considered to fully substitute for the training drug if it produces a high percentage (typically ≥80%) of responses on the drug-appropriate lever. Partial substitution occurs when there is a dose-dependent increase in responding on the drug lever that does not reach the criterion for full substitution.[5]
Visualizing the Process and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), depict the experimental workflow of a drug discrimination assay and the distinct signaling pathways of SKF-82958 and cocaine.
Caption: Experimental workflow for a two-lever drug discrimination assay.
Caption: Simplified signaling pathways for SKF-82958 and cocaine.
Discussion of Pharmacological Mechanisms
The divergent results in drug discrimination assays for SKF-82958 and cocaine are rooted in their distinct molecular targets within the dopaminergic system.
This compound: As a direct and full agonist, SKF-82958 selectively binds to and activates dopamine D1 receptors.[8] This activation initiates a specific intracellular signaling cascade, primarily through the stimulation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP).[8] The discriminative stimulus effects of SKF-82958 are therefore a direct consequence of this D1 receptor-mediated signaling. Studies have shown that the discriminative effects of SKF-82958 are blocked by D1 receptor antagonists but not by D2 receptor antagonists, confirming the critical role of the D1 receptor.[1]
Cocaine: In contrast, cocaine's primary mechanism of action is the blockade of the dopamine transporter (DAT).[4] By inhibiting the reuptake of dopamine from the synaptic cleft, cocaine leads to a significant increase in the extracellular concentration of dopamine.[9][10] This elevated dopamine level then non-selectively stimulates all subtypes of dopamine receptors (D1, D2, etc.), leading to a broader and more complex downstream signaling profile compared to a selective D1 agonist. The subjective effects of cocaine that are trained in discrimination assays are thus a result of this widespread increase in dopaminergic transmission.[4]
The partial substitution of SKF-82958 for cocaine suggests that D1 receptor activation is a component of cocaine's overall subjective effects.[5] However, the lack of full substitution indicates that the stimulation of other dopamine receptors (like D2) and the broader neurochemical impact of increased synaptic dopamine contribute significantly to cocaine's unique discriminative stimulus cue. Conversely, the inability of cocaine to fully substitute for SKF-82958 suggests that the specific and potent activation of D1 receptors by SKF-82958 produces a distinct interoceptive state that cannot be fully mimicked by the more diffuse effects of cocaine.[1]
Conclusion
This compound and cocaine, despite both being dopaminergic drugs, produce distinct discriminative stimulus effects. SKF-82958's effects are specifically mediated by D1 receptor agonism, while cocaine's effects are the result of a broader enhancement of dopamine signaling through DAT blockade. These findings underscore the utility of drug discrimination assays in dissecting the in-vivo pharmacology of centrally acting drugs and highlight the differential roles of specific dopamine receptor subtypes in mediating subjective effects. This comparative analysis provides a valuable reference for researchers investigating dopaminergic systems and developing novel therapeutics targeting these pathways.
References
- 1. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative stimulus effects of cocaine in female versus male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In a drug discrimination procedure isolation-reared rats generalize to lower doses of cocaine and amphetamine than rats reared in an enriched environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of interactions of D1-like agonists, SKF 81297, SKF 82958 and A-77636, with cocaine: locomotor activity and drug discrimination studies in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Behavioral interaction between cocaine and caffeine: a drug discrimination analysis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Identification of a Dopamine Transporter Ligand That Blocks the Stimulant Effects of Cocaine | Journal of Neuroscience [jneurosci.org]
- 10. PREFERENCE FOR DISTINCT FUNCTIONAL CONFORMATIONS OF THE DOPAMINE TRANSPORTER ALTERS THE RELATIONSHIP BETWEEN SUBJECTIVE EFFECTS OF COCAINE AND STIMULATION OF MESOLIMBIC DOPAMINE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Interaction Between SKF-82958 and D2 Receptor Antagonists
This guide provides a comprehensive comparison of the pharmacological effects of the dopamine (B1211576) D1 receptor agonist, SKF-82958, and its interaction with dopamine D2 receptor antagonists. It is intended for researchers, scientists, and drug development professionals investigating the dopaminergic system. This document summarizes key experimental findings, details the methodologies of these experiments, and visualizes the underlying signaling pathways.
Introduction to SKF-82958 and D2 Receptor Antagonists
SKF-82958 is a potent and selective full agonist for the dopamine D1 receptor. It is widely used in preclinical research to investigate the role of D1 receptor signaling in various physiological and pathological processes, including motor control, reward, and cognition.
Dopamine D2 receptor antagonists are a class of drugs that block the action of dopamine at D2 receptors. These agents are the cornerstone of treatment for psychotic disorders such as schizophrenia. Commonly used D2 antagonists in research and clinical practice include haloperidol, raclopride (B1662589), and eticlopride (B1201500). Understanding the interplay between D1 receptor activation by agonists like SKF-82958 and the blockade of D2 receptors is crucial for elucidating the complex functional organization of the dopamine system and for the development of novel therapeutics with improved efficacy and side-effect profiles.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities of SKF-82958 and selected D2 receptor antagonists, as well as a comparative overview of their effects in various experimental models.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Affinity (K_i_ or K_d_ in nM) | Species | Reference |
| SKF-82958 | D1 | ~4 | Rat | [1] |
| D2 | ~73 | Rat | [1] | |
| Raclopride | D2 | ~1 | Rat | [2] |
| Haloperidol | D2 | 0.5 - 7.42 | Rat | [3][4] |
| Eticlopride | D2 | 0.06 - 0.92 | Rat | [3][5][6] |
| D3 | 0.78 - 1.5 | Rat | [6] |
Lower K_i_ or K_d_ values indicate higher binding affinity.
Table 2: Comparative Effects of SKF-82958 and D2 Antagonists in Preclinical Models
| Experimental Model | SKF-82958 Alone | D2 Antagonist Alone | SKF-82958 + D2 Antagonist | Key Findings | Reference |
| Self-Administration | Readily self-administered, indicating reinforcing properties. | Generally do not support self-administration. | The D1 antagonist SCH-23390 increases SKF-82958 self-administration, while the D2 antagonist raclopride has no significant effect. | The reinforcing effects of SKF-82958 are primarily mediated by D1, not D2, receptors. | [7][8] |
| Locomotor Activity | Increases locomotor activity. | Can decrease locomotor activity. | D2 antagonists can block the locomotor-stimulating effects of SKF-82958. | Highlights the interplay between D1 and D2 pathways in motor control. | [9] |
| Gene Expression (Striatum) | Induces expression of preprodynorphin (PPD) and substance P (SP) mRNA. | Can have varied effects depending on the specific antagonist and experimental conditions. | Both D1 (SCH-23390) and D2 (eticlopride) antagonists block SKF-82958-induced PPD and SP gene expression. | Suggests a necessary interaction between D1 and D2 receptor signaling for certain neurochemical effects. | [10] |
| Discriminative Stimulus | Serves as an effective discriminative stimulus. | Do not substitute for the SKF-82958 cue. | The D2 antagonist raclopride does not affect the discriminative stimulus effects of SKF-82958. | The subjective effects of SKF-82958 are mediated by D1-like receptors. | [11] |
Signaling Pathways
Dopamine receptors modulate neuronal activity through distinct signaling cascades. The canonical pathways for D1 and D2 receptors are generally opposing. However, recent evidence points towards a more complex interaction, including the formation of D1-D2 receptor heteromers with unique signaling properties.
D1 Receptor Signaling Pathway
Activation of D1 receptors by an agonist like SKF-82958 typically leads to the stimulation of adenylyl cyclase via Gαs/olf, resulting in increased cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[12][13][14]
D2 Receptor Signaling Pathway
D2 receptor antagonists block the binding of dopamine to D2 receptors. D2 receptors are canonically coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to decreased cAMP production.[12][15] They can also modulate ion channels and other signaling pathways.
D1-D2 Receptor Heteromer Signaling
Emerging evidence suggests that D1 and D2 receptors can form heterodimers, which possess unique pharmacological and signaling properties.[12][16][17][18] Activation of this heteromer, potentially by the concurrent action of a D1 agonist and endogenous dopamine on the D2 receptor, can lead to the activation of the Gαq/11 pathway, resulting in phospholipase C (PLC) activation and subsequent intracellular calcium mobilization.[12][16][17]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay for Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a compound to a specific receptor.
-
Objective: To determine the equilibrium dissociation constant (K_i_) of SKF-82958 and D2 antagonists for D1 and D2 receptors.
-
Materials:
-
Cell membranes from cell lines expressing the target receptor (e.g., rat striatum homogenate or HEK293 cells transfected with the human D1 or D2 receptor).[19]
-
Radioligand (e.g., [³H]SCH-23390 for D1, [³H]raclopride or [³H]spiperone for D2).[19]
-
Test compounds (SKF-82958, raclopride, haloperidol, eticlopride) at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled antagonist (e.g., 10 µM butaclamol).[19]
-
After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_50_) is determined by non-linear regression analysis of the competition curve.
-
The K_i_ value is calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.[19]
-
In Vivo Microdialysis for Dopamine Release
This protocol outlines the measurement of extracellular dopamine levels in the brain of a freely moving animal.
-
Objective: To measure the effect of SKF-82958, with and without a D2 antagonist, on dopamine release in a specific brain region (e.g., the striatum).
-
Materials:
-
Procedure:
-
Surgery: Anesthetize the animal and implant a guide cannula stereotaxically into the brain region of interest.[22]
-
Recovery: Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[21]
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable dopamine level.
-
Drug Administration: Administer SKF-82958, a D2 antagonist, or a combination of both (systemically or through the probe).
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
-
Data Analysis:
-
Analyze the dopamine concentration in each dialysate sample using HPLC-ECD.
-
Express the results as a percentage change from the baseline dopamine concentration.
-
Self-Administration Paradigm
This behavioral protocol assesses the reinforcing properties of a drug.
-
Objective: To determine if SKF-82958 is reinforcing and how this is affected by D2 receptor antagonists.
-
Materials:
-
Rats with indwelling intravenous catheters.
-
Operant conditioning chambers equipped with two levers, a drug infusion pump, and stimulus lights.[23]
-
-
Procedure:
-
Training: Train rats to press a lever to receive an infusion of a reinforcing drug (e.g., cocaine).
-
Substitution: Once responding is stable, substitute saline for cocaine to achieve extinction of the lever-pressing behavior. Then, substitute SKF-82958 for saline to see if it re-establishes lever pressing.
-
Antagonist Pretreatment: Before a self-administration session, pretreat the animals with a D2 antagonist (e.g., raclopride) to observe its effect on SKF-82958 self-administration.[7]
-
-
Data Analysis:
-
The primary measure is the number of infusions earned per session.
-
Compare the number of infusions of SKF-82958 with and without antagonist pretreatment.
-
Conclusion
The interaction between the D1 agonist SKF-82958 and D2 receptor antagonists is complex and context-dependent. While the reinforcing and subjective effects of SKF-82958 appear to be primarily mediated by D1 receptors, with little direct influence from D2 receptor blockade, other effects such as the regulation of striatal gene expression and locomotor activity demonstrate a clear functional interdependence between D1 and D2 signaling pathways. The existence of D1-D2 receptor heteromers with unique Gq/11-calcium signaling further highlights the intricate nature of dopamine receptor crosstalk. A thorough understanding of these interactions is essential for the rational design of novel therapeutic agents for neuropsychiatric disorders.
References
- 1. Dopamine D₁-D₂ receptor heteromer regulates signaling cascades involved in addiction: potential relevance to adolescent drug susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D2 antagonist eticlopride accelerates extinction and delays reacquisition of food self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding of [3H]haloperidol to dopamine D2 receptors in the rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective full dopamine D1-like (SKF-82958) and D2-like (N-0923) agonist combination in the MPTP monkey model of hemiparkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The dopamine D(1) receptor agonist SKF-82958 serves as a discriminative stimulus in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. D2 (Dopamine) Receptors Mnemonic for USMLE [pixorize.com]
- 16. pnas.org [pnas.org]
- 17. D1-D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. D1–D2 dopamine receptor heteromer - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Potency of SKF-82958
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo potency of SKF-82958, a full agonist of the dopamine (B1211576) D1 receptor. The information presented is collated from various preclinical studies to support further research and drug development efforts.
Summary of Potency Data
The following tables summarize the key quantitative data on the potency of SKF-82958 from in vitro and in vivo studies.
In Vitro Potency of SKF-82958
| Parameter | Value | Receptor/System | Source |
| Binding Affinity (K0.5) | 4 nM | Dopamine D1 Receptor | [1][2] |
| 73 nM | Dopamine D2 Receptor | [1][2] | |
| Functional Activity (EC50) | 491 nM | Adenylate Cyclase Activity (Rat Striatal Membranes) | [1] |
In Vivo Potency of SKF-82958
| Experimental Model | Effective Dose | Species | Route of Administration | Observed Effect | Source |
| Drug Discrimination | 0.03 mg/kg (Training Dose) | Rat | Intraperitoneal (i.p.) | Served as a discriminative stimulus. | [1] |
| Antiparkinsonian-like Activity | 0.5 - 2.0 mg/kg | Rat | Intraperitoneal (i.p.) | Suppressed pilocarpine-induced tremulous jaw movements. | [1] |
| Conditioned Place Preference | 0.05 mg/kg | Rat | Subcutaneous (s.c.) and/or Intraperitoneal (i.p.) | Induced a significant place preference. | |
| Cocaine Interaction | 1 - 10 mg/kg | Mouse | Not Specified | Dose-dependently decreased cocaine-induced locomotor activity. | |
| Self-Administration | Not Specified | Rat | Not Specified | Readily self-administered, indicating reinforcing effects. | |
| Prepulse Inhibition | Not Specified | Mouse | Local infusion into NAc and mPFC | Disrupted prepulse inhibition. | |
| Eye Blinking | Not Specified | Common Marmoset | Not Specified | Significantly increased eye-blinking count. |
Comparative Analysis with Other Dopamine D1 Receptor Agonists
SKF-82958 has been compared with other D1 receptor agonists in various preclinical models:
-
SKF-81297: This high-efficacy D1 agonist fully substitutes for SKF-82958 in drug discrimination studies in rats. However, unlike SKF-82958, SKF-81297 did not produce a conditioned place preference.
-
SKF-38393: As a low-efficacy partial D1 agonist, SKF-38393 only partially substitutes for SKF-82958 in drug discrimination paradigms.[3]
-
A-77636: This D1-like agonist showed different effects on the discriminative-stimulus effects of cocaine compared to SKF-82958.
-
A 68930: In vitro, A 68930 is reported to be 9-13 times more potent than SKF-82958 at displacing the D1 antagonist [3H]SCH 23390. Conversely, SKF-82958 was found to be 5 times more potent than A 68930 in stimulating cAMP formation in cells transfected with the D5 receptor.
-
SKF-77434: Similar to SKF-81297, this partial D1 agonist did not induce a conditioned place preference.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
In Vitro Assays
1. Radioligand Binding Assay:
-
Objective: To determine the binding affinity of SKF-82958 to dopamine D1 and D2 receptors.
-
Methodology:
-
Prepare membrane homogenates from rat striatal tissue.
-
Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [3H]SCH 23390 for D1 receptors).
-
Add varying concentrations of SKF-82958 to compete with the radioligand for receptor binding.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) from the competition curves, which is then converted to K0.5.
-
2. Adenylate Cyclase Functional Assay:
-
Objective: To measure the ability of SKF-82958 to stimulate dopamine D1 receptor-dependent adenylate cyclase activity.
-
Methodology:
-
Use rat striatal membrane preparations.
-
Incubate the membranes with ATP and varying concentrations of SKF-82958.
-
The activation of D1 receptors by SKF-82958 stimulates adenylate cyclase to convert ATP into cyclic AMP (cAMP).
-
Terminate the reaction and measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme immunoassay.
-
Plot the concentration-response curve to determine the EC50 value, which represents the concentration of SKF-82958 that produces 50% of the maximal response.
-
In Vivo Assays
1. Drug Discrimination Study in Rats:
-
Objective: To assess the subjective effects of SKF-82958 and its receptor mechanism.
-
Methodology:
-
Train rats in a two-lever operant conditioning chamber to press one lever after receiving an injection of SKF-82958 (the training dose, e.g., 0.03 mg/kg) and a second lever after receiving a vehicle injection to receive a food reward.
-
Once the rats have learned to discriminate between the drug and vehicle, test various doses of SKF-82958 to generate a dose-response curve.
-
To determine the receptor mechanism, pretreat the animals with a D1 antagonist (e.g., SCH-39166) or a D2 antagonist (e.g., raclopride) before administering SKF-82958 and observe if the discriminative stimulus effects are blocked.[3]
-
2. Conditioned Place Preference (CPP) in Rats:
-
Objective: To evaluate the rewarding or aversive properties of SKF-82958.
-
Methodology:
-
The apparatus consists of a three-chamber box with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral starting chamber.
-
Pre-conditioning phase: Allow the rats to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning phase: On alternating days, administer SKF-82958 (e.g., 0.05 mg/kg) and confine the rat to one of the conditioning chambers. On the other days, administer a vehicle injection and confine the rat to the other chamber.
-
Post-conditioning (test) phase: Place the rat in the neutral starting chamber with free access to both conditioning chambers and record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting rewarding properties.
-
3. Pilocarpine-Induced Tremulous Jaw Movements in Rats:
-
Objective: To assess the potential antiparkinsonian-like effects of SKF-82958.
-
Methodology:
-
Induce tremulous jaw movements in rats by administering the muscarinic agonist pilocarpine (B147212) (e.g., 4.0 mg/kg, i.p.).
-
Administer different doses of SKF-82958 (e.g., 0.5-2.0 mg/kg, i.p.) prior to the pilocarpine injection.
-
Observe and count the number of tremulous jaw movements over a specified period. A reduction in the number of jaw movements suggests an antiparkinsonian-like effect.
-
Visualizations
Dopamine D1 Receptor Signaling Pathway
Caption: Dopamine D1 receptor signaling cascade initiated by SKF-82958.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow of a typical conditioned place preference experiment.
References
- 1. The full D1 dopamine receptor agonist SKF-82958 induces neuropeptide mRNA in the normosensitive striatum of rats: regulation of D1/D2 interactions by muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Self-administration of the D1 agonist SKF 82958 is mediated by D1, not D2, receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signaling Pathways of SKF-82958 and SKF-81297
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways activated by two widely studied dopamine (B1211576) D1 receptor agonists, SKF-82958 and SKF-81297. Understanding the distinct intracellular cascades engaged by these compounds is crucial for interpreting experimental results and for the rational design of novel therapeutics targeting the dopamine system. This document presents quantitative experimental data, detailed methodologies for key assays, and visual diagrams of the signaling pathways.
Introduction to SKF-82958 and SKF-81297
SKF-82958 and SKF-81297 are benzazepine derivatives that act as potent agonists at the dopamine D1 receptor. The D1 receptor, a Gs-coupled G protein-coupled receptor (GPCR), is a key player in various physiological processes, including motor control, reward, and cognition. While both compounds are considered full agonists for G-protein-mediated signaling, emerging evidence suggests they may exhibit functional selectivity or "biased agonism," differentially engaging G-protein-dependent and β-arrestin-mediated signaling pathways. This guide delves into these differences, providing a framework for understanding their distinct pharmacological profiles.
Quantitative Comparison of Signaling Properties
The following tables summarize the potency (EC50) and efficacy (Emax) of SKF-82958 and SKF-81297 in activating the two primary signaling pathways downstream of the dopamine D1 receptor: G-protein-mediated cAMP accumulation and β-arrestin recruitment.
Table 1: G-Protein Signaling Pathway Activation (cAMP Accumulation)
| Compound | Agonist | EC50 | Emax (% of Dopamine) |
| SKF-82958 | Full Agonist | 491 nM[1] | ~100% |
| SKF-81297 | Full Agonist | 3.3 - 4.7 nM | 100% |
Table 2: β-Arrestin Recruitment
| Compound | Agonist | EC50 | Emax (% of Dopamine) |
| SKF-82958 | Full Agonist | Not explicitly quantified in the searched literature | High efficacy reported |
| SKF-81297 | Full Agonist | 280 - 360 nM | 100% |
Signaling Pathway Diagrams
The diagrams below, generated using Graphviz, illustrate the distinct signaling profiles of SKF-82958 and SKF-81297 at the dopamine D1 receptor.
Caption: Signaling pathway of SKF-82958 at the D1 receptor.
References
Safety Operating Guide
Proper Disposal of SKF-82958 Hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of SKF-82958 hydrobromide, a dopamine (B1211576) D1 receptor agonist.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), responsible disposal is paramount to prevent environmental contamination.[1] The primary directive from safety data sheets is to avoid allowing the compound to enter sewers, surface water, or ground water.
Recommended Disposal Procedures
Adherence to the following procedural steps will ensure the safe and compliant disposal of this compound in both solid and aqueous forms.
For Solid this compound:
-
Containerization: Collect solid waste in a clearly labeled, sealed, and non-leaking container. The label should identify the contents as "this compound" and be marked as "non-hazardous for disposal."
-
Waste Stream: This container should be designated for non-hazardous solid chemical waste.
-
Final Disposal: The sealed container should be placed directly into a designated dumpster for landfill disposal.[2] To prevent accidental handling by custodial staff, do not place these containers in regular laboratory trash cans.[2]
For Aqueous Solutions of this compound:
Given the directive to prevent entry into water systems, drain disposal of this compound solutions is not recommended.
-
Collection: Collect all aqueous waste containing this compound in a sealable, leak-proof container.
-
Labeling: Clearly label the container with the contents, including the name "this compound solution" and its approximate concentration. Mark the container as "non-hazardous for disposal."
-
Institutional Guidelines: Consult your institution's Environmental Health & Safety (EH&S) office for specific guidance on the disposal of non-hazardous chemical solutions.[3] Many institutions have protocols for the collection and disposal of such waste to ensure compliance with local regulations.[3][4]
Empty Container Disposal:
-
Decontamination: Ensure that any containers that held this compound are empty, with no freestanding liquid remaining.
-
Label Defacement: Before disposal, deface or remove the original label to indicate that the container no longer holds the chemical.[2]
-
Disposal: The empty and defaced container can typically be disposed of in the regular trash.[2]
Safety and Handling Summary
The following table summarizes key safety and handling information for this compound.
| Parameter | Information | Source |
| Hazard Classification | Not classified as hazardous under GHS | [1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| First Aid (General) | No special measures required | [1] |
| Personal Protective Equip. | Not required, though standard lab practice (gloves, goggles) is recommended | [1] |
| Environmental Precautions | Do not allow to enter sewers/surface or ground water |
Visualizing Key Processes
To further aid in understanding the context of this compound's use and disposal, the following diagrams illustrate its biological mechanism and a typical laboratory workflow.
Caption: Signaling pathway of the D1 receptor agonist SKF-82958.
Caption: Experimental and disposal workflow for SKF-82958.
References
Personal protective equipment for handling SKF-82958 hydrobromide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of SKF-82958 hydrobromide, a potent dopamine (B1211576) D1 receptor agonist. While the Safety Data Sheet (SDS) may not classify this compound as hazardous under the Globally Harmonized System (GHS), its significant biological activity necessitates stringent adherence to safety protocols to prevent unintended exposure and ensure a safe laboratory environment.[1]
I. Personal Protective Equipment (PPE)
When handling this compound, especially in powdered form, a comprehensive PPE strategy is essential to minimize exposure through inhalation, skin contact, or eye contact.[2][3] The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Activity | Required PPE | Rationale |
| Weighing and Aliquoting Powder | - Double Gloves (Powder-free, disposable)[4]- Disposable Gown (Low-permeability, solid front)[4]- Safety Goggles with Side Shields[5]- N95 or N100 Particulate Respirator[6] | Prevents inhalation of fine particles and minimizes skin contact with the potent compound. |
| Preparing Solutions | - Single Pair of Gloves (Powder-free, disposable)- Disposable Gown- Safety Goggles | Protects against splashes and direct contact with the dissolved compound. |
| Administering to Animals | - Single Pair of Gloves (Powder-free, disposable)- Lab Coat | Standard practice to prevent cross-contamination and incidental exposure. |
| Cleaning and Waste Disposal | - Double Gloves (Powder-free, disposable)[4]- Disposable Gown- Safety Goggles | Protects against contact with contaminated surfaces and waste materials. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key steps from receiving to disposal.
Caption: Workflow for handling this compound.
III. Experimental Protocols
A. Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing: Tare a sterile, chemically resistant microcentrifuge tube on a calibrated analytical balance.
-
Weighing: In a chemical fume hood or other ventilated enclosure, carefully weigh the desired amount of this compound powder into the tared tube.
-
Dissolution: Add the calculated volume of dimethyl sulfoxide (B87167) (DMSO) to the tube to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.107 mg of this compound (Molecular Weight: 410.73 g/mol ) in 1 mL of DMSO.[7]
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary.
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
B. Preparation of an Aqueous Solution
This compound is soluble in water up to 5 mM, and gentle warming may be required for complete dissolution.
-
Weighing: As described above, weigh the desired amount of the compound.
-
Dissolution: Add the calculated volume of sterile, purified water to achieve the desired concentration (not exceeding 5 mM).
-
Mixing: Vortex and, if necessary, gently warm the solution in a water bath until the compound is fully dissolved.
-
Use: Prepare aqueous solutions fresh for each experiment and do not store for extended periods.
IV. Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation
The following diagram illustrates the proper segregation of waste generated during the handling of this compound.
Caption: Waste segregation for this compound.
B. Disposal Procedure
-
Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.
-
Licensed Disposal Service: All waste contaminated with this compound should be collected by a licensed hazardous waste disposal service.
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the name of the chemical and any associated hazards.
-
Do Not Drain Dispose: Do not dispose of solutions containing this compound down the drain.[1]
By implementing these safety and handling protocols, researchers can work with this compound in a manner that prioritizes personal safety and environmental responsibility.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. pppmag.com [pppmag.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
